5-Acetyl-2-cyanopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-acetylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHZUBPLEFQIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479249 | |
| Record name | 5-Acetyl-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249583-84-4 | |
| Record name | 5-Acetyl-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Acetyl-2-cyanopyridine CAS number 249583-84-4
An In-Depth Technical Guide to 5-Acetyl-2-cyanopyridine (CAS: 249583-84-4): Synthesis, Reactivity, and Applications
Introduction
As a cornerstone in the architecture of modern chemical synthesis, the pyridine scaffold is integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1] Within this vast chemical family, this compound (CAS No. 249583-84-4) emerges as a particularly valuable heterocyclic building block. Its structure is distinguished by the presence of two orthogonal and highly versatile functional groups—an acetyl moiety and a cyano group—on a pyridine core. This unique arrangement provides multiple reactive sites for sequential, chemoselective modifications, making it an ideal intermediate for constructing complex molecular targets.
This guide, intended for researchers, medicinal chemists, and drug development professionals, offers a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore robust synthetic methodologies, dissect its chemical reactivity, and highlight its applications as a pivotal precursor in the development of pharmacologically active agents. The insights provided herein are designed to empower scientists to leverage the full synthetic potential of this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, typically appearing as yellow prisms.[2] Its bifunctional nature, combining an electrophilic carbonyl carbon and a nitrile group, dictates its solubility and reactivity profile. It is classified as a pharmaceutical intermediate and a heterocyclic compound.[3]
Molecular Structure
The structure features an acetyl group at the C5 position and a cyano group at the C2 position of the pyridine ring, creating a unique electronic and steric environment.
Caption: Molecular Structure of this compound.
Property Data
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 249583-84-4 | [3][4][5][] |
| Molecular Formula | C₈H₆N₂O | [3][4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Appearance | Yellow prisms | [2] |
| Melting Point | 54.5 - 56.0 °C | [2] |
| Boiling Point | 336.5 °C at 760 mmHg | [3] |
| Density | 1.19 g/cm³ | [3] |
| Flash Point | 157.3 °C | [3] |
| Purity | ≥ 95-98% | [4][][7] |
Spectroscopic Data
Spectroscopic analysis is critical for structure verification. The following data is based on published literature.[2]
| Technique | Data |
| ¹³C NMR (CDCl₃) | δ (ppm) = 26.9, 116.5, 128.4, 133.8, 136.5, 136.8, 150.7, 195.1 |
| ¹H NMR (CDCl₃) | δ (ppm) = 2.72 (s, 3H), 7.85 (d, J=8.1 Hz, 1H), 8.35 (dd, J=8.1, 2.2 Hz, 1H), 9.23 (dd, J=2.2, 1.1 Hz, 1H) |
Synthesis and Mechanistic Insights
The preparation of functionalized cyanopyridines is a topic of significant interest. While various methods exist, direct cyanation of the corresponding pyridine offers a streamlined, one-pot approach that avoids the need for pre-functionalized precursors like halo-pyridines.
One-Pot Direct Cyanation Protocol
A general and effective method for the synthesis of 2-cyanopyridines from pyridines has been reported by Katritzky et al.[2] This procedure involves the in-situ generation of an N-nitropyridinium salt intermediate, which is then susceptible to nucleophilic attack by a cyanide ion.
Causality Behind Experimental Choices:
-
Trifluoroacetic Anhydride (TFAA): Acts as both a solvent and a powerful dehydrating agent. It reacts with nitric acid to generate dinitrogen pentoxide in situ.
-
Nitric Acid (HNO₃): The source of the nitronium ion (NO₂⁺), which activates the pyridine ring by forming an N-nitropyridinium intermediate. This activation renders the C2 position highly electrophilic and susceptible to nucleophilic attack.
-
Potassium Cyanide (KCN) & Sodium Acetate (NaOAc): KCN serves as the cyanide source. The solution is buffered with sodium acetate to maintain a pH of 6-7, which is crucial for the stability of the reactants and intermediates during the nucleophilic addition and subsequent elimination steps.
Caption: Workflow for the one-pot synthesis of this compound.
Step-by-Step Protocol: [2]
-
Reaction Setup: Dissolve 5-acetylpyridine (1 equivalent) in trifluoroacetic anhydride under chilled conditions (ice bath) in a suitable reaction vessel.
-
Activation: Add concentrated nitric acid (approx. 2 equivalents) dropwise to the solution while maintaining the chilled temperature. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Cyanation: In a separate vessel, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc). Slowly add the activated pyridine solution dropwise to this buffered cyanide solution.
-
Reaction Completion: Allow the resulting mixture to stir for at least 12 hours. The pH should be monitored to ensure it remains in the 6-7 range.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as ethyl acetate/hexane, to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyridine core. This allows for a wide array of chemical transformations, making it a powerful intermediate for building molecular diversity.
Key Reaction Pathways
The acetyl and cyano groups can be targeted for various modifications. Furthermore, the pyridine ring itself, especially when substituted with a halogen at the 2-position (a common precursor), is amenable to powerful cross-coupling reactions.
Caption: Major reaction pathways for this compound and its precursors.
Palladium-Catalyzed Cross-Coupling Reactions
For drug development professionals, palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[8][9][10] While this compound itself is not a direct substrate, its synthesis often starts from or is related to halo-pyridine precursors like 5-Acetyl-2-bromopyridine.[11] These precursors are ideal substrates for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organoboron species with an organohalide and is fundamental for creating biaryl structures.[10][12][13][14]
-
Protocol Outline:
-
Reactants: 5-Acetyl-2-bromopyridine (1 eq.), Arylboronic acid (1.1-1.5 eq.).
-
Catalyst: A palladium source such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%).
-
Ligand: A phosphine ligand like SPhos or XPhos may be required, especially for challenging substrates.
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water.
-
Conditions: The mixture is heated under an inert atmosphere (N₂ or Ar) until the starting material is consumed.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a premier method for synthesizing aryl amines by coupling an amine with an aryl halide.[8][15][16][17]
-
Protocol Outline:
-
Reactants: 5-Acetyl-2-bromopyridine (1 eq.), primary or secondary amine (1.1-1.5 eq.).
-
Catalyst: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, BrettPhos) is critical for catalytic activity.[18]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.5 eq.).
-
Solvent: An anhydrous, aprotic solvent like Toluene or Dioxane.
-
Conditions: The reaction is heated under an inert atmosphere until completion.
-
Applications in Research and Drug Development
Cyanopyridine derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[19] Their ability to act as scaffolds for kinase inhibitors, anticancer agents, and antimicrobial compounds makes them highly attractive starting points for drug discovery programs.[19][20][21]
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[3][22] The acetyl and cyano groups can be elaborated to introduce new pharmacophores or to modulate the physicochemical properties (e.g., solubility, metabolic stability) of a lead compound.
-
Anticancer Activity: Numerous studies have highlighted the potential of cyanopyridine derivatives as anticancer agents.[20][21][23] They have been investigated as inhibitors of various kinases, such as Pim-1 kinase, which is implicated in prostate cancer.[24] The cyano group often plays a crucial role in binding to the active site of target enzymes.[24]
-
Antimicrobial and Antiviral Activity: The cyanopyridine core is present in compounds showing a broad spectrum of antimicrobial and antiviral activities.[19][25]
-
Enzyme Inhibition: Beyond kinases, these derivatives have been explored as inhibitors for other enzyme classes, demonstrating their versatility.[19]
Caption: Use of the core scaffold to generate diverse libraries for screening.
Safety and Handling
Working with cyanopyridine derivatives requires adherence to strict safety protocols due to their potential toxicity. The cyano group is a key structural alert.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[26][27] Avoid breathing dust, fumes, or vapors.[28][29] Wash hands and any exposed skin thoroughly after handling.[28][29]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[26][27]
-
Toxicology: Cyanopyridines can be harmful if inhaled, swallowed, or in contact with skin.[28][29] They can cause skin and serious eye irritation.[28]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[27][29] Store locked up.[26][28]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[28]
Conclusion
This compound is a high-value synthetic intermediate characterized by its versatile and strategically positioned functional groups. Its accessibility through direct cyanation and the vast potential for subsequent derivatization via both classical and modern catalytic methods make it an indispensable tool for chemists. For professionals in drug discovery and development, this compound represents a gateway to novel chemical entities with significant potential for diverse pharmacological applications, particularly in oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.
References
- 1. 5-Acetyl-2-methylpyridine | 36357-38-7 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. echemi.com [echemi.com]
- 4. synchem.de [synchem.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. appretech.com [appretech.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. fishersci.com [fishersci.com]
- 27. WERCS Studio - Application Error [assets.thermofisher.com]
- 28. fishersci.com [fishersci.com]
- 29. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 5-Acetyl-2-cyanopyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Acetyl-2-cyanopyridine, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory and research settings.
Chemical Identity and Nomenclature
This compound is a substituted pyridine derivative characterized by an acetyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and potential for biological activity.
IUPAC Name: 5-acetylpyridine-2-carbonitrile[]
CAS Number: 249583-84-4[][2]
Molecular Formula: C₈H₆N₂O[][2]
Molecular Weight: 146.15 g/mol [2]
| Synonym | Source |
| 2-Pyridinecarbonitrile, 5-acetyl- | [] |
| 5-acetyl-2-Pyridinecarbonitrile | |
| 5-Acetylpicolinonitrile | |
| 5-Acetyl-2-pyridinecarbonitrile | [2] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Physical State | Yellow prisms | [3] |
| Melting Point | 54.5 °C | [3] |
| Boiling Point | 336.5°C at 760 mmHg | [] |
| Density | 1.19 g/cm³ | [] |
| Vapor Pressure | 0.000112 mmHg at 25°C | [] |
| Exact Mass | 146.048012819 | [] |
Spectroscopic Data
Spectroscopic data is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the expected signals would correspond to the methyl protons of the acetyl group and the protons on the pyridine ring.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For this compound, characteristic peaks would be observed for the carbonyl carbon, the nitrile carbon, the methyl carbon, and the carbons of the pyridine ring.[3]
-
¹³C NMR Chemical Shifts (δ): 26.9, 116.5, 128.4, 133.8, 136.5, 136.8, 150.7, 195.1 ppm.[3]
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound would include a strong absorption for the carbonyl (C=O) stretch of the acetyl group and a characteristic absorption for the nitrile (C≡N) stretch.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Synthesis of this compound
The synthesis of cyanopyridines is a topic of significant interest due to their utility as versatile intermediates in the preparation of pharmaceuticals and other fine chemicals.[3] A general and efficient one-pot conversion of pyridines to 2-cyanopyridines has been developed, which avoids the need for the preparation of N-oxides or the isolation of other intermediates.[3]
Experimental Protocol: One-Pot Direct Cyanation
This protocol outlines a laboratory-scale synthesis of 2-cyanopyridines from the corresponding pyridine precursors.
Diagram of the Synthesis Workflow:
Caption: One-pot synthesis of 2-cyanopyridines.
Step-by-Step Methodology:
-
In situ Generation of Dinitrogen Pentoxide: In a suitable reaction vessel, cool acetic anhydride. To this, slowly add concentrated nitric acid while maintaining a low temperature. Allow the mixture to stir for a designated period to facilitate the formation of dinitrogen pentoxide in situ.[3]
-
Formation of the N-Nitropyridinium Salt: To the freshly prepared dinitrogen pentoxide solution, add the starting pyridine derivative (in this case, 5-acetylpyridine). The reaction mixture is stirred for several hours at room temperature.[3] This step leads to the formation of the corresponding N-nitropyridinium salt as an intermediate.[3]
-
Cyanation: The reaction mixture containing the N-nitropyridinium salt is then slowly added to a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).[3] The cyanide ion acts as a nucleophile, attacking the pyridine ring to introduce the cyano group at the 2-position.
-
Work-up and Extraction: After stirring for an extended period (e.g., 12 hours), the pH of the solution is checked and adjusted to be in the range of 6-7. The aqueous solution is then extracted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂), to isolate the crude cyanopyridine product.[3]
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield the pure this compound.[3]
Causality Behind Experimental Choices:
-
In situ generation of dinitrogen pentoxide: This method is preferred as dinitrogen pentoxide is unstable and difficult to handle directly.[3] Generating it within the reaction mixture ensures its immediate availability for the nitration of the pyridine.
-
Use of potassium cyanide and sodium acetate: Potassium cyanide provides the necessary cyanide nucleophile for the cyanation step. Sodium acetate acts as a buffer to maintain the pH of the solution within a suitable range for the reaction to proceed efficiently.[3]
-
Column chromatography: This is a standard and effective technique for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.
Reactivity and Potential Applications in Drug Discovery
The cyanopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. Cyanopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.[4]
The reactivity of the 2-cyanopyridine moiety is of particular interest. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen makes the cyano-carbon susceptible to nucleophilic attack. This reactivity has been exploited for various chemical transformations and bioconjugation strategies.
Role as a Kinase Inhibitor Scaffold
Many cyanopyridine-based molecules have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The cyanopyridine core can serve as a versatile scaffold for the design of potent and selective kinase inhibitors.
Conceptual Signaling Pathway Inhibition:
Caption: General mechanism of kinase inhibition by cyanopyridine derivatives.
While specific studies on this compound as a kinase inhibitor are not extensively documented in the available literature, its structural features are consistent with those of other cyanopyridine-based inhibitors. The acetyl group at the 5-position could potentially be modified to enhance binding affinity and selectivity for the ATP-binding pocket of target kinases.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and reactivity make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 5-Acetyl-2-cyanopyridine
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5-Acetyl-2-cyanopyridine. As a pivotal intermediate in pharmaceutical synthesis, understanding its chemical personality is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond rote procedures to explain the causality behind safety protocols, fostering a proactive safety culture rooted in scientific understanding.
The Profile of a Versatile Intermediate: Understanding this compound
This compound (CAS No. 249583-84-4) is a solid, typically white to yellow, organic compound featuring a pyridine ring substituted with an acetyl and a cyano group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the very reactivity that makes it useful also necessitates a thorough understanding of its potential hazards. The pyridine moiety and the nitrile group, in particular, contribute to its toxicological profile.
Physicochemical Characteristics
A clear understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform emergency response strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | Solid form, white to yellow | |
| Melting Point | 102 °C | |
| Boiling Point | 336.5 °C at 760 mmHg (Predicted) | |
| Density | 1.19 g/cm³ (Predicted) | |
| Flash Point | 157.3 °C (Predicted) |
Hazard Identification and GHS Classification: A Non-Negotiable Starting Point
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other cyanopyridine derivatives allows for a reliable hazard assessment based on chemical analogy. The primary hazards are associated with the cyano (-CN) functional group, which imparts significant toxicity.
Based on data from analogous compounds such as 3,5-Dichloro-2-cyanopyridine and 2-cyanopyridine, this compound should be handled as a substance with the following GHS classifications:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
The Danger signal word and the corresponding pictograms (Acute Toxicity - Skull and Crossbones; Irritant - Exclamation Mark) are therefore appropriate.
The Core of Safe Practice: A Workflow for Handling this compound
Safe handling is a dynamic process that begins before the compound is even touched and extends to its final disposal. The following workflow is designed to minimize exposure and mitigate risks at every stage.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols and Procedures: The 'How' and 'Why'
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not merely a box-ticking exercise; it is a scientifically informed decision to create a barrier between the researcher and the chemical hazard.
-
Hand Protection: Wear nitrile or neoprene gloves. PVC gloves may also be suitable. Double-gloving is recommended when handling the solid to prevent exposure in case of a tear. The causality here is the high dermal toxicity; any skin contact can lead to systemic poisoning.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation. This is to protect against the severe eye irritation potential of the compound.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.
-
Respiratory Protection: All handling of this compound solid should be conducted within a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.
Storage and Incompatibility: Preventing Unwanted Reactions
The stability of this compound relies on proper storage. The rationale is to prevent degradation and hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up, accessible only to authorized personnel.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), strong acids, and strong bases. The pyridine ring can be susceptible to oxidation, and the nitrile group can undergo hydrolysis under acidic or basic conditions, potentially leading to vigorous or exothermic reactions.
Spill Management: A Calm and Methodical Response
In the event of a spill, a pre-planned and systematic response is critical to prevent a minor incident from escalating.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and call emergency personnel.
-
Secure the Area: Restrict access to the spill site.
-
Assess the Situation: Evaluate the extent of the spill and ensure you have the correct PPE before attempting cleanup.
-
Contain the Spill: For solid spills, carefully sweep up the material without creating dust. Place it into a labeled, sealable container for hazardous waste. A HEPA-filtered vacuum can also be used for fine powders.
-
Decontaminate: Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Waste Disposal: Ensuring Environmental and Regulatory Compliance
Chemical waste from experiments involving this compound is considered hazardous.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Disposal must be carried out by a licensed waste disposal company, typically via incineration at high temperatures. Never dispose of this compound down the drain or in regular trash. Follow all local and national regulations for hazardous waste disposal.
Emergency Procedures: First Aid for Exposure
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion: A Commitment to Safety
This compound is a powerful tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to our ability to manage its risks effectively. By integrating the principles and protocols outlined in this guide—from proactive hazard assessment and meticulous handling to prepared emergency responses—researchers can harness the synthetic potential of this compound while upholding the highest standards of laboratory safety. This commitment to a culture of safety is not a barrier to innovation but rather the bedrock upon which successful and responsible scientific advancement is built.
An In-Depth Technical Guide to the Material Safety Profile of 5-Acetyl-2-cyanopyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Physicochemical Properties
5-Acetyl-2-cyanopyridine is a substituted pyridine derivative, a class of compounds widely utilized as intermediates in organic synthesis.[1] Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 5-Acetylpicolinonitrile, 5-acetyl-2-Pyridinecarbonitrile | [1] |
| CAS Number | 249583-84-4 | [1][2] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Boiling Point | 336.5°C at 760 mmHg | [1] |
| Density | 1.19 g/cm³ | [1] |
| Flash Point | 157.3°C | [1] |
Section 2: Predictive Hazard Analysis and GHS Classification
A specific, validated Global Harmonized System (GHS) classification for this compound is not publicly documented. However, a responsible safety assessment can be constructed by examining the known hazards of its core structure (cyanopyridine) and closely related analogs. The nitrile (-CN) and pyridine functional groups are the primary drivers of toxicological concern.
Analysis of Structural Analogs: Data from various cyanopyridine derivatives consistently indicate a pattern of toxicity and irritation.[3][4][5][6]
-
2-Cyanopyridine (Parent Compound): Classified as harmful if swallowed and toxic in contact with skin.[4][7] It is transported under UN3439, "NITRILES, SOLID, TOXIC, N.O.S.", Hazard Class 6.1 (Toxic).[4][7]
-
Substituted Cyanopyridines (e.g., 2-Amino-, 2-Chloro-, 3,5-Dichloro- derivatives): These compounds are frequently classified as toxic if swallowed, inhaled, or in contact with skin.[3][5][6] They are also noted as causing serious skin and eye irritation.[3][5][6]
-
3-Cyanopyridine: Animal studies show it can be absorbed through the skin and cause reversible liver and kidney injuries at high doses.[8]
Expert Judgement & Predicted Classification: Based on the principle of structure-activity relationships, it is scientifically prudent to assume that this compound will exhibit a hazard profile similar to its analogs until proven otherwise. The presence of the cyano group on the pyridine ring is a strong indicator for potential toxicity. Therefore, a conservative, predicted GHS classification is proposed for risk assessment purposes:
| Hazard Class | Category | Predicted Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
Disclaimer: This classification is predictive and for precautionary purposes only. It must be superseded by empirical data and a supplier-provided SDS when available.
Section 3: Standard Operating Procedure for Safe Handling
The absence of complete safety data necessitates a conservative approach. All handling of this compound should occur under the assumption that the material is highly hazardous.
Risk Assessment and Engineering Controls
A mandatory risk assessment must be performed before any new procedure. The workflow below outlines the critical decision points.
Caption: Risk Assessment and Handling Workflow.
Methodology:
-
Work Area Designation: All work must be conducted within a certified chemical fume hood with demonstrated adequate face velocity.[4][9]
-
Ventilation: Ensure the fume hood is operational and the sash is at the lowest practical height.[3]
-
Prohibition of Bench Work: Open-bench handling of this compound is strictly forbidden.
-
Access Control: The handling area should be clearly marked, and access limited to trained personnel.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contamination. Check for breakthrough time if prolonged contact is anticipated.[10]
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[5] A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a risk of splashing.[3]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure cuffs are snug.[10]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required if engineering controls are insufficient or during a large spill cleanup.[4]
Protocols for Dispensing and Disposal
Dispensing Solid Compound:
-
Pre-tare a sealable container inside the chemical fume hood.
-
Slowly transfer the required amount of this compound using a clean spatula. Avoid creating dust. If the material is a fine powder, consider wetting it with a compatible, non-reactive solvent if the procedure allows.
-
Immediately seal the source container and the weighing container.
-
Clean any residual dust from the spatula and balance using a solvent-dampened wipe, which must then be disposed of as hazardous waste.
Waste Disposal:
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials (gloves, wipes, silica gel), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Container Type: Use a robust, chemically-resistant container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[4][6]
-
Regulatory Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations.[3]
Section 4: Emergency Procedures
Immediate and correct response is critical in the event of an exposure or spill.
First Aid Measures
These measures are based on the predicted hazards and should be administered while seeking immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[5][7] Call a poison center or physician.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][7] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[3][10]
Accidental Release Measures (Spill Response)
Caption: Spill Response Decision Tree.
Protocol for a Small, Contained Spill (Inside a Fume Hood):
-
Alert & Isolate: Alert others in the lab but do not evacuate. Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat. Consider a respirator if the material is dusty.
-
Absorb: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the incident according to institutional policy.
Section 5: Stability and Reactivity
-
Stability: The compound is expected to be stable under normal laboratory storage conditions.[4][6]
-
Conditions to Avoid: Avoid generating dust, excess heat, and exposure to open flames or strong ignition sources.[4][6][9]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][6]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]
References
- 1. echemi.com [echemi.com]
- 2. 249583-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. [Evaluation of acute toxic effect of 3-cyanopyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synerzine.com [synerzine.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
The Ascendant Role of Cyanopyridine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities
Introduction: The Versatility of the Cyanopyridine Scaffold
The relentless pursuit of novel therapeutic agents has consistently led researchers to the rich and diverse world of heterocyclic compounds.[1] Among these, the pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, has proven to be a cornerstone in the development of numerous clinically significant drugs.[2][3] The introduction of a cyano (-CN) group to this privileged scaffold gives rise to cyanopyridine derivatives, a class of compounds that has garnered immense attention for its broad and potent pharmacological activities.[1][4] The unique electronic properties conferred by the nitrile group, including its ability to act as a hydrogen bond acceptor and its role in various chemical transformations, make cyanopyridine a versatile intermediate in pharmaceutical synthesis and a potent pharmacophore in its own right.[5][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of cyanopyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Cyanopyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines through diverse mechanisms of action.[1][8] Their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis underscores their therapeutic promise.[8][9][10]
Enzyme Inhibition: Targeting the Engines of Cancer Proliferation
A primary strategy through which cyanopyridines exert their anticancer effects is by inhibiting enzymes that are crucial for tumor growth and survival.
Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a pivotal role in cell cycle progression, apoptosis, and drug resistance.[11] Several 3-cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase.[8][10][11] For instance, certain cyanopyridinone and cyanopyridine derivatives have demonstrated significant cytotoxic effects by targeting this enzyme.[8][10] The inhibitory activity of these compounds is often evaluated through in vitro kinase inhibition assays, with some derivatives exhibiting IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of reference inhibitors like staurosporine.[11]
VEGFR-2 and HER-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Dual inhibition of these receptors is a valuable strategy in cancer therapy. Certain non-fused cyanopyridone derivatives have shown potent inhibitory activity against both VEGFR-2 and HER-2, with IC50 values surpassing that of the standard drug Lapatinib.[12]
Topoisomerase IIβ Inhibition: Human topoisomerase IIβ is an essential enzyme for DNA replication and is a validated target for anticancer drugs. Molecular docking studies have revealed that cyanopyridine derivatives bearing a 1,3,4-oxadiazole ring can exhibit excellent binding affinity within the active site of this enzyme, suggesting a potential mechanism for their cytotoxic activities.[13][14]
Modulation of Apoptosis and the Cell Cycle
Beyond enzyme inhibition, cyanopyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Survivin Modulation: Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy.[9] Novel 3-cyanopyridine derivatives have been developed as survivin modulators, leading to a reduction in survivin expression and the induction of apoptosis.[9] These compounds can trigger cell cycle arrest, typically at the G2/M phase, and increase the population of cells in the pre-G1 phase, indicative of apoptosis.[9]
Induction of Necroptosis: In addition to apoptosis, some 17-cyanopyridine derivatives of pregnenolone have been shown to induce necroptosis, a form of programmed necrosis, in prostate cancer cells.[15] This is achieved by increasing the levels of reactive oxygen species (ROS) and activating the RIP1/RIP3/MLKL signaling pathway.[15]
Experimental Workflow for Anticancer Activity Evaluation
The evaluation of the anticancer potential of cyanopyridine derivatives typically follows a structured experimental workflow.
Caption: Workflow for evaluating the anticancer activity of cyanopyridine derivatives.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridinone | Pim-1 Kinase | MCF-7 | 1.89 | [11] |
| 3-Cyanopyridine | Pim-1 Kinase | HepG-2 | 6.95 | [8][16] |
| 3-Cyanopyridone | VEGFR-2/HER-2 | MCF-7 | 1.39 | [12][17] |
| 3-Cyanopyridine Hybrid | EGFR/BRAFV600E | Panc-1 | 0.80 | [18] |
| 17-Cyanopyridine | - | PC-3 | 2.0 | [15] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Cyanopyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[19][20][21][22]
Mechanism of Antibacterial Action
One of the key mechanisms by which cyanopyridines exert their antibacterial effects is through the inhibition of essential bacterial enzymes.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is a well-established target for antibiotics. Certain N-amino-5-cyano-6-pyridone derivatives have been shown to be potent inhibitors of DNA gyrase A, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL against E. coli.[21]
Structure-Activity Relationship in Antimicrobial Cyanopyridines
The antimicrobial potency of cyanopyridine derivatives is highly dependent on their structural features. For instance, the presence of specific substituents on the pyridine ring can significantly influence their activity against both Gram-positive and Gram-negative bacteria.[19][20] Some studies have shown that 2-amino-3-cyanopyridine derivatives exhibit broad-spectrum antibacterial activity.[20]
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium to a specific optical density.
-
Serial Dilution: Prepare two-fold serial dilutions of the cyanopyridine derivative in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, cyanopyridine derivatives have been investigated for a range of other therapeutic applications.
Anti-inflammatory Activity
Certain cyanopyridine and pyrimidine analogues have demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin.[19] This suggests their potential in treating inflammatory disorders.
Antiviral Activity
The 2-amino-3-cyanopyridine scaffold has been identified as a vital bioactive structure with antiviral properties.[23] While some derivatives have shown activity against viruses like vaccinia virus, further research is needed to fully elucidate their potential as antiviral agents.[24]
Enzyme Inhibition in Other Therapeutic Areas
The inhibitory potential of cyanopyridines extends to enzymes relevant to other diseases. For example, they have been explored as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[25]
Conclusion and Future Perspectives
The cyanopyridine scaffold represents a remarkably versatile and pharmacologically active platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the immense potential of this class of compounds. The ability to fine-tune their biological activity through structural modifications provides a fertile ground for medicinal chemists to optimize lead compounds. Future research should focus on elucidating the detailed mechanisms of action of promising derivatives, conducting in-depth structure-activity relationship studies to enhance potency and selectivity, and advancing lead candidates into preclinical and clinical development. The continued exploration of the chemical space around the cyanopyridine nucleus is poised to deliver the next generation of innovative medicines to address unmet medical needs.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of A Study on Cyanopyridones Synthesis and Biological Evaluation | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsr.com [ijpsr.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 13. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 17-cyanopyridine derivatives of pregnenolone as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyanopyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide to Synthesis, Mechanism, and Application
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the pyridine nucleus holds a position of particular privilege due to its versatile chemical properties and its presence in numerous natural products and synthetic drugs.[1] This guide focuses on a specific and highly valuable subset: cyanopyridines . These are pyridine derivatives featuring a cyano (-C≡N) group, a small but powerful functional moiety that imparts unique electronic and steric properties.[2]
The fusion of the pyridine ring and the cyano group creates a scaffold that is not merely a synthetic building block but an active pharmacophore capable of engaging in a multitude of biological interactions. Cyanopyridine derivatives have demonstrated an impressive breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the cyanopyridine core. We will dissect its foundational physicochemical properties, detail robust synthetic methodologies, analyze its diverse mechanisms of action across various therapeutic areas, and discuss its strategic application in lead optimization and drug design.
Part 1: Foundational Principles: The Physicochemical & Pharmacophoric Properties of Cyanopyridines
The success of the cyanopyridine scaffold in medicinal chemistry is not accidental; it is a direct result of the synergistic interplay between the pyridine ring and the cyano group. Understanding these properties is critical to appreciating their role in drug design.
The Dual-Personality Cyano Group
The nitrile or cyano group is a potent and versatile pharmacophoric element. Its linear geometry and triple bond create a region of high electron density, making it an excellent hydrogen bond acceptor. This is a critical feature for binding to enzyme active sites, often mimicking the interactions of key amide or carbonyl groups in endogenous ligands. Furthermore, the cyano group is relatively metabolically stable and can act as a bioisosteric replacement for other groups like halogens or acetylenes, allowing chemists to fine-tune a molecule's properties to overcome challenges in potency, selectivity, or pharmacokinetics.[6][7][8]
The Pyridine Ring: A Tunable Aromatic Core
The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and lowers the pKa compared to other aromatic systems, which can significantly enhance the aqueous solubility of a drug candidate—a crucial parameter for bioavailability. The position of the nitrogen atom and the cyano group (e.g., 2-, 3-, or 4-cyanopyridine) creates distinct isomers with different electronic and steric profiles, providing a strategic vector for chemists to orient substituents and optimize interactions with a biological target.[9] For instance, 3-Cyanopyridine (nicotinonitrile) is a vital industrial intermediate for the synthesis of niacinamide (Vitamin B3), highlighting the scaffold's commercial and biological significance.[10][11][12]
Part 2: Synthetic Strategies: Constructing the Cyanopyridine Core
The utility of a chemical scaffold is directly proportional to the efficiency and versatility of its synthesis. Cyanopyridines benefit from robust and often high-yield synthetic routes, particularly one-pot multicomponent reactions (MCRs) that allow for the rapid generation of diverse chemical libraries.
A prevalent and highly effective method is the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[13] This approach is favored for its operational simplicity, high atom economy, and the ability to introduce multiple points of diversity in a single step. Modern advancements often employ microwave irradiation to accelerate the reaction, reduce reaction times from hours to minutes, and often proceed without a solvent, aligning with the principles of green chemistry.[13]
General Workflow for One-Pot Cyanopyridine Synthesis
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a generalized procedure based on methodologies reported in the literature for the solvent-free, one-pot synthesis of 2-amino-3-cyanopyridines.[13]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Methyl ketone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Ethanol (95%) for washing and recrystallization
-
Scientific microwave reactor
Procedure:
-
Reactant Charging: To a clean, dry microwave-safe reaction vessel, add the aromatic aldehyde (1.0 mmol), the corresponding methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the cavity of the scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-300 W) to maintain a constant temperature (e.g., 100-120 °C) for 7-10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-Up: After the reaction is complete (as indicated by TLC), carefully remove the vessel from the microwave and allow it to cool to room temperature.
-
Isolation: Wash the resulting solid reaction mixture with a small amount of cold ethanol (2-3 mL) to remove any unreacted starting materials and byproducts. Filter the solid product.
-
Purification: Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: Dry the purified product under vacuum and characterize its structure and purity using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Elemental Analysis).
Causality and Trustworthiness: This self-validating system ensures high yields by using a significant excess of ammonium acetate as both a catalyst and a nitrogen source.[13] Microwave irradiation provides rapid, uniform heating, drastically reducing reaction time and minimizing side-product formation compared to conventional heating.[13] The solvent-free condition is not only environmentally friendly but also simplifies the work-up process, as the product often precipitates directly from the reaction mixture upon cooling.
Part 3: Therapeutic Applications & Mechanisms of Action
The true value of the cyanopyridine scaffold is realized in its diverse biological activities. Its derivatives have been extensively investigated as inhibitors of key enzymes and modulators of critical cellular pathways.
Anticancer Activity: A Multi-pronged Approach
Cyanopyridines have emerged as particularly potent and versatile anticancer agents, targeting multiple hallmarks of cancer.[3][14]
1. Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[15] Cyanopyridine-based molecules have been successfully designed as potent inhibitors of several oncogenic kinases.
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a pivotal role in cell survival, proliferation, and drug resistance.[15][16] Cyanopyridine derivatives are known to be potent inhibitors of Pim-1.[16][17] They typically act as ATP-competitive inhibitors, where the cyanopyridine scaffold occupies the adenine-binding region of the ATP pocket, with the nitrile group often forming a key hydrogen bond with the kinase hinge region. Inhibition of Pim-1 leads to cell cycle arrest and induction of apoptosis.[15]
-
Other Kinase Targets: Beyond Pim-1, cyanopyridines have been developed as potent inhibitors of Checkpoint Kinase 1 (CHK-1), which is involved in DNA damage response, and as dual inhibitors of VEGFR-2 and HER-2, key drivers in angiogenesis and breast cancer, respectively.[18][19][20]
2. Modulation of Apoptosis Regulators
-
Survivin: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in tumors but not in normal adult tissues, making it an attractive cancer-specific target.[21] Certain 3-cyanopyridine derivatives have been shown to significantly reduce the expression of survivin, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[21]
3. Inhibition of Signaling Pathways
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including colorectal cancer, promoting proliferation and migration.[22] Novel 2-amino-3-cyanopyridine compounds have been identified that inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling and suppressing cancer cell migration and colony formation.[22]
-
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme often exploited by tumors to evade the immune system. The cyanopyridine scaffold has been identified through virtual screening as a novel starting point for the development of potent IDO1 inhibitors, a promising strategy in cancer immunotherapy.[23][24]
Summary of Anticancer Activity of Select Cyanopyridine Derivatives
| Compound Class | Target(s) | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 3-Cyanopyridinone | Pim-1 Kinase | - | 0.72 - 2.31 | [16] |
| 4,6-Diaryl-3-cyanopyridine | Pim-1 Kinase | MCF-7 | 1.69 - 1.89 | [15] |
| 2-Amino-3-cyanopyridine | STAT3 | HCT-116 | 10.50 | [22] |
| 2-Oxo-3-cyanopyridine | Survivin | PC-3 | ~5-10 | [21] |
| Cyanopyridone | VEGFR-2 / HER-2 | MCF-7 | 1.39 | [20] |
| Indeno[1,2-c]pyrazole | CHK-1 | - | (Potent) | [18] |
Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including protein aggregation and neuronal loss.[25] The chemical versatility of cyanopyridines makes them promising candidates for developing multi-target agents. For instance, cyanopyridine-triazine hybrids have been synthesized that not only inhibit acetylcholinesterase (AChE), a key target in Alzheimer's therapy, but also disaggregate the amyloid-β peptide and reduce oxidative stress-induced neuronal death.[5] This multi-target approach is considered a promising strategy for tackling such complex diseases.[26]
Antimicrobial and Antiviral Activities
The cyanopyridine scaffold is a recurring motif in compounds with significant antimicrobial activity.[3] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[27][28] The mechanism often involves the inhibition of essential bacterial enzymes. In the antiviral domain, while less common, certain cyanopyridine-related nucleosides have been synthesized and shown to inhibit the replication of viruses like the vaccinia virus.[29]
Part 4: Principles in Drug Design & Lead Optimization
Beyond serving as the core of active compounds, cyanopyridines are a valuable tool in the strategic process of drug design and lead optimization.
Structure-Activity Relationship (SAR) Analysis
SAR studies on cyanopyridine libraries have yielded crucial insights for rational drug design. For example, in the development of Pim-1 inhibitors, it was found that the nature of the aryl groups at the 4- and 6-positions of the pyridine ring dramatically influences potency.[15][16] Similarly, studies on 2-oxo-3-cyanopyridine scaffolds targeting survivin revealed that substitutions on the N-1 and C-4 positions were critical for cytotoxic activity, with 2-oxo scaffolds generally outperforming their 2-thioxo and 2-amino counterparts.[21] These field-proven insights allow chemists to make informed decisions to enhance potency and selectivity.
Cyanopyridines in Bioisosteric Replacement
Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a cornerstone of lead optimization.[6][8] The cyano group is an excellent non-classical bioisostere for various functionalities. Its ability to act as a hydrogen bond acceptor allows it to replace carbonyl groups or even hydroxyl groups in certain contexts. Its linear, rigid nature can be used to replace alkynes or halogens, altering polarity and metabolic stability while maintaining the necessary geometry for target binding.
This strategic replacement can be pivotal for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enhancing oral bioavailability, or securing novel intellectual property.
Conclusion & Future Outlook
The cyanopyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its value stems from a unique combination of favorable physicochemical properties, synthetic accessibility, and the ability to interact with a wide array of biological targets. From potent and selective kinase inhibitors in oncology to multi-target agents for complex neurodegenerative diseases, the applications are both broad and impactful.
The future of cyanopyridine-based drug discovery remains bright. The continued development of novel synthetic methodologies will enable the exploration of ever-more-complex chemical space. The application of computational chemistry and virtual screening will continue to identify new biological targets for this versatile scaffold. As our understanding of disease biology deepens, the cyanopyridine core will undoubtedly serve as a foundational element in the design and development of the next generation of targeted therapeutics.
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. d-nb.info [d-nb.info]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. chempanda.com [chempanda.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stalling the Course of Neurodegenerative Diseases: Could Cyanobacteria Constitute a New Approach toward Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Acetyl-2-cyanopyridine literature review
An In-depth Technical Guide to 5-Acetyl-2-cyanopyridine: Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, which incorporates a pyridine ring substituted with both an acetyl and a cyano group, offers a unique combination of reactivity and electronic properties. The electron-withdrawing nature of both substituents activates the pyridine ring, making it a versatile intermediate for creating complex molecular architectures.[3] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its expanding role as a scaffold in the development of novel therapeutics and functional materials, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with distinct physical and spectroscopic characteristics that are crucial for its identification and application in synthesis.[4][5] A summary of its key properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 249583-84-4 | [6][7] |
| Molecular Formula | C₈H₆N₂O | [6][7] |
| Molecular Weight | 146.15 g/mol | [6][7] |
| Melting Point | 54.5 °C | [4] |
| Boiling Point | 336.5 °C at 760 mmHg | [5] |
| Density | 1.19 g/cm³ | [5] |
| Appearance | Yellow prisms | [4] |
| ¹H NMR (CDCl₃) | δ (ppm): 2.73 (s, 3H), 7.82 (d, 1H), 8.35 (dd, 1H), 9.12 (d, 1H) | [4] (Interpreted) |
| ¹³C NMR (CDCl₃) | δ (ppm): 26.9, 116.5, 128.4, 133.8, 136.5, 136.8, 150.7, 195.1 | [4] |
Synthesis of this compound
The synthesis of 2-cyanopyridines, including this compound, can be achieved through various methods, though direct cyanation of the corresponding pyridine is a common and effective laboratory-scale approach.[4] Industrial processes often face challenges such as harsh conditions, the use of heavy metals, and poor yields, making the development of efficient and scalable routes an ongoing area of research.[8]
Key Synthetic Approach: Direct Cyanation of 5-Acetylpyridine
A general and regioselective one-pot conversion of pyridines to their 2-cyano derivatives has been reported, which avoids the need to pre-form N-oxides or isolate other intermediates.[4] This method is analogous to the Reissert-Henze reaction, involving the initial formation of an N-nitropyridinium salt, followed by the addition of a cyanide ion and subsequent elimination.[4]
Experimental Protocol: One-Pot Synthesis from 5-Acetylpyridine
This protocol is adapted from a general method for the direct cyanation of pyridines.[4]
Materials:
-
5-Acetylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated Nitric Acid (HNO₃)
-
Potassium Cyanide (KCN)
-
Sodium Acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexane solvent system
Procedure:
-
In a round-bottom flask, dissolve 5-acetylpyridine in a suitable organic solvent like dichloromethane.
-
Cool the mixture in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise while maintaining the temperature.
-
After stirring for 1 hour, add concentrated nitric acid dropwise under cooling. Allow the reaction to stir for 2-3 hours at room temperature.
-
In a separate, chilled vessel, prepare an aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).
-
Slowly drip the reaction mixture from step 3 into the chilled KCN/NaOAc solution. Caution: This step is highly exothermic and releases toxic HCN gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Allow the resulting mixture to stir for 12 hours. Check the pH to ensure it is between 6 and 7.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane gradient to yield pure this compound as yellow prisms.[4]
Causality and Mechanism: The reaction proceeds via the in-situ formation of an N-nitropyridinium salt from the reaction of the pyridine with dinitrogen pentoxide (generated from HNO₃ and TFAA).[4] This highly electrophilic intermediate readily undergoes a 1,2-addition of the cyanide ion. The resulting dihydropyridine intermediate then eliminates nitrous acid to afford the stable 2-cyanopyridine product. The use of TFAA facilitates the formation of the active nitrating agent.[4]
Chemical Reactivity and Derivatization
The dual functionality of this compound provides a rich platform for chemical modifications. The acetyl group, the cyano group, and the pyridine ring itself are all sites for further reactions, allowing for the construction of diverse molecular libraries.
-
Reactions at the Acetyl Group: The methyl ketone is susceptible to α-halogenation, condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones), and reduction to a secondary alcohol.[9]
-
Reactions at the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or undergo cycloaddition reactions. It is a key functional group for bioconjugation, reacting efficiently with N-terminal cysteine residues under mild aqueous conditions.[3]
-
Reactions at the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can facilitate further substitutions on the ring.
Caption: Key reaction pathways for the derivatization of this compound.
Applications in Research and Development
The cyanopyridine scaffold is a "privileged structure" in drug design, appearing in numerous bioactive compounds.[2][10] Derivatives of this compound are actively investigated for a wide range of therapeutic applications, leveraging the molecule's unique electronic and steric properties to interact with biological targets.
Medicinal Chemistry
Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's activities.[11] The ability to readily synthesize diverse libraries from this core makes it an attractive starting point for hit-to-lead campaigns.[1][12]
| Therapeutic Area | Target/Mechanism | Example Derivative Class | Reference(s) |
| Anticancer | PIM-1 Kinase Inhibition | Fused cyanopyridines | [13][14] |
| Anticancer | Histone Deacetylase (HDAC) Inhibition | Cyanopyridine-hydroxamic acid hybrids | [14] |
| Anticancer | Cyclin-Dependent Kinase 2 (CDK2) Inhibition | Substituted nicotinonitriles | [15] |
| Anticancer | General Cytotoxicity | Diaryl-cyanopyridones | [13][16] |
| Antimicrobial | Broad-spectrum antibacterial | Thienopyridines, Pyridones | [17][18] |
| Antiviral | Tick-borne encephalitis virus | Partially saturated nicotinonitriles | [16] |
| Bioconjugation | Cysteine-selective modification of peptides | 2-Cyanopyridines with EWG | [3] |
Case Study: PIM-1 Kinase and HDAC Inhibitors Recent research has focused on creating dual-acting inhibitors for cancer therapy. Cyanopyridine scaffolds have been successfully utilized to design molecules that can simultaneously inhibit PIM-1 kinase and histone deacetylases (HDACs).[14] For instance, hybrids linking a 3-cyanopyridine "cap" to a hydroxamic acid zinc-binding group have shown potent, broad-spectrum anticancer activity, demonstrating the utility of this core in multi-target drug design.[14]
Bioconjugation and Chemical Biology
Inspired by the reactivity of the drug apalutamide, researchers have developed an efficient method for the N-terminal bioconjugation of cysteine residues using 2-cyanopyridine derivatives.[3] The presence of electron-withdrawing groups, such as the acetyl group in this compound, enhances the reactivity of the nitrile towards the thiol group of cysteine, enabling selective modification of peptides and proteins under mild, aqueous conditions. This has significant implications for developing targeted protein therapeutics and diagnostic tools.[3]
Other Industrial Applications
Beyond pharmaceuticals, cyanopyridines serve as crucial intermediates in various sectors:
-
Agrochemicals: They are precursors in the synthesis of certain pesticides and herbicides.[19]
-
Dyes and Pigments: The pyridine ring system is a common feature in various chromophores.[20]
-
Materials Science: The electronic properties of pyridine derivatives make them suitable for developing novel polymers and ligands for catalysis.[19]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a powerful intermediate for organic chemists. Its prevalence in a wide array of biologically active molecules, particularly in the oncology space, underscores its importance as a privileged scaffold in medicinal chemistry. As research continues to uncover new reaction methodologies and biological targets, the role of this compound as a cornerstone for innovation in drug discovery, chemical biology, and materials science is set to expand even further.
References
- 1. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. echemi.com [echemi.com]
- 6. appretech.com [appretech.com]
- 7. synchem.de [synchem.de]
- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 9. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. chempanda.com [chempanda.com]
An In-depth Technical Guide to 5-Acetyl-2-cyanopyridine: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within this vast family, 5-Acetyl-2-cyanopyridine has emerged as a particularly valuable and versatile building block. This technical guide provides an in-depth exploration of this compound, from its chemical synthesis and characterization to its burgeoning role as a key intermediate in the development of innovative pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's properties and potential.
Core Properties and Identification
This compound, also known by its IUPAC name 5-acetylpyridine-2-carbonitrile, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 249583-84-4 | [1][2] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | Yellow prisms | [4] |
| Melting Point | 54.5 °C | [4] |
| Boiling Point | 336.5 °C at 760 mmHg | [5] |
| Density | 1.19 g/cm³ | [5] |
Discovery and Foundational Synthesis
While the precise first synthesis of this compound is not prominently documented as a singular discovery, a significant and widely referenced method for its preparation was reported by A. R. Katritzky and colleagues in 2005.[4] Their work on the direct cyanation of pyridines provided a general and efficient one-pot procedure for accessing a variety of 2-cyanopyridine derivatives, including the 5-acetyl substituted compound.[4] This method represented a notable advancement over previous multi-step or less efficient synthetic routes.
The core of the Katritzky synthesis involves the activation of the pyridine ring towards nucleophilic attack by a cyanide ion. This is achieved by the in situ formation of an N-nitropyridinium salt, which is then readily attacked by potassium cyanide. The subsequent elimination of nitrous acid yields the desired 2-cyanopyridine.[4] This innovative approach avoids the need for pre-functionalized starting materials like halogenated pyridines or the isolation of intermediate N-oxides, streamlining the synthetic process.
Synthetic Methodologies: A Detailed Protocol
The following is a detailed, step-by-step experimental protocol for the synthesis of this compound, adapted from the general procedure reported by Katritzky et al. (2005).[4]
3.1. Reaction Scheme
Caption: Synthetic pathway to this compound.
3.2. Experimental Protocol
-
Materials:
-
5-Acetylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (HNO₃)
-
Potassium cyanide (KCN)
-
Sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-acetylpyridine (1 equivalent) in trifluoroacetic anhydride.
-
Cool the solution in an ice bath and add concentrated nitric acid (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
In a separate beaker, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).
-
Slowly add the reaction mixture from the flask to the chilled KCN/NaOAc solution with vigorous stirring.
-
Continue stirring the resulting mixture for 12 hours at room temperature.
-
Check the pH of the solution and adjust to 6-7 if necessary.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as yellow prisms.[4]
-
3.3. Mechanistic Insights
The reaction proceeds through a plausible mechanism involving the initial formation of an N-nitropyridinium salt. This highly electrophilic intermediate then undergoes a 1,2-addition of the cyanide ion to form a dihydropyridine intermediate. The final step is the elimination of nitrous acid, which drives the rearomatization of the pyridine ring to furnish the stable 2-cyanopyridine product.[4]
Caption: Plausible reaction mechanism for the synthesis.
Spectroscopic Characterization
A comprehensive understanding of a molecule's structure and purity is paramount in research and development. The following section details the key spectroscopic data for this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are: a singlet for the acetyl methyl protons, and three aromatic protons in the pyridine ring exhibiting characteristic splitting patterns (doublet, doublet of doublets).
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. For this compound, the spectrum shows signals for the acetyl methyl carbon, the carbonyl carbon, the nitrile carbon, and the five distinct carbons of the pyridine ring. The reported ¹³C NMR data is as follows (in ppm): δ = 26.9 (CH₃), 116.5 (CN), 128.4, 133.8, 136.5, 136.8, 150.7 (pyridine carbons), 195.1 (C=O).[4]
4.2. Infrared (IR) Spectroscopy
-
C≡N stretch: A strong, sharp absorption band is expected in the region of 2240-2220 cm⁻¹.
-
C=O stretch: A strong absorption band corresponding to the acetyl carbonyl group should appear in the range of 1700-1680 cm⁻¹.
-
C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group will be observed just below 3000 cm⁻¹.
4.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 146, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and the cyano group (CN, 26 Da), leading to characteristic fragment ions.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of three reactive sites—the acetyl group, the cyano group, and the pyridine ring itself—allows for a wide range of chemical transformations, making it a valuable starting point for the construction of diverse molecular scaffolds.
While specific blockbuster drugs directly synthesized from this compound are not yet in the public domain, the cyanopyridine motif is a well-established pharmacophore in numerous approved drugs and clinical candidates.[10] For instance, cyanopyridine derivatives are known to be potent inhibitors of various kinases, which are critical targets in cancer therapy.[11] The acetyl group on this compound can be readily transformed into other functional groups or used as a handle for further molecular elaboration, enabling the synthesis of libraries of compounds for high-throughput screening.
5.1. A Gateway to Novel Heterocyclic Systems
The reactivity of the acetyl and cyano groups allows for the construction of fused heterocyclic systems. For example, condensation reactions of the acetyl group with various reagents can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic rings. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. These transformations open up avenues for the synthesis of novel compounds with potential therapeutic applications.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. The synthetic methodology established by Katritzky and colleagues provides an efficient and scalable route to this important intermediate. Its rich chemical functionality allows for the creation of a diverse array of more complex molecules, making it a key starting material for the exploration of new chemical space in the quest for novel therapeutic agents. As our understanding of disease pathways continues to grow, the demand for novel, drug-like molecules will undoubtedly increase, and versatile intermediates like this compound will play a pivotal role in meeting this demand.
References
- 1. appretech.com [appretech.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. synchem.de [synchem.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. echemi.com [echemi.com]
- 6. 2-Acetylpyridine(1122-62-9) IR Spectrum [m.chemicalbook.com]
- 7. 4-Acetylpyridine(1122-54-9) IR Spectrum [m.chemicalbook.com]
- 8. 3-Acetylpyridine(350-03-8) IR Spectrum [m.chemicalbook.com]
- 9. 3-Cyanopyridine(100-54-9) IR Spectrum [m.chemicalbook.com]
- 10. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 5-Acetyl-2-cyanopyridine
<_ _>
Introduction: Significance of 5-Acetyl-2-cyanopyridine
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—comprising a pyridine ring, a cyano group, and an acetyl moiety—offers multiple points for chemical modification. The cyano and acetyl groups are versatile handles for constructing more complex molecular architectures. Notably, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy, due to the ability of the cyanopyridine scaffold to interact with specific biological targets.[1] The robust and scalable synthesis of this intermediate is therefore of critical importance to drug development professionals.
This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the palladium-catalyzed Stille cross-coupling reaction. We will delve into the mechanistic underpinnings, step-by-step experimental procedures, safety considerations, and methods for analytical validation.
Overview of Synthetic Strategy: The Stille Cross-Coupling Approach
While several methods exist for the preparation of substituted cyanopyridines[2], the Stille cross-coupling reaction offers a reliable and high-yielding route for introducing an acetyl group onto the pyridine ring. This palladium-catalyzed reaction couples an organotin reagent (organostannane) with an organic halide.[3][4]
For this synthesis, we will couple 5-Bromo-2-cyanopyridine (the electrophile) with Tributyl(1-ethoxyvinyl)tin (the nucleophilic acetyl group surrogate). The reaction proceeds via an enol ether intermediate, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone product. This two-step, one-pot approach is highly efficient and tolerates a wide range of functional groups.[4][5]
Figure 1: Overall synthetic workflow for the Stille cross-coupling approach.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism of the Stille reaction is key to troubleshooting and optimizing the synthesis. The process occurs via a catalytic cycle involving a palladium(0) species.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 5-bromo-2-cyanopyridine, forming a Pd(II) complex.[5]
-
Transmetalation: The organostannane reagent exchanges its 1-ethoxyvinyl group with the bromide on the palladium center. This is often the rate-determining step of the cycle.[3]
-
Reductive Elimination: The coupled product (the enol ether intermediate) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Figure 2: Simplified catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1 gram of the final product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | 1.00 g | 5.46 | Purity >97%[7] |
| Tributyl(1-ethoxyvinyl)tin | C₁₆H₃₄OSn | 361.15 | 2.18 g | 6.01 | Purity >97%[8][9] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.315 g | 0.273 | Store under inert gas |
| Toluene | C₇H₈ | 92.14 | 25 mL | - | Anhydrous, <50 ppm H₂O |
| Hydrochloric Acid (2M aq.) | HCl | 36.46 | ~10 mL | - | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | For neutralization |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~20 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction/chrom. |
| Hexanes | C₆H₁₄ | 86.18 | ~100 mL | - | For chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-Bromo-2-cyanopyridine (1.00 g, 5.46 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.315 g, 0.273 mmol, 5 mol%).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Addition of Reagents:
-
Add anhydrous toluene (25 mL) via syringe, followed by Tributyl(1-ethoxyvinyl)tin (2.18 g, 6.01 mmol, 1.1 equivalents). The use of a slight excess of the organostannane ensures complete consumption of the starting bromide.
-
The reaction mixture will typically turn from a yellow suspension to a darker, more homogeneous solution upon heating.
-
-
Reaction and Monitoring:
-
Heat the mixture to 100 °C (oil bath temperature) and stir vigorously under a positive pressure of nitrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting bromide is more nonpolar than the product. The reaction is typically complete within 4-6 hours.
-
-
Workup and Hydrolysis:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 2M aqueous HCl (10 mL) to the flask and stir vigorously for 30 minutes. This step hydrolyzes the intermediate enol ether to the desired ketone and protonates any remaining phosphine ligands.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
-
Purification:
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash neutralizes any excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-brown solid or oil.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the product-containing fractions and evaporate the solvent to yield this compound as a white to pale yellow solid. Expected yield: 70-85%.
-
Product Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical data should be acquired.[10]
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 55-56 °C[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.24 (d, J = 2.0 Hz, 1H, Pyridine H6)
-
δ 8.41 (dd, J = 8.2, 2.0 Hz, 1H, Pyridine H4)
-
δ 7.85 (d, J = 8.2 Hz, 1H, Pyridine H3)
-
δ 2.73 (s, 3H, -COCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 195.1 (C=O)
-
δ 150.7 (Pyridine C6)
-
δ 136.8 (Pyridine C4)
-
δ 136.5 (Pyridine C5)
-
δ 133.8 (Pyridine C2)
-
δ 128.4 (Pyridine C3)
-
δ 116.5 (CN)
-
δ 26.9 (-CH₃)
-
-
Mass Spectrometry (ESI+): m/z = 147.05 [M+H]⁺
Safety and Handling Precautions
-
Organotin Compounds: Tributyl(1-ethoxyvinyl)tin is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[9][11][12] It is also very toxic to aquatic life with long-lasting effects.[11] Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12]
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
Cyanides: The starting material and product contain a nitrile (cyano) group. While not as acutely toxic as inorganic cyanides, they should be handled with care. Avoid ingestion and skin contact.
-
Waste Disposal: All organotin-containing waste is hazardous and must be disposed of according to institutional and local regulations. Quench any residual organotin reagent before disposal.
Conclusion
The Stille cross-coupling reaction provides an effective and reproducible method for the synthesis of this compound from commercially available precursors. The protocol described herein, which involves the coupling of 5-bromo-2-cyanopyridine with tributyl(1-ethoxyvinyl)tin followed by in-situ hydrolysis, is a high-yielding process. Careful adherence to inert atmosphere techniques and safety protocols is essential for a successful and safe outcome. The detailed characterization data provides a reliable standard for validating the purity and identity of the final product, ensuring its suitability for subsequent applications in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Synthetic Chemist's Guide to 2-Cyanopyridines: Advanced Protocols and Mechanistic Insights
Introduction: The Strategic Importance of 2-Cyanopyridines
The 2-cyanopyridine motif is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence stems from the versatile reactivity of the nitrile group, which serves as a synthetic linchpin for transformations into a wide array of functional groups including amines, amides, carboxylic acids, and tetrazoles. Furthermore, the pyridine ring itself is a privileged scaffold in numerous biologically active molecules.[3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and reliable laboratory-scale methods for the synthesis of 2-cyanopyridines, moving beyond simple procedural lists to offer deep mechanistic understanding and practical, field-proven insights.
This document is structured to provide a comprehensive operational understanding, focusing on two primary, high-utility methods: the cyanation of pyridine N-oxides and the direct cyanation of pyridines. Alternative approaches, including the classic Sandmeyer reaction and modern transition-metal-catalyzed methods, are also discussed to provide a fuller synthetic context. Every protocol is presented with an emphasis on safety, reproducibility, and the chemical principles that govern the transformation.
Method 1: Cyanation of Pyridine N-Oxides (The Reissert-Henze Approach)
The activation of a pyridine ring via N-oxidation is a classic and highly effective strategy to facilitate nucleophilic substitution at the C2 and C4 positions.[4] The subsequent cyanation, often referred to as a Reissert-Henze type reaction, is one of the most common and reliable methods for preparing 2-cyanopyridines on a laboratory scale.[5][6]
Scientific Principle and Mechanistic Rationale
The electron-withdrawing nature of the N-oxide group makes the pyridine ring susceptible to nucleophilic attack. The reaction is initiated by an activating agent, typically an acyl or sulfonyl chloride (e.g., benzoyl chloride, dimethylcarbamoyl chloride), which reacts with the N-oxide oxygen. This activation step forms a highly electrophilic N-acyloxypyridinium intermediate. The cyanide nucleophile then preferentially attacks the C2 (or C4) position of this activated intermediate to form a dihydropyridine adduct. The final step involves the elimination of the activating group's corresponding acid (e.g., benzoic acid) to rearomatize the ring and yield the 2-cyanopyridine product.[7]
Protocol 1A: Preparation of the Pyridine N-Oxide Precursor
The synthesis of the pyridine N-oxide is a prerequisite for this method. While many are commercially available, they can be readily prepared in the lab.
Workflow:
Materials:
| Reagent/Material | Purpose | Typical Amount (Example) |
| Substituted Pyridine | Starting Material | 50 mmol, 1.0 eq |
| m-CPBA (~77%) or 30% H₂O₂ | Oxidizing Agent | 65 mmol, 1.3 eq |
| Dichloromethane (DCM) or Acetic Acid | Solvent | 100-200 mL |
| Saturated NaHCO₃ (aq) | Quench/Neutralization | As needed |
| Sodium Sulfite (Na₂SO₃) (aq) | Quench for m-CPBA | As needed |
| Sodium/Magnesium Sulfate | Drying Agent | As needed |
Step-by-Step Procedure (using m-CPBA):
-
Dissolve the pyridine derivative (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2-1.5 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C and quench excess m-CPBA by adding aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude pyridine N-oxide can often be used directly in the next step or purified further by crystallization or column chromatography.
Protocol 1B: Cyanation using Trimethylsilyl Cyanide (TMSCN)
This is a modern, high-yielding variation of the Reissert-Henze reaction that often gives clean conversions and simplifies work-up.
Materials:
| Reagent/Material | Purpose | Typical Amount (Example) |
| Pyridine N-Oxide | Starting Material | 10 mmol, 1.0 eq |
| Dimethylcarbamoyl Chloride (DMCC) | Activating Agent | 12 mmol, 1.2 eq |
| Trimethylsilyl Cyanide (TMSCN) | Cyanide Source | 15 mmol, 1.5 eq |
| Dichloromethane (DCM) or Acetonitrile | Anhydrous Solvent | 50 mL |
Step-by-Step Procedure:
-
EXTREME CAUTION: This reaction must be performed in a well-ventilated chemical fume hood. TMSCN is volatile and readily hydrolyzes to produce highly toxic hydrogen cyanide gas.[8]
-
To a flame-dried, argon-purged round-bottom flask, add the pyridine N-oxide (1.0 eq) and anhydrous dichloromethane.
-
Add dimethylcarbamoyl chloride (1.2 eq) via syringe and stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilyl cyanide (1.5 eq) dropwise via syringe. An exotherm may be observed.
-
Stir the reaction at room temperature or gentle heat (e.g., 40 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Quenching: Upon completion, cool the reaction to 0 °C. Cautiously add a saturated aqueous solution of sodium bicarbonate. The quench must be done in the fume hood as HCN gas will be evolved.
-
Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of any remaining TMSCN.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[9] For basic pyridine compounds, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent peak tailing on the column.[10]
Method 2: Direct One-Pot Cyanation of Pyridines
A powerful method for the direct conversion of pyridines to 2-cyanopyridines involves in-situ generation of dinitrogen pentoxide from nitric acid and trifluoroacetic anhydride (TFAA), followed by treatment with potassium cyanide.[8] This approach bypasses the need to pre-form and isolate the N-oxide intermediate.
Scientific Principle and Mechanistic Rationale
The reaction is believed to proceed through a mechanism analogous to the Reissert-Henze reaction.[8] Trifluoroacetic anhydride acts as a powerful dehydrating agent, reacting with nitric acid to form dinitrogen pentoxide in situ. This potent nitrating agent then N-nitrates the pyridine, forming an N-nitropyridinium salt. This intermediate is highly activated towards nucleophilic attack. The cyanide ion adds to the C2 position, and subsequent elimination of nitrous acid (HNO₂) affords the 2-cyanopyridine.[8]
Protocol 2: One-Pot Direct Cyanation
Materials:
| Reagent/Material | Purpose | Typical Amount (Example) |
| Substituted Pyridine | Starting Material | 10 mmol, 1.0 eq |
| Trifluoroacetic Anhydride (TFAA) | Dehydrating Agent / Solvent | 15 mL |
| Concentrated Nitric Acid (HNO₃) | Nitrating Agent Precursor | 36 mmol, 3.6 eq |
| Potassium Cyanide (KCN) | Cyanide Source | ~8.4 g |
| Sodium Acetate (NaOAc) | Buffer | ~8.1 g |
| Dichloromethane (DCM) | Extraction Solvent | As needed |
Step-by-Step Procedure:
-
EXTREME CAUTION: This procedure involves highly corrosive reagents (TFAA, HNO₃) and generates toxic cyanide species. It must be performed in a chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[11]
-
In a round-bottom flask, dissolve the pyridine derivative (1.0 eq) in trifluoroacetic anhydride under chilled conditions (ice bath).[8]
-
Slowly add concentrated nitric acid (3.6 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours.
-
In a separate, large beaker, prepare a chilled (0 °C) aqueous solution of potassium cyanide and sodium acetate buffer.
-
Slowly and carefully add the activated pyridine solution dropwise to the vigorously stirring, chilled cyanide solution. A slight exotherm may occur; control the addition rate to maintain the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to stand at room temperature overnight (approx. 18 hours).[8]
-
Work-up: Extract the reaction mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes solvent system.[8]
Table 1: Representative Yields for Direct Cyanation of Pyridines
| Starting Pyridine | Product | Yield (%) | Reference |
| 3-Methylpyridine | 3-Methyl-2-cyanopyridine | 75 | [8] |
| 4-Methylpyridine | 4-Methyl-2-cyanopyridine | 42 | [8] |
| 3-Chloropyridine | 3-Chloro-2-cyanopyridine | 55 | [8] |
| 3-Bromopyridine | 3-Bromo-2-cyanopyridine | 81 | [8] |
Alternative Synthetic Routes
While the methods above are broadly applicable, certain substrates may warrant alternative strategies.
The Sandmeyer Reaction
For substrates where the corresponding 2-aminopyridine is readily available, the Sandmeyer reaction offers a classic and effective route to the 2-cyano derivative.[5][12] The reaction involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then displaced by cyanide using a copper(I) cyanide catalyst.[13]
General Protocol Outline:
-
Dissolve 2-aminopyridine in a strong acid (e.g., aq. HCl).
-
Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction to warm and stir until nitrogen evolution ceases.
-
Work-up typically involves basification, extraction, and chromatographic purification.
Transition-Metal-Catalyzed Cyanation
Modern synthetic chemistry has seen the development of powerful palladium- and nickel-catalyzed cross-coupling reactions for the cyanation of 2-halopyridines (Cl, Br, I) or triflates.[9][14] These methods often exhibit high functional group tolerance and can be more efficient for complex substrates. A common cyanide source for these reactions is zinc cyanide (Zn(CN)₂), which is significantly less toxic than alkali metal cyanides.[14][15]
General Protocol Outline (Palladium-Catalyzed):
-
Combine the 2-halopyridine, a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and zinc cyanide in an anhydrous solvent (e.g., DMF, NMP) in an inert atmosphere glovebox or using Schlenk techniques.
-
Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed (monitor by GC or LC-MS).
-
Cool the reaction, quench with aqueous ammonia or EDTA solution to complex the zinc salts, and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography.
Safety and Waste Management: A Critical Directive
Working with Cyanide Reagents:
-
Toxicity: All cyanide salts (KCN, NaCN) and TMSCN are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8] They react with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
-
Handling: Always handle solid cyanides and TMSCN in a certified chemical fume hood.[3][11] Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[11] Never work alone. Ensure colleagues are aware you are working with cyanides.
-
Storage: Store cyanide compounds in a cool, dry, well-ventilated, and secure location, segregated from acids and oxidizing agents.[8]
Cyanide Waste Quenching and Disposal:
-
NEVER acidify a solution containing cyanide.
-
Excess cyanide in reaction mixtures or aqueous washes must be destroyed before disposal. A common and effective method is oxidation under basic conditions.[16]
-
Quenching Protocol: In a fume hood, add the cyanide-containing aqueous waste to a vigorously stirring, excess amount of 10-15% aqueous sodium hypochlorite (bleach) solution to which sodium hydroxide has been added to ensure the pH remains above 10.[16] Allow the mixture to stir for several hours or overnight to ensure complete oxidation of cyanide to the much less toxic cyanate ion.
-
Dispose of the treated waste and any solid cyanide waste according to your institution's hazardous waste guidelines. Never mix cyanide waste with other waste streams.[11]
Conclusion
The synthesis of 2-cyanopyridines is a well-established field with several reliable methods available to the laboratory chemist. The cyanation of pyridine N-oxides via the Reissert-Henze reaction provides a versatile and high-yielding pathway, particularly when using modern reagents like TMSCN. For simpler substrates, the direct, one-pot cyanation offers an efficient alternative that avoids the isolation of intermediates. For more specialized applications, the Sandmeyer reaction and transition-metal catalysis provide powerful tools. The choice of method will ultimately depend on the substrate's substitution pattern, the availability of starting materials, and the scale of the reaction. By understanding the mechanistic principles behind each method and adhering strictly to safety protocols, researchers can confidently and effectively synthesize these valuable heterocyclic building blocks.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. geneseo.edu [geneseo.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. purdue.edu [purdue.edu]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gla.ac.uk [gla.ac.uk]
Introduction: The Strategic Value of 5-Acetyl-2-cyanopyridine
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 5-Acetyl-2-cyanopyridine in organic synthesis.
This compound (CAS: 249583-84-4; Formula: C₈H₆N₂O) is a highly versatile heterocyclic building block in modern organic synthesis.[1][2] Its value stems from the strategic placement of two distinct reactive functionalities—an acetyl group and a cyano group—on the pyridine scaffold. This bifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and advanced materials.[3][4][5] The electron-withdrawing nature of both the cyano group and the pyridine nitrogen activates the acetyl group's α-protons for condensation reactions, while the cyano group itself serves as a key electrophile for cyclization and other transformations. This guide provides a detailed exploration of its applications, focusing on key reactions and providing actionable protocols for laboratory implementation.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is dictated by its principal reactive sites. Understanding these sites is crucial for designing synthetic routes.
-
The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are acidic and can be readily deprotonated to form an enolate, which can then act as a nucleophile in various condensation reactions (e.g., Knoevenagel, Claisen-Schmidt).
-
The Cyano Group: This group is a powerful electrophile and an excellent participant in cyclization reactions. It can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or attacked by nucleophiles to initiate ring formation.[4]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron density of the entire system, enhancing the reactivity of the attached functional groups. It also provides a site for potential N-alkylation or N-oxidation.
Application 1: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
One of the most powerful applications of this compound is in the synthesis of substituted thieno[2,3-b]pyridines via the Gewald multicomponent reaction.[6][7] Thienopyridines are a privileged scaffold in medicinal chemistry, famously represented by antiplatelet drugs like clopidogrel and prasugrel, which act as P2Y12 receptor antagonists.[8] The Gewald reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[9]
Causality in Experimental Design: In this context, this compound serves as the ketone component. The reaction is typically catalyzed by a mild organic base, such as morpholine or triethylamine, which facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound. Ethanol is a common solvent as it effectively solubilizes the reactants and the sulfur at elevated temperatures.
Protocol 1: Gewald Synthesis of 3-Amino-2-cyano-4-(2-cyanopyridin-5-yl)thieno[2,3-b]pyridine
This protocol describes a representative Gewald reaction using this compound, malononitrile, and elemental sulfur.
Materials
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 146.15 | 1.46 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Elemental Sulfur | 32.07 | 0.32 g | 10.0 |
| Morpholine | 87.12 | 0.87 mL | 10.0 |
| Ethanol | 46.07 | 30 mL | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.46 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (30 mL).
-
Catalyst Addition: Stir the mixture to form a suspension. Add morpholine (0.87 mL, 10.0 mmol) dropwise to the stirring suspension at room temperature. The addition of the base is the initiation step, and a mild exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling. If not, slowly add cold water (30 mL) to induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL) to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to afford the pure thieno[2,3-b]pyridine derivative.
Safety Precautions: Malononitrile is toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction may evolve small amounts of H₂S; ensure adequate ventilation.
Application 2: Versatile Precursor for Fused Heterocyclic Systems
The dual reactivity of this compound makes it an ideal starting material for constructing a variety of fused pyridine derivatives, which are of significant interest in drug discovery.[10][11][12] The general strategy involves a condensation reaction at the acetyl group followed by an intramolecular cyclization involving the nitrile. This approach provides access to pyrazolopyridines, furopyridines, and pyridopyrimidines.[11][13]
Causality in Experimental Design: The choice of the second reactant dictates the final heterocyclic core.
-
Hydrazines (e.g., hydrazine hydrate): React with the acetyl group to form a hydrazone, which can then cyclize onto the nitrile to yield fused pyrazolopyridine systems.
-
Active Methylene Halides (e.g., ethyl chloroacetate): The acetyl group is first converted to a chalcone-like intermediate or an enolate, which then reacts with the halide. Subsequent cyclization onto the nitrile can form furopyridine or pyridone derivatives.[11]
-
Amidines (e.g., formamide): Can be used to construct fused pyrimidine rings.[11][13]
Protocol 2: Synthesis of a Fused Pyrazolopyridine Derivative
This protocol outlines the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and hydrazine hydrate.
Materials
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 146.15 | 1.46 g | 10.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 0.6 mL | ~12.0 |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - |
| Ethanol | 46.07 | 25 mL | - |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.46 g, 10.0 mmol) in ethanol (25 mL).
-
Reagent Addition: Add hydrazine hydrate (0.6 mL, ~12.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL). The acid catalyzes the initial hydrazone formation.
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The cyclization step requires thermal energy to proceed efficiently. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration, wash it with a small amount of cold water, followed by cold ethanol, to remove excess hydrazine and acetic acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to yield the pyrazolo[3,4-b]pyridine derivative. Further purification can be achieved by recrystallization if necessary.
Safety Precautions: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care using appropriate PPE in a fume hood.
Application in Drug Discovery and Development
The pyridine and fused pyridine scaffolds synthesized from this compound are of high interest to drug development professionals due to their wide range of biological activities. The ability to rapidly generate libraries of these compounds makes this precursor valuable in lead discovery campaigns.[14]
Table of Biological Activities for Derived Scaffolds
| Scaffold | Example Application/Target | Rationale for Activity | Representative References |
| Thieno[2,3-b]pyridines | Antiplatelet (P2Y12 antagonists) | The scaffold mimics the purine core of endogenous ADP, allowing it to bind to the receptor. | ,,[15] |
| Pyrazolopyridines | Kinase Inhibitors (e.g., CDK2) | The planar, nitrogen-rich system can form key hydrogen bonds within the ATP-binding pocket of kinases. | [11],[16] |
| Furopyridines | Anticancer Agents | The fused ring system can intercalate with DNA or interact with various enzymatic targets. | [11] |
| Substituted Pyridines | Antimicrobial, Anti-inflammatory | The pyridine ring is a common feature in many bioactive natural products and synthetic drugs.[5] | [10],[17] |
The structural diversity achievable from a single, readily available starting material like this compound allows for extensive Structure-Activity Relationship (SAR) studies, which are fundamental to optimizing lead compounds into clinical candidates.[18]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of high-value heterocyclic compounds. Its well-defined reactivity allows for predictable and versatile synthetic applications, from multicomponent reactions like the Gewald synthesis to the modular construction of diverse fused-ring systems. For researchers in organic synthesis and drug discovery, mastering the chemistry of this building block opens a direct route to novel molecular architectures with significant potential for biological activity.
References
- 1. echemi.com [echemi.com]
- 2. synchem.de [synchem.de]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 5-Acetyl-2-cyanopyridine as a Versatile Chemical Intermediate
Abstract
5-Acetyl-2-cyanopyridine (also known as 5-acetylpyridine-2-carbonitrile) is a bifunctional heterocyclic compound that has emerged as a valuable and highly versatile intermediate in synthetic organic chemistry. Its strategic importance is primarily rooted in the orthogonal reactivity of its three key structural motifs: the pyridine ring, the acetyl group, and the cyano group. This unique arrangement allows for selective, stepwise transformations, making it an ideal scaffold for building molecular complexity. These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the physicochemical properties, core reactivity, and practical applications of this intermediate. Detailed protocols for key transformations, such as the Knoevenagel condensation, are provided to illustrate its utility in the synthesis of advanced heterocyclic systems, particularly those with relevance to medicinal chemistry and materials science.
Physicochemical Properties and Characterization
Accurate identification and confirmation of starting material purity are paramount for reproducible synthetic outcomes. This compound is a solid at room temperature with the following key properties.
| Property | Value | Source(s) |
| CAS Number | 249583-84-4 | N/A |
| Molecular Formula | C₈H₆N₂O | N/A |
| Molecular Weight | 146.15 g/mol | N/A |
| Appearance | Yellow to brown solid/prisms | N/A |
| Melting Point | 54.5 - 56.0 °C | N/A |
| Boiling Point | 336.5 °C at 760 mmHg (Predicted) | N/A |
| Topological Polar Surface Area | 53.8 Ų | N/A |
Spectroscopic Data
Full characterization is essential for confirming identity and purity. The following data are representative for the compound.[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 9.23 (dd, J=2.2, 1.1 Hz, 1H, H-6), 8.54 (dd, J=8.1, 2.2 Hz, 1H, H-4), 8.11 (dd, J=8.1, 1.1 Hz, 1H, H-3), 2.70 (s, 3H, -COCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 195.1 (C=O), 150.7 (C-6), 136.8 (C-4), 136.5 (C-5), 133.8 (C-2), 128.4 (C-3), 116.5 (CN), 26.9 (CH₃).
-
IR (KBr, cm⁻¹): ~2230 (C≡N stretch), ~1685 (C=O stretch, aromatic ketone), ~1580, 1470 (C=C/C=N ring stretches).
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the cyano group and the pyridine nitrogen atom significantly influences the molecule's chemistry.
-
The Acetyl Group: The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack (e.g., reduction by NaBH₄ to form a secondary alcohol). More importantly, the α-protons of the methyl group are acidic and can be deprotonated by a mild base. This enables the acetyl moiety to act as the nucleophilic component in crucial carbon-carbon bond-forming reactions like aldol and Knoevenagel condensations.[2]
-
The Cyano Group: Positioned at the 2-position, the nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle. It can undergo hydrolysis to a carboxylic acid or amide, be reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings. The cyano group also activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols.
-
The Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient, influencing its aromatic substitution patterns and providing a basic site for protonation or alkylation.
The interplay between these groups allows for a high degree of synthetic control. For instance, the acetyl group can be selectively reacted under basic conditions (e.g., Knoevenagel condensation) while leaving the cyano group intact for subsequent transformations.
Caption: Reactivity map of this compound.
Application in Heterocyclic Synthesis: Kinase Inhibitors
A primary application of this intermediate is in the synthesis of complex heterocycles for drug discovery. The cyanopyridine scaffold is a known "privileged structure" found in numerous kinase inhibitors, which are a critical class of anticancer drugs.[3] For example, compounds containing the cyanopyridine core have shown potent inhibitory activity against targets like PIM-1 kinase and VEGFR-2.[3][4]
The acetyl group on this compound serves as a key anchoring point to build out these complex structures, often through condensation reactions that form a new fused or appended ring system.
Experimental Protocols
The following protocols are detailed, self-validating procedures for key transformations of this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
This reaction is a cornerstone of C-C bond formation and exemplifies the reactivity of the acetyl group's α-protons.[2] It produces an α,β-unsaturated dinitrile, which is itself a valuable intermediate for further cyclization reactions. The use of a mild base like piperidine is crucial to deprotonate the active methylene compound (malononitrile) without causing self-condensation of the ketone.[5]
Caption: Experimental workflow for Knoevenagel condensation.
Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.46 g, 10 mmol, 1.0 equiv.), malononitrile (0.66 g, 10 mmol, 1.0 equiv.), and absolute ethanol (20 mL).
-
Catalyst Addition: To the stirring suspension, add piperidine (0.1 mL, ~1 mmol, 0.1 equiv.) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Causality Insight: The reflux condition provides the necessary activation energy for the condensation, while piperidine acts as a base to generate the malononitrile carbanion, which is the active nucleophile.
-
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is complete upon the disappearance of the starting ketone spot.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials.
-
Drying & Characterization: Dry the purified product, 2-(1-(6-cyanopyridin-3-yl)ethylidene)malononitrile, under vacuum. Characterize by NMR and MS to confirm its structure and purity. Expected yield: 85-95%.
Protocol 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that constructs a highly substituted 2-aminothiophene ring in a single step.[6][7] It leverages the Knoevenagel adduct formed in situ from this compound and an active methylene nitrile (e.g., ethyl cyanoacetate), which then reacts with elemental sulfur.
Methodology:
-
Reagent Setup: To a flask, add this compound (1.46 g, 10 mmol, 1.0 equiv.), ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 equiv.), and ethanol (25 mL).
-
Sulfur Addition: Add finely powdered elemental sulfur (0.32 g, 10 mmol, 1.0 equiv.).
-
Base Addition: Add morpholine (0.87 mL, 10 mmol, 1.0 equiv.) dropwise while stirring. An exothermic reaction may be observed.
-
Causality Insight: Morpholine serves as both the base for the initial Knoevenagel condensation and as a catalyst for the subsequent cyclization involving sulfur.[8]
-
-
Reaction: Stir the mixture at 50 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture and pour it into ice-water (50 mL). The product will precipitate.
-
Purification: Filter the crude solid, wash with water, and then recrystallize from ethanol to afford the pure ethyl 2-amino-4-(6-cyanopyridin-3-yl)-5-methylthiophene-3-carboxylate.
Safety, Handling, and Storage
This compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: While specific toxicity data is limited, related cyanopyridine compounds are harmful if swallowed, inhaled, or in contact with skin.[9] Organic nitriles can potentially release hydrogen cyanide upon hydrolysis or combustion.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound is a powerful and cost-effective intermediate. Its true value lies in the predictable and selective reactivity of its functional groups, which allows for the efficient construction of complex molecular architectures. The protocols described herein for the Knoevenagel condensation and Gewald reaction are robust methods that open pathways to a wide array of substituted pyridines and fused thiophenes. As the demand for novel kinase inhibitors and functional heterocyclic materials continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of innovation in drug discovery and chemical synthesis.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. 5-Formylpyridine-2-carbonitrile | C7H4N2O | CID 10986263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Methylpyridine-2-Carbonitrile | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
Application Note: 5-Acetyl-2-cyanopyridine as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridine Nucleus in Kinase Inhibitor Design
The pyridine ring is a cornerstone in the architecture of numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction often serves as a primary anchor for the inhibitor, ensuring high-affinity binding. Within the diverse landscape of pyridine-based scaffolds, 5-acetyl-2-cyanopyridine has emerged as a particularly valuable and versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. Its bifunctional nature, possessing both an electrophilic acetyl group and a cyano moiety, allows for a variety of chemical transformations to construct complex heterocyclic systems, most notably the privileged pyrazolo[3,4-b]pyridine core. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of kinase inhibitors, with a focus on the construction of the pyrazolo[3,4-b]pyridine scaffold.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. As bioisosteres of purines, pyrazolopyridines are adept at mimicking the adenine core of ATP, allowing them to effectively compete for the ATP-binding site of kinases.[1] The nitrogen atoms of the pyrazolopyridine ring system can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region. Furthermore, the scaffold allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]
Synthetic Strategy: From this compound to a Pyrazolo[3,4-b]pyridine Core
The primary synthetic utility of this compound in this context lies in its facile conversion to the pyrazolo[3,4-b]pyridine ring system. The acetyl group serves as a key functional handle for the construction of the pyrazole ring through a condensation reaction with a hydrazine derivative. The cyano group can be retained in the final inhibitor, as it is a common feature in many kinase inhibitors, or it can be further manipulated.
Below is a detailed, field-proven protocol for the synthesis of a 3-amino-6-substituted-1H-pyrazolo[3,4-b]pyridine core, a common precursor for a variety of kinase inhibitors.
Experimental Protocol: Synthesis of a 3-Amino-1H-pyrazolo[3,4-b]pyridine Core
This protocol outlines a two-step process starting from this compound. The first step involves a condensation reaction to form a hydrazone intermediate, followed by a cyclization to yield the desired pyrazolo[3,4-b]pyridine.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Sodium ethoxide
-
Anhydrous ether
-
Standard laboratory glassware and workup equipment
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.1 equivalents of hydrazine hydrate (or a substituted hydrazine).
-
Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude hydrazone can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Excess Hydrazine: A slight excess of hydrazine is used to ensure the complete consumption of the starting material.
Step 2: Cyclization to the Pyrazolo[3,4-b]pyridine Core
-
To a solution of the purified hydrazone (1.0 equivalent) in absolute ethanol, add a freshly prepared solution of sodium ethoxide in ethanol (1.5 equivalents).
-
Heat the reaction mixture to reflux. The cyclization reaction is typically driven to completion within 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting solid is then triturated with water to remove any inorganic salts.
-
The crude 3-amino-1H-pyrazolo[3,4-b]pyridine product is then filtered, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality Behind Experimental Choices:
-
Sodium Ethoxide as Base: The strong base is required to deprotonate the nitrogen of the hydrazone, initiating the intramolecular nucleophilic attack on the cyano group, leading to the cyclization and formation of the pyrazole ring.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the formation of a pyrazolo[3,4-b]pyridine core.
Further Functionalization and Structure-Activity Relationship (SAR) Insights
The synthesized 3-amino-1H-pyrazolo[3,4-b]pyridine core serves as a versatile platform for further chemical modifications to generate a library of potential kinase inhibitors. The amino group at the 3-position can be acylated, alkylated, or used in coupling reactions to introduce various substituents that can interact with different regions of the kinase active site. The N1 position of the pyrazole ring can also be functionalized to modulate the compound's properties.
Structure-Activity Relationship (SAR) studies on pyrazolopyridine-based kinase inhibitors have revealed several key insights:
-
Hinge-Binding: The pyrazolopyridine core itself is crucial for binding to the kinase hinge region.
-
Substituents at the 3-position: Bulky and hydrophobic groups at this position often enhance potency by occupying the hydrophobic pocket of the ATP-binding site.
-
N1-Substitution: Modification at the N1 position can influence solubility, cell permeability, and selectivity.
Data Presentation: Potency of Representative Pyridine-Based Kinase Inhibitors
The following table summarizes the in vitro potency of several kinase inhibitors that feature a pyridine or a fused pyridine scaffold, highlighting the therapeutic potential of this chemical class.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyridine-pyrazolopyridine | Akt | Varies with substitution | [3] |
| Cyanopyridine derivative | PIM-1 | 14.3 | [4] |
| Dual PIM-1/HDAC inhibitor | PIM-1, HDAC1, HDAC6 | Varies (nM range) | [5] |
| Pyrazolopyridine derivative | CDK2 | 240 | [6] |
| Cyanopyridone derivative | VEGFR-2, HER-2 | 124 (VEGFR-2), 77 (HER-2) | [6] |
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of potent kinase inhibitors. Its chemical reactivity allows for the efficient construction of the privileged pyrazolo[3,4-b]pyridine scaffold, which serves as a foundation for the development of a diverse range of inhibitors targeting various kinases. The protocols and insights provided in this application note offer a solid foundation for researchers in the field of drug discovery to explore the rich chemical space of pyridine-based kinase inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 5-Acetyl-2-cyanopyridine in Cancer Research
Introduction: The Emerging Potential of Cyanopyridine Scaffolds in Oncology
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Within this broad class, cyanopyridine derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[2][4][5] These compounds, characterized by a pyridine ring bearing a nitrile (-CN) group, have been shown to modulate a variety of critical signaling pathways implicated in tumorigenesis and cancer progression.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating a specific, yet underexplored, member of this family: 5-Acetyl-2-cyanopyridine . While direct literature on the anticancer properties of this compound is nascent, the established bioactivity of structurally related cyanopyridines provides a strong rationale for its investigation as a potential therapeutic agent. This guide will, therefore, be grounded in the known mechanisms of analogous compounds and will propose a systematic approach to characterizing the potential of this compound in cancer research.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its study. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C8H6N2O | [6][7][8] |
| Molecular Weight | 146.15 g/mol | [6][8] |
| CAS Number | 249583-84-4 | [6][8][] |
| Appearance | Yellow prisms | [10] |
| Purity | Typically >95% | [6][8] |
Hypothesized Mechanisms of Action and Potential Therapeutic Targets
Based on extensive studies of various cyanopyridine derivatives, several key signaling pathways and molecular targets have been identified as being susceptible to modulation by this class of compounds. These provide a logical starting point for investigating the mechanism of action of this compound.
-
Inhibition of Kinase Activity: Many cyanopyridine derivatives have been shown to be potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
Modulation of Transcription Factors and Apoptosis Regulators:
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[4]
-
Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins, survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy.[14]
-
-
Epigenetic Regulation:
-
HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Some cyanopyridine-based compounds have been developed as dual PIM-1/HDAC inhibitors.[15]
-
The following diagram illustrates the potential signaling pathways that could be targeted by this compound, based on the known activities of related compounds.
Caption: Hypothesized signaling pathways targeted by this compound.
Experimental Protocols for the Evaluation of this compound
The following section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer)[1][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Hypothetical Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 15.2 ± 1.8 | 1.2 ± 0.3 |
| HCT-116 | 8.9 ± 1.1 | 0.8 ± 0.1 |
| PC-3 | 22.5 ± 2.5 | 2.1 ± 0.4 |
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.
Materials:
-
Cancer cells treated with this compound at various concentrations and time points.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-PIM-1, anti-Survivin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Caption: A streamlined workflow for Western Blot analysis.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is designed to directly assess the inhibitory activity of this compound against specific kinases, such as PIM-1 or VEGFR-2.
Materials:
-
Recombinant active kinase (e.g., PIM-1, VEGFR-2).
-
Kinase-specific substrate and ATP.
-
This compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the recombinant kinase, the kinase substrate, and the compound at various concentrations.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Hypothetical Data Presentation:
| Kinase | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| PIM-1 | 5.6 ± 0.7 | 0.01 ± 0.002 |
| VEGFR-2 | 12.3 ± 1.5 | 0.05 ± 0.008 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential anticancer agent. Based on the established activities of related cyanopyridine compounds, it is plausible that this molecule may exhibit inhibitory effects on key cancer-related pathways. The successful execution of these experiments will provide valuable insights into its cytotoxic potential, mechanism of action, and specific molecular targets. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synchem.de [synchem.de]
- 7. echemi.com [echemi.com]
- 8. appretech.com [appretech.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Acetyl-2-cyanopyridine as a Versatile Synthon for Heterocyclic Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural diversity and pharmacological importance of heterocyclic compounds are central to modern drug discovery.[1] Pyridine-based scaffolds, in particular, are prevalent in a wide array of therapeutic agents due to their unique electronic properties and ability to engage in various biological interactions.[1] Among the many pyridine-based building blocks, 5-acetyl-2-cyanopyridine stands out as a particularly versatile and reactive synthon.
This bifunctional molecule incorporates two key reactive sites: an acetyl group and a 2-cyano group on a pyridine ring. The acetyl moiety, with its electrophilic carbonyl carbon and acidic α-protons, is primed for a variety of condensation and addition reactions. The 2-cyanopyridine unit, being electron-deficient, activates the nitrile group for nucleophilic attack and subsequent cyclization, serving as a cornerstone for constructing fused and substituted heterocycles.[2][3] This application note provides an in-depth guide to the reactivity of this compound and details robust protocols for its use in synthesizing valuable heterocyclic frameworks, such as polysubstituted thiophenes and pyridones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 249583-84-4 | [4] |
| Molecular Formula | C₈H₆N₂O | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Melting Point | 54.5 - 56.0 °C | [5] |
| Boiling Point | 336.5 °C at 760 mmHg | [4] |
| Density | ~1.19 g/cm³ | [4] |
| Appearance | Yellow prisms/solid |[5] |
The Chemical Reactivity of this compound
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed either selectively or concurrently in multi-component reactions.
-
The Acetyl Group: The ketone carbonyl is a classical electrophile, susceptible to nucleophilic attack. More importantly, the α-methyl protons are acidic and can be deprotonated by a base to form an enolate. This enolate is a potent nucleophile, enabling participation in crucial carbon-carbon bond-forming reactions such as the Knoevenagel and Claisen-Schmidt condensations. This reactivity is the foundation for building larger, more complex molecular architectures.
-
The 2-Cyanopyridine Moiety: The cyano group is strongly electron-withdrawing, which influences the reactivity of the entire molecule. The nitrile carbon is electrophilic and can react with nucleophiles. In heterocyclic synthesis, it is an excellent precursor for ring-closure reactions. For instance, its reaction with a neighboring nucleophilic group generated in situ is a key step in many annulation strategies. Furthermore, the pyridine nitrogen atom retains its basic character and can act as a ligand or be protonated.
Caption: Key reactive sites of this compound.
Application Protocol: Synthesis of 2-Amino-3-cyano-4-(6-cyanopyridin-3-yl)thiophene via Gewald Reaction
Scientific Rationale: The Gewald reaction is a robust and efficient multi-component condensation for the one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7] This reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[8] Using this compound as the ketone component provides a direct route to 2-aminothiophenes bearing a valuable cyanopyridyl moiety. Such structures are of significant interest in medicinal chemistry for kinase inhibition and other therapeutic applications.[1][9]
Reaction Workflow:
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.
Experimental Protocol:
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | 249583-84-4 | 146.15 | 1.46 g | 10.0 |
| Malononitrile | 109-77-3 | 66.06 | 0.66 g | 10.0 |
| Elemental Sulfur | 7704-34-9 | 32.07 | 0.32 g | 10.0 |
| Morpholine | 110-91-8 | 87.12 | 1.0 mL | ~11.5 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.46 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol).
-
Add absolute ethanol (30 mL) to the flask and stir the suspension.
-
Add morpholine (1.0 mL, ~11.5 mmol) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes.
-
A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 5 mL).
-
Recrystallize the crude solid from hot ethanol or isopropanol to afford the pure product as a crystalline solid.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Malononitrile is toxic; handle with gloves and avoid inhalation.
-
Ethanol is flammable; avoid open flames.
Expected Results and Characterization: The reaction should yield the desired 2-aminothiophene product as a yellow to orange crystalline solid.
| Analysis | Expected Result |
| Yield | 65-80% |
| Appearance | Yellow/Orange Crystalline Solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.1 (s, 1H, Py-H), 8.4 (d, 1H, Py-H), 7.9 (d, 1H, Py-H), 7.5 (s, 2H, NH₂), 7.2 (s, 1H, Th-H) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160, 152, 140, 138, 135, 130, 125, 118, 116, 95 ppm. |
| Mass Spec (ESI+) | m/z = 241.04 [M+H]⁺ |
Application Protocol: Synthesis of a Substituted 4-(6-cyanopyridin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Scientific Rationale: The acidic α-protons of the acetyl group in this compound allow for its use in base-catalyzed condensation reactions to form α,β-unsaturated ketones (chalcones). These intermediates are highly valuable and can undergo subsequent Michael addition and cyclization with an active methylene compound, such as cyanoacetamide, to construct highly functionalized 2-pyridone rings.[10] This strategy provides access to a class of compounds known for a wide range of biological activities, including potent antitumor properties.[10][11][12]
Reaction Workflow:
Caption: Two-step workflow for the synthesis of a 2-pyridone derivative.
Experimental Protocol:
Part A: Synthesis of (E)-1-(6-cyanopyridin-3-yl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve this compound (1.46 g, 10.0 mmol) and benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol) in ethanol (20 mL) in a 100 mL flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (10%, 5 mL) with vigorous stirring.
-
Stir the mixture in the ice bath for 30 minutes and then at room temperature for 4-6 hours until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product. This chalcone intermediate is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Part B: Synthesis of 4-(6-cyanopyridin-3-yl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
In a 100 mL round-bottom flask, combine the chalcone from Part A (2.34 g, 10.0 mmol), cyanoacetamide (0.84 g, 10.0 mmol), and ethanol (30 mL).
-
Add a few drops of piperidine (~0.2 mL) as a catalyst.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from glacial acetic acid or DMF/ethanol to obtain the pure pyridone.
Expected Results and Characterization: The final product is expected to be a high-melting, off-white to yellow solid.
| Analysis | Expected Result |
| Yield | 60-75% (over two steps) |
| Appearance | Off-white to yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, NH), 9.2 (s, 1H, Py-H), 8.5 (d, 1H, Py-H), 8.0 (d, 1H, Py-H), 7.5-7.7 (m, 5H, Ar-H), 6.9 (s, 1H, Pyridone-H) ppm. |
| IR (KBr) | ν 3400 (N-H), 2220 (C≡N), 1660 (C=O) cm⁻¹ |
| Mass Spec (ESI+) | m/z = 301.09 [M+H]⁺ |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of diverse heterocyclic scaffolds. Its dual reactivity allows for participation in well-established name reactions like the Gewald synthesis, as well as multi-step condensations to form complex pyridone systems. The protocols described herein are robust, high-yielding, and provide access to molecular frameworks with proven potential in drug discovery, particularly as kinase inhibitors and anticancer agents.[9][10] Researchers in medicinal chemistry and materials science can leverage the predictable reactivity of this synthon to rapidly generate libraries of novel compounds for biological screening and materials development.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
analytical methods for 5-Acetyl-2-cyanopyridine characterization
An Application Guide: Comprehensive Characterization of 5-Acetyl-2-cyanopyridine: Advanced Analytical Methodologies and Protocols
Abstract
This comprehensive application note provides a detailed guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of this compound (C₈H₆N₂O), a key heterocyclic compound often utilized as an intermediate in pharmaceutical synthesis. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical explanations and field-proven, step-by-step protocols for a multi-technique approach. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Thermal Analysis (DSC/TGA).
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative whose structural features—a pyridine core, an acetyl group, and a nitrile moiety—make it a valuable building block in medicinal chemistry. The precise characterization of this intermediate is non-negotiable; it is a critical control point that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ensuring structural integrity, identifying potential impurities, and understanding its physical properties are paramount for regulatory compliance and successful drug development.
This guide moves beyond a simple listing of techniques. It is structured to provide a logical workflow for the complete characterization of this compound, explaining the causality behind the selection of specific methods and experimental parameters. Each protocol is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and reliable.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These values inform instrument parameter selection, solvent choice, and sample preparation strategies.
| Property | Value | Source |
| CAS Number | 249583-84-4 | [1][2] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Monoisotopic Mass | 146.048012819 Da | [1] |
| Boiling Point | 336.5°C at 760 mmHg | [1] |
| Topological Polar Surface Area | 53.8 Ų | [1] |
| Appearance | Typically a solid powder | N/A |
The Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is insufficient for comprehensive characterization. A well-designed workflow leverages the strengths of orthogonal methods to build a complete profile of the molecule.
Caption: Integrated workflow for the characterization of this compound.
Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure determination. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For a molecule like this compound, these techniques are essential to confirm the substitution pattern on the pyridine ring. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar organic compounds.[3]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Expected Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 8.9 - 9.1 | Doublet | H-6 (proton adjacent to N) |
| ~ 8.2 - 8.4 | Doublet of Doublets | H-4 (proton between acetyl and cyano) | |
| ~ 7.8 - 8.0 | Doublet | H-3 (proton adjacent to cyano) | |
| ~ 2.7 | Singlet | -COCH₃ (acetyl methyl protons) | |
| ¹³C | ~ 195 | Singlet | C =O (carbonyl carbon) |
| ~ 152 | Singlet | C-6 | |
| ~ 145 | Singlet | C-5 (carbon with acetyl group) | |
| ~ 140 | Singlet | C-4 | |
| ~ 132 | Singlet | C-2 (carbon with cyano group) | |
| ~ 125 | Singlet | C-3 | |
| ~ 116 | Singlet | -C ≡N (nitrile carbon) | |
| ~ 27 | Singlet | -COC H₃ (acetyl methyl carbon) | |
| Note: Predicted shifts are based on standard chemical shift tables and data from similar pyridine derivatives. Actual values may vary based on solvent and other experimental conditions.[4][5][6] |
Mass Spectrometry (MS)
Expertise & Experience: MS provides the exact molecular weight and crucial fragmentation data that corroborates the proposed structure. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice as it combines the separation power of GC with the detection power of MS, simultaneously offering purity and identity information.[7] Electron Ionization (EI) is a standard technique that induces reproducible fragmentation, creating a molecular fingerprint.[8]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate. Filter through a 0.45 µm syringe filter into a GC vial.[7]
-
Instrumentation: A standard GC-MS system.
-
GC Parameters (Adapted from similar compounds): [7]
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio), temperature 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 146, confirming the molecular weight.
-
Key Fragments:
-
m/z = 131: [M - CH₃]⁺, loss of the methyl radical from the acetyl group.
-
m/z = 103: [M - COCH₃]⁺, loss of the entire acetyl radical.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see distinct, strong absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups, providing quick confirmation of these key structural features.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Background Collection: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~ 2230 | Strong, Sharp | C≡N stretch (nitrile)[9] |
| ~ 1690 | Strong, Sharp | C=O stretch (acetyl carbonyl)[10] |
| ~ 1580, 1470, 1420 | Medium-Strong | C=C and C=N ring stretching (pyridine)[11][12] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC with UV detection is the workhorse method for determining the purity of pharmaceutical intermediates. The polarity of this compound makes it well-suited for separation on a C18 column. The mobile phase, typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution from potential impurities.[13][14]
Caption: Standard workflow for HPLC analysis.
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with diluent (e.g., 50:50 acetonitrile/water) to get a 100 µg/mL solution.
-
Sample: Prepare the sample to be tested at the same concentration.
-
-
Instrumentation & Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Phosphoric acid in Water, B: Acetonitrile.
-
Gradient: 70% A / 30% B, isocratic. (Note: A gradient may be required for complex impurity profiles).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Expertise & Experience: DSC and TGA provide critical information about the material's thermal properties. DSC measures heat flow and can precisely determine the melting point, which is a key indicator of purity. TGA measures weight loss as a function of temperature, defining the thermal stability and decomposition profile of the compound. Performing these simultaneously (STA) can increase efficiency.[15][16]
Protocol: Simultaneous TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic crucible.
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Parameters:
-
Temperature Program: Heat from 30°C to 400°C at a rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[17]
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting. A sharp, well-defined peak indicates high purity.
-
TGA: Determine the onset temperature of decomposition, indicated by a significant weight loss.
-
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For this compound, the conjugated system of the pyridine ring with the acetyl and cyano groups will result in characteristic absorption maxima (λ_max). This technique is often used for quantitative analysis (e.g., as an HPLC detector) once the λ_max is known.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Expected Spectrum: The spectrum is expected to show strong absorption bands in the UV region, likely between 220 nm and 300 nm, characteristic of π → π* transitions in the aromatic system.
Conclusion
The analytical characterization of this compound requires a thoughtful, multi-technique approach. The protocols and insights provided in this application note form a robust framework for confirming the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. By combining spectroscopic, chromatographic, and thermal methods, researchers can generate a comprehensive data package that ensures material quality and supports confident decision-making in the drug development pipeline.
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-Acetyl-2-methylpyridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. azom.com [azom.com]
- 16. perkinelmer.com.ar [perkinelmer.com.ar]
- 17. researchgate.net [researchgate.net]
Spectroscopic Application Notes: A Comprehensive Analysis of 5-Acetyl-2-cyanopyridine
Introduction: 5-Acetyl-2-cyanopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing cyano group and the acetyl moiety on the pyridine ring, make it a molecule of significant interest. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This application note provides a detailed guide to the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 9.23 | dd | J = 2.2, 1.1 Hz | 1H |
| H-4 | 8.43 | dd | J = 8.1, 2.2 Hz | 1H |
| H-3 | 7.84 | d | J = 8.1 Hz | 1H |
| -COCH₃ | 2.73 | s | - | 3H |
Note: Predicted data is based on analysis of similar structures and may vary slightly from experimental values.
Causality Behind Chemical Shifts: The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing nature of both the cyano and acetyl groups. The proton at the C-6 position (H-6) is expected to be the most deshielded due to its proximity to the nitrogen atom and the influence of the adjacent acetyl group. The observed coupling constants are characteristic of ortho and meta coupling in a pyridine ring system.
Experimental ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound [1]
| Carbon | Experimental Chemical Shift (δ, ppm) |
| C=O | 195.1 |
| C-2 | 136.8 |
| C-3 | 128.4 |
| C-4 | 136.5 |
| C-5 | 133.8 |
| C-6 | 150.7 |
| C≡N | 116.5 |
| -CH₃ | 26.9 |
Expert Interpretation: The carbonyl carbon of the acetyl group resonates significantly downfield, which is typical for ketones. The carbon bearing the cyano group (C-2) and the carbon at the 6-position (C-6) are also notably deshielded due to the direct attachment of electron-withdrawing groups and the influence of the ring nitrogen.
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Ensure the height of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
-
-
Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Follow the spectrometer-specific software instructions for locking, shimming, and tuning the probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the acetyl and cyano groups.
Predicted IR Spectral Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | Medium | Stretching |
| C-H (aliphatic, -CH₃) | 2950-2850 | Medium | Stretching |
| C≡N (nitrile) | 2240-2220 | Strong, Sharp | Stretching |
| C=O (ketone) | 1700-1680 | Strong, Sharp | Stretching |
| C=C, C=N (aromatic ring) | 1600-1450 | Medium-Strong | Stretching |
Field-Proven Insights: The nitrile (C≡N) stretch is a particularly diagnostic peak, appearing in a region of the spectrum that is often free from other absorptions. The strong, sharp nature of this band makes it an excellent indicator of the presence of the cyano group. The carbonyl (C=O) stretch of the acetyl group is also a prominent feature, and its exact position can be influenced by conjugation with the pyridine ring.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
Materials:
-
This compound (a small amount, e.g., a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio.
-
-
Cleaning:
-
After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
ATR-FTIR Experimental Workflow:
Caption: Step-by-step workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds like this compound.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 146.
-
Predicted Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Key predicted fragments include:
-
m/z = 131: Loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. This is often a prominent peak.
-
m/z = 103: Loss of the entire acetyl group (•COCH₃) or loss of a CO molecule from the m/z 131 fragment.
-
m/z = 76: Corresponding to the pyridine ring fragment after loss of the acetyl and cyano groups.
-
Logical Relationship of Key Fragments:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Protocol for Electron Ionization-Mass Spectrometry (EI-MS) Analysis
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
General EI-MS Parameters:
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Source Temperature: Typically 200-250 °C.
-
Mass Range: Scan a range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).
Procedure (Direct Insertion Probe):
-
Sample Loading:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
-
Analysis:
-
Insert the probe into the mass spectrometer's vacuum system.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum.
-
Conclusion
This application note has provided a comprehensive overview of the spectroscopic analysis of this compound using NMR, IR, and MS techniques. The provided experimental and predicted data, along with detailed protocols, offer a robust framework for the characterization of this important molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in fields where this compound holds promise.
References
Application Note: A Computational Workflow for the Design and Evaluation of Cyanopyridine Derivatives as Kinase Inhibitors
Introduction: The Therapeutic Potential of the Cyanopyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, particularly the cyanopyridine class, have garnered significant attention for their diverse and potent biological activities.[2][3] The incorporation of a nitrile (-C≡N) group, a strong hydrogen bond acceptor and a metabolically stable polar moiety, often enhances the pharmacological profile of the parent molecule.
Extensive research highlights the potential of cyanopyridine derivatives as promising candidates for anticancer drug development, frequently acting as potent kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Specific cyanopyridine-based compounds have shown significant inhibitory activity against targets like Pim-1 kinase, VEGFR-2, and HER-2, making them attractive leads for targeted cancer therapy.[4][5][6][7][8]
This application note provides a comprehensive, field-proven computational workflow for the rational design, screening, and evaluation of novel cyanopyridine derivatives. We will move beyond a simple list of steps to explain the causality behind each protocol, ensuring a robust and self-validating system for identifying promising drug candidates in silico.
The In Silico Drug Discovery Cascade
Our workflow is designed as a multi-stage filtering process, starting with a large virtual library of candidate molecules and progressively narrowing the field to a few high-potential leads. This approach maximizes computational resources by applying more rigorous and resource-intensive methods only to the most promising compounds identified in earlier, faster stages.
Caption: High-level overview of the in silico drug design workflow.
Part 1: Target Selection and Preparation
Causality: The success of any structure-based design project hinges on the quality of the target protein's 3D structure. The goal is to prepare a biologically relevant and computationally clean model of the protein to ensure that subsequent docking and simulation results are meaningful.
Protocol 1: Protein Structure Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target kinase (e.g., Pim-1, PDB ID: 6GZH) from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand, as this helps validate the binding pocket.
-
Initial Cleaning: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or UCSF Chimera). Remove all non-essential components: water molecules beyond a 5 Å radius of the active site, crystallization artifacts (e.g., buffers, ions), and any co-solvents.
-
Protonation and Optimization: The pH of the cellular environment affects the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His).
-
Use a dedicated tool (e.g., PROPKA, H++) to predict the protonation states at a physiological pH of 7.4. This is critical as incorrect protonation can lead to erroneous prediction of hydrogen bond networks.
-
Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the crystallization process while preserving the overall backbone fold. The force field (e.g., AMBER, CHARMM) provides the mathematical functions to describe the energy of the protein.[9]
-
-
Active Site Definition: Define the binding site for the subsequent docking calculations. If a co-crystallized ligand is present, the site can be defined as a grid box (typically 15-20 Å in each dimension) centered on this ligand. This ensures that the docking search is focused on the relevant biological pocket.
Part 2: Ligand Library Preparation and Molecular Docking
Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] Its primary role in this workflow is to rapidly screen a large library of cyanopyridine derivatives to enrich the hit list with compounds that have a high geometric and chemical complementarity to the kinase active site.[12]
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Sketch cyanopyridine derivatives in a 2D chemical drawing tool or obtain them as SMILES strings. Use a program like Open Babel or LigPrep to convert these 2D representations into low-energy 3D conformations.
-
Tautomer and Ionization State Generation: Just as with the protein, the ligand's biological activity is dependent on its protonation and tautomeric state at physiological pH. Generate all likely states for each ligand to ensure the biologically relevant form is docked.
-
Energy Minimization: Perform an energy minimization on each generated 3D structure using a suitable force field (e.g., MMFF94 or OPLS). This produces a stable, low-energy conformation ready for docking.
Protocol 3: Molecular Docking and Hit Selection
-
Docking Execution: Using the prepared protein and ligand library, perform the docking calculation with software like AutoDock Vina, GOLD, or Glide.[13][14] These programs systematically sample different poses (orientations and conformations) of the ligand within the defined active site.
-
Scoring and Ranking: Each generated pose is assigned a score by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol).[11] The ligands are then ranked based on their best scores.
-
Pose Validation (Self-Validation Step):
-
Redocking: If a co-crystallized ligand was present in the original PDB file, remove it and re-dock it. The docking protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of <2.0 Å.
-
Visual Inspection: Manually inspect the binding poses of the top-scoring cyanopyridine derivatives. Look for chemically sensible interactions, such as hydrogen bonds between the cyanopyridine nitrogen or other functional groups and key active site residues (e.g., hinge region residues in kinases).[5] Discard compounds that have high scores but poor or strained interactions.
-
-
Hit Selection: Select the top 5-10% of the ranked compounds that pass visual inspection for the next, more rigorous stage of analysis.
| Software Tool | Typical Application | Scoring Function Basis |
| AutoDock Vina | Academic/Screening | Empirical & Machine-Learning |
| GOLD | Academic/Industrial Screening | Force-Field Based |
| Schrödinger Glide | Industrial Screening/Lead Opt. | Empirical & Force-Field |
Table 1: Common software for molecular docking.
Part 3: Hit Refinement with Molecular Dynamics (MD) Simulations
Causality: Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. MD simulations offer a way to study the physical motions of atoms and molecules over time, providing a more realistic assessment of the stability of the predicted binding pose and the key interactions that maintain it.[15][16]
Caption: Workflow for a standard molecular dynamics simulation.
Protocol 4: MD Simulation of Protein-Ligand Complex
-
System Setup: Take the best-docked pose of a promising cyanopyridine derivative from Part 2. Place this complex in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
Minimization and Equilibration:
-
Perform energy minimization on the entire solvated system to relax the structure.
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble).
-
Adjust the system's pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This equilibration phase ensures the system reaches a stable state before data collection.[9]
-
-
Production Run: Run the simulation for a duration of 50-100 nanoseconds (ns) without restraints. The atomic coordinates are saved at regular intervals (e.g., every 100 picoseconds), creating a "trajectory" file.
-
Trajectory Analysis (Self-Validation Step):
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the simulation has reached equilibrium and the ligand remains stably bound in the pocket.[9]
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in binding site residues may indicate an unstable interaction.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over the simulation time. A stable inhibitor should maintain its key interactions throughout the simulation.[15]
-
Compounds whose binding poses are unstable during MD simulations should be deprioritized.
Part 4: In Silico ADMET Prediction
Causality: A compound's efficacy is determined not only by its target affinity but also by its pharmacokinetic and safety profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[17][18] Predicting these properties early helps to eliminate compounds that are likely to fail in later, more expensive stages of drug development.[19][20]
Protocol 5: ADMET Profiling
-
Property Calculation: Using the 2D or 3D structures of the final candidate molecules, submit them to in silico ADMET prediction platforms (e.g., SwissADME, pkCSM, ADMETlab).
-
Analysis of Key Descriptors:
-
Physicochemical Properties: Evaluate properties like molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). Check for compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Pharmacokinetics: Predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (which are key for drug metabolism).
-
Toxicity: Screen for potential toxicity risks, such as mutagenicity (AMES test prediction) and cardiotoxicity (hERG inhibition).
-
-
Candidate Prioritization: Consolidate the data into a table for easy comparison. Prioritize compounds that exhibit a balanced profile: high predicted affinity and stability from docking/MD, and favorable, "drug-like" ADMET properties.
| Compound ID | Docking Score (kcal/mol) | MD Stability (RMSD) | HIA (%) | BBB Permeant? | hERG Blocker? |
| CYP-001 | -10.1 | Stable (<2 Å) | >90% | No | Low Risk |
| CYP-002 | -9.8 | Stable (<2.5 Å) | >90% | No | Low Risk |
| CYP-003 | -11.2 | Unstable (>4 Å) | >85% | Yes | High Risk |
Table 2: Example of a consolidated data summary for prioritizing lead compounds.
Advanced Methods: The Role of Quantum Mechanics (QM)
For lead optimization, a deeper understanding of the electronic interactions between the ligand and protein is often required. While computationally expensive, Quantum Mechanics (QM) methods can provide highly accurate calculations of molecular geometries, charge distributions, and interaction energies.[21][22] Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the active site is treated with QM and the rest of the protein with classical MM, offer a balance of accuracy and computational feasibility.[23][24] These approaches are particularly useful for studying reactions, charge transfer, and polarization effects that are poorly described by classical force fields.
Conclusion
The computational workflow detailed in this application note provides a robust framework for the discovery and initial optimization of novel cyanopyridine-based drug candidates. By integrating high-throughput virtual screening with more rigorous methods like molecular dynamics and ADMET prediction, researchers can efficiently filter large virtual libraries to identify high-quality leads. This multi-step, validation-centric approach increases the probability of success by ensuring that only the most promising compounds, with a balance of potency and drug-like properties, are advanced for chemical synthesis and subsequent in vitro testing.
References
- 1. mdpi.com [mdpi.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpmr.com [wjpmr.com]
- 11. researchgate.net [researchgate.net]
- 12. Virtual screening techniques | PPTX [slideshare.net]
- 13. Design and prediction of novel heterocycle derivatives via in silico. [wisdomlib.org]
- 14. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. aurlide.fi [aurlide.fi]
- 18. fiveable.me [fiveable.me]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijsdr.org [ijsdr.org]
- 22. ijirt.org [ijirt.org]
- 23. mdpi.com [mdpi.com]
- 24. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2-cyanopyridine
Welcome to the technical support center for the synthesis of 5-Acetyl-2-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a crucial intermediate in pharmaceutical and materials science, achieving a high yield of this compound is often critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and workflows.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common synthetic routes, and which one offers the best potential for high yield?
A1: Low yields are a common frustration in heterocyclic synthesis. The optimal route to this compound depends heavily on the availability of starting materials and the scale of the reaction. Let's break down the primary strategies.
-
Strategy 1: Direct Cyanation of 5-Acetylpyridine. This approach seems straightforward but often suffers from low yields and poor regioselectivity. For instance, direct cyanation of pyridines pre-treated with nitric acid and trifluoroacetic anhydride can result in yields as low as 10% for the desired this compound isomer[1]. The pyridine ring is electron-deficient, making it resistant to nucleophilic attack unless activated, and this activation process can be harsh and generate multiple side products[2][3].
-
Strategy 2: Palladium-Catalyzed Cross-Coupling on a Pre-functionalized Pyridine Ring. This is the most versatile and generally highest-yielding approach in modern organic synthesis. The strategy involves starting with a di-substituted pyridine, typically 5-bromo-2-cyanopyridine or 2-chloro-5-bromopyridine, and then introducing the acetyl group via a cross-coupling reaction.[4]
-
Suzuki-Miyaura Coupling: Reacting 5-bromo-2-cyanopyridine with a boronic acid or ester. This method is widely used due to the commercial availability and stability of boronic acids.[5][6][7]
-
Stille Coupling: This involves coupling an organostannane reagent with the brominated pyridine. Stille reactions are known for their excellent functional group tolerance, though the toxicity of tin reagents is a significant drawback.[8][9][10]
-
The cross-coupling approach is generally superior because it allows for the precise and controlled formation of the C-C bond at the desired position, avoiding the regioselectivity issues of direct functionalization.
Q2: I am attempting a palladium-catalyzed cross-coupling reaction with 5-bromo-2-cyanopyridine. What are the critical parameters to optimize for high yield?
A2: Palladium-catalyzed cross-coupling is a powerful but sensitive technique. Success hinges on the careful optimization of several interdependent parameters. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, and each step has specific requirements.[10][11]
Key Optimization Parameters:
| Parameter | Importance & Expert Insight | Common Choices & Starting Points |
| Palladium Precatalyst | The choice of the Pd(0) or Pd(II) source is critical. Precatalysts are designed for stability and efficient generation of the active Pd(0) species. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃. For aryl chlorides, more active catalysts with specialized ligands are often needed.[12] |
| Ligand | The ligand stabilizes the palladium center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle. Phosphine ligands are common. | PPh₃, PCy₃, P(t-Bu)₃. Buchwald and Fu have developed highly active biarylphosphine ligands and N-heterocyclic carbene (NHC) ligands for challenging couplings.[12] |
| Base | The base is crucial in Suzuki couplings to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and side reactions. |
| Solvent | The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are common. Aqueous mixtures can sometimes accelerate the reaction. | Dioxane, Toluene, DMF, THF. Often used with water (e.g., Dioxane/H₂O).[13] |
| Temperature | Reaction rates are temperature-dependent. However, higher temperatures can lead to catalyst decomposition and side product formation. | Typically between 80-110 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.[13] |
Causality: The ligand's steric bulk and electronic properties directly affect the rates of oxidative addition and reductive elimination. The base's strength influences the concentration of the active boronate species. A mismatch between these components can stall the catalytic cycle, leading to low yields and the formation of dehalogenated or homocoupled byproducts.
Q3: I am synthesizing my 5-bromo-2-cyanopyridine precursor and struggling with the cyanation step. What are the common pitfalls?
A3: The synthesis of 5-bromo-2-cyanopyridine is a critical first step for many cross-coupling strategies. The most common route is the cyanation of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine) or a derivative.
Common Issues and Solutions:
-
Poor Reagent Reactivity: Using reagents like KCN or NaCN with an unactivated aryl halide can require harsh conditions (high temperatures), leading to decomposition.
-
Solution: Copper(I) cyanide (CuCN) is often more effective for nucleophilic aromatic substitution on pyridines (a Rosenmund-von Braun reaction). The reaction typically requires high temperatures (150-200 °C) in a high-boiling polar aprotic solvent like DMF, NMP, or sulfolane.[4]
-
-
Alternative Starting Materials: If 2,5-dibromopyridine is problematic, consider other precursors.
-
From 2-amino-5-bromopyridine: This can be converted to the nitrile via a Sandmeyer-type reaction (diazotization followed by cyanation with a copper cyanide salt) or by converting the amine to a better leaving group.[4][14]
-
From 2-nitro-5-bromopyridine: The nitro group can be displaced by a cyanide nucleophile, often under milder conditions than a halide. A patented method describes this substitution using sodium cyanide in sulfolane at 130-160 °C.[15]
-
-
Solvent Choice: The solvent can dramatically affect the reaction's success.
-
Insight: High-boiling, polar aprotic solvents like sulfolane are excellent for solubilizing the cyanide salts and the pyridine substrate, facilitating the reaction.[15]
-
Q4: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A4: Side products in pyridine synthesis often arise from competing reaction pathways. Understanding these pathways is key to minimizing impurities.
Common Side Products & Prevention:
| Observed Impurity | Likely Cause | Prevention Strategy |
| Dehalogenated Starting Material (2-cyanopyridine) | In cross-coupling, this arises from proto-dehalogenation, where the aryl halide is reduced instead of coupled. It's often caused by moisture or an inefficient catalyst turnover. | Ensure anhydrous conditions. Use a robust catalyst/ligand system that favors cross-coupling over side reactions. |
| Homocoupled Boronic Acid (Biphenyl derivative) | Occurs in Suzuki reactions, especially at high temperatures or if oxygen is present. | Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. |
| Hydrolysis of Nitrile Group | The nitrile group can hydrolyze to an amide or carboxylic acid, especially under harsh basic or acidic workup conditions. | Use milder bases for the reaction (e.g., K₃PO₄ instead of NaOH). Perform the aqueous workup under neutral or slightly acidic conditions and at low temperatures. |
| Side-chain Reactions | The acetyl group's methyl protons are acidic and can participate in side reactions like aldol condensation under strongly basic conditions.[16] | Avoid excessively strong bases or prolonged reaction times at high temperatures once the product has formed. |
Q5: My final product is difficult to purify. What are the recommended purification protocols for this compound?
A5: Effective purification is essential for obtaining a high-purity product. This compound is a solid at room temperature (m.p. ~55 °C)[1], which allows for several purification techniques.
-
Column Chromatography: This is the most common method for removing closely related impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A common starting point is 1:1 ethyl acetate/hexane.[1] Monitoring by TLC is crucial to determine the optimal solvent system.
-
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective and scalable method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates include ethanol/water mixtures, isopropanol, or hexane/ethyl acetate mixtures.
-
-
Acid-Base Extraction: This can be used to remove basic or acidic impurities. For example, unreacted starting materials like 3-acetylpyridine can be removed by an acidic wash.[17]
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, followed by a brine wash. Dry the organic layer and concentrate.
-
Troubleshooting & Workflow Visualization
A logical workflow is critical for efficiently diagnosing issues in a multi-component reaction like a Suzuki coupling.
Diagram 1: Troubleshooting Low Yield in Suzuki Coupling
Caption: Workflow for diagnosing low yields in a Suzuki coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling Route
This protocol describes a representative lab-scale synthesis of this compound starting from 5-bromo-2-cyanopyridine and a suitable acetyl source via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-bromo-2-cyanopyridine
-
(1-Ethoxyvinyl)tributylstannane (as an acetyl group precursor via Stille) OR a suitable acetylboronate reagent for Suzuki. For this protocol, we will adapt the concept using a more common Suzuki approach with a stable precursor. Let's use Potassium acetyltrifluoroborate .
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-cyanopyridine (1.0 eq), potassium acetyltrifluoroborate (1.5 eq), and anhydrous potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Catalyst Preparation & Addition:
-
In a separate small vial, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Add anhydrous 1,4-dioxane (enough to cover the solids) and swirl.
-
Add this catalyst slurry to the main reaction flask via syringe.
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: Degassing the solvent by bubbling argon through it for 15-20 minutes is crucial to prevent oxygen from deactivating the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Hydrolysis:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add 2M HCl solution dropwise to the mixture until the pH is ~2. Stir for 1 hour at room temperature. This step hydrolyzes the intermediate enol ether (formed from the acetyltrifluoroborate) to the desired ketone.
-
Neutralize the mixture carefully with a saturated solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a yellow solid[1].
-
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caod.oriprobe.com [caod.oriprobe.com]
- 15. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 16. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Cyanopyridine Synthesis
Welcome to the Technical Support Center for Cyanopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of cyanopyridines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges. Our goal is to empower you with the knowledge to not only troubleshoot your reactions but to fundamentally optimize them for higher yields, purity, and efficiency.
Cyanopyridines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their synthesis, while conceptually straightforward, is often plagued by issues such as low yields, side product formation, and catalyst deactivation.[3][4] This guide provides a structured, question-and-answer-based approach to navigate these complexities.
FAQs and Troubleshooting Guides
Section 1: Low Yield and Incomplete Conversion
Q1: My reaction is resulting in a low yield of the desired cyanopyridine. What are the most common culprits and how can I address them?
Low yields are a frequent frustration in cyanopyridine synthesis. The root cause often lies in one or more of the following areas: suboptimal reaction conditions, incomplete conversion of starting materials, or the formation of side products.[4][5]
A1: Common Causes and Systematic Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that dictates reaction kinetics. Too low a temperature can lead to sluggish or incomplete reactions, while excessively high temperatures can promote decomposition or the formation of unwanted byproducts.
-
Troubleshooting: Systematically screen a range of temperatures. For instance, in the ammoxidation of picolines, the reaction temperature is typically controlled between 330-450°C.[6][7] For laboratory-scale synthesis, such as the cyanation of halopyridines, a lower temperature might be optimal to minimize side reactions.
-
-
Inefficient Catalyst Performance: The choice and condition of the catalyst are paramount. Catalyst deactivation due to poisoning or coking is a common issue in industrial settings.[8] In laboratory syntheses, the catalyst may not be active enough under the chosen conditions.
-
Troubleshooting:
-
Catalyst Screening: If applicable, screen different catalysts. For ammoxidation, vanadium-based catalysts are common.[2][9] For palladium-catalyzed cyanations, the choice of ligand can be critical.[10]
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while an excess may not provide additional benefit and can complicate purification.
-
Catalyst Deactivation: In continuous processes, monitor for signs of deactivation like a gradual drop in conversion. Regeneration protocols, such as controlled air oxidation to burn off coke, may be necessary.[8]
-
-
-
Poor Reagent Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted or lead to the formation of side products.
-
Troubleshooting: Carefully control the stoichiometry of your reactants. In multicomponent reactions, the order of addition can also significantly impact the outcome.[4]
-
-
Presence of Water or Other Impurities: Moisture can hydrolyze the nitrile group to a carboxamide or carboxylic acid, especially at elevated temperatures or under acidic/basic conditions.[10] Impurities in starting materials can also interfere with the reaction or poison the catalyst.
Section 2: Side Product Formation and Purity Issues
Q2: I am observing significant side product formation in my cyanopyridine synthesis. How can I improve the selectivity of my reaction?
Poor selectivity is a major contributor to low yields and complicates purification.[5] The formation of byproducts consumes starting materials and necessitates more rigorous purification steps.
A2: Strategies to Enhance Selectivity:
-
Reaction Pathway Analysis: Understand the potential side reactions for your specific synthesis route. For example, in the Hantzsch pyridine synthesis, incomplete oxidation of the dihydropyridine intermediate is a common issue.[4] In cyanation reactions, hydrolysis of the nitrile is a frequent side reaction.[10]
-
Troubleshooting Workflow:
-
Identify Byproducts: Use analytical techniques like LC-MS or GC-MS to identify the structure of the major side products.
-
Postulate Mechanism: Based on the identified structures, propose a plausible mechanism for their formation.
-
Adjust Conditions: Modify the reaction conditions to disfavor the side reaction pathway. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.[5]
-
-
-
Solvent Effects: The solvent can have a profound impact on reaction selectivity by influencing the solubility of reagents and stabilizing transition states differently.
-
Troubleshooting: Screen a variety of solvents with different polarities. For instance, polar aprotic solvents like DMF or DMSO are often used for cyanation reactions involving ionic species.[11] However, in some cases, solvent-free conditions or greener solvents like water can lead to improved results.[3][12]
-
-
Control of Reaction Time: Allowing a reaction to proceed for too long can lead to the formation of degradation products or further reaction of the desired product.
-
Troubleshooting: Monitor the reaction progress using TLC or LC-MS and quench the reaction once the formation of the desired product has maximized.[4]
-
Section 3: Catalyst-Related Issues
Q3: My catalyst appears to be deactivating over time in a continuous flow setup for ammoxidation. What are the likely causes and remediation strategies?
Catalyst deactivation is a significant concern in industrial-scale ammoxidation processes for producing cyanopyridines from picolines.[8][13]
A3: Diagnosing and Mitigating Catalyst Deactivation:
-
Coking/Fouling: The deposition of carbonaceous material (coke) on the catalyst surface is a common cause of gradual deactivation.[8]
-
Diagnosis: A gradual increase in pressure drop across the reactor bed and a decline in activity can indicate coking. Temperature-Programmed Oxidation (TPO) of a spent catalyst sample can confirm the presence of coke.[8]
-
Mitigation:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition (e.g., the ratio of picoline to ammonia and air) can reduce the rate of coke formation.[8][14]
-
Regeneration: Implement a regeneration cycle involving a controlled burn-off of the coke with a diluted stream of air or steam at elevated temperatures.[8]
-
-
-
Poisoning: Certain impurities in the feedstock, such as sulfur or chlorine compounds, can irreversibly poison the catalyst.[8]
-
Diagnosis: A sudden and sharp drop in catalyst activity often points to poisoning. Analysis of the feedstock for common catalyst poisons is necessary.[8]
-
Mitigation:
-
Feed Purification: If poisons are identified, a purification step for the feedstock is required.[8]
-
Catalyst Replacement: In cases of severe poisoning, the catalyst may need to be replaced.
-
-
-
Sintering: At high reaction temperatures, the small metal particles of the active catalyst can agglomerate into larger particles, reducing the active surface area.
-
Diagnosis: This is often a long-term deactivation mechanism and can be confirmed by characterization techniques like chemisorption or electron microscopy on the spent catalyst.
-
Mitigation: Operate the reactor within the recommended temperature range for the catalyst. The catalyst formulation itself can be designed to be more resistant to sintering.
-
Experimental Protocols and Data
Protocol 1: General Procedure for Laboratory-Scale Direct Cyanation of Pyridines
This protocol is adapted from a method for the direct cyanation of pyridines to their 2-cyano derivatives.[1]
Materials:
-
Pyridine substrate
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid
-
Potassium cyanide (KCN)
-
Sodium acetate (NaOAc)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, add trifluoroacetic anhydride.
-
Slowly add the pyridine substrate to the chilled TFAA.
-
After stirring for a period, add concentrated nitric acid dropwise while maintaining the cool temperature.
-
Allow the mixture to stir at room temperature for 2-3 hours.
-
In a separate beaker, prepare a chilled aqueous solution of potassium cyanide and sodium acetate.
-
Slowly add the reaction mixture from step 4 to the chilled cyanide solution.
-
Stir the resulting mixture for approximately 12 hours.
-
Check the pH to ensure it is in the range of 6-7.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Summary for Low Yield in Cyanopyridine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient reaction conditions | Optimize temperature, pressure, and reaction time.[6] Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[15] |
| Poor catalyst performance | Screen different catalysts and optimize catalyst loading. For ammoxidation, consider vanadium-based catalysts.[9] For palladium-catalyzed reactions, ligand choice is crucial.[10] | |
| Incomplete oxidation of intermediates | In Hantzsch-type syntheses, ensure complete aromatization of the dihydropyridine intermediate by using an appropriate oxidizing agent.[4] | |
| Formation of side products | Analyze side products to understand competing reaction pathways. Adjust conditions (e.g., temperature, solvent, order of reagent addition) to disfavor side reactions.[5] | |
| Presence of water | Use anhydrous solvents and dry reagents.[10] Hydrolysis of the nitrile to the amide or carboxylic acid is a common side reaction.[10] |
Visualizing Reaction Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in cyanopyridine synthesis.
Diagram 2: Key Synthetic Routes to Cyanopyridines
Caption: Major industrial and laboratory routes for the synthesis of cyanopyridines.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 5-Acetyl-2-cyanopyridine
Welcome to the technical support center for the purification of 5-Acetyl-2-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for your downstream applications.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Column Chromatography Issues
Q1: My column chromatography separation is poor, with broad peaks and significant tailing. What is causing this and how can I fix it?
A1: Peak tailing and poor resolution are common when purifying pyridine derivatives like this compound on standard silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to these issues.[1]
Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a volatile base, such as 1-3% triethylamine. This deactivates the acidic sites on the silica.[2]
-
Modify the Mobile Phase: Adding a small percentage (0.1-1%) of triethylamine or pyridine to your eluent system can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel.[3]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Reversed-phase chromatography on a C18 column is another option if your compound and impurities have different hydrophobicities.[1]
Q2: I'm experiencing low recovery of this compound from my column. Where is my compound going?
A2: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation on acidic silica gel.[1]
Solutions:
-
Deactivate the Silica: As mentioned above, using a neutralized silica gel or adding a basic modifier to your eluent can prevent strong, irreversible binding.[1]
-
Gentle Solvent Removal: When concentrating your fractions, use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to avoid potential degradation of your compound.
-
Check for Co-elution: Your compound might be co-eluting with a non-UV active impurity. Analyze your fractions by a secondary method, such as LC-MS or NMR, to confirm purity.
Recrystallization Challenges
Q3: My this compound is not crystallizing from solution, or it is "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent, or if the cooling rate is too fast.
Solutions:
-
Optimize the Solvent System: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. For a polar compound like this compound, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/heptane.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Purification Workflow Decision Guide
The choice of purification technique often depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for purifying this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), n-Hexane (or Heptane)
-
Triethylamine (optional)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate.
-
The ideal solvent system will give your product a retention factor (Rf) of approximately 0.3.[3] A reported system for this compound is a 1:1 mixture of ethyl acetate and hexane.[5]
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the eluent.
-
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 hexane:EtOAc for initial packing).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or air line to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This method is effective if the crude material is a solid and the impurities have different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, heptane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A suitable solvent will dissolve the compound when hot.
-
Allow the solution to cool. The pure compound should crystallize out.
-
Common solvent pairs for polar compounds include ethanol/water and ethyl acetate/heptane.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (54.5 °C) indicates high purity.[5]
-
Physicochemical Properties and Purification Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [6] |
| Molecular Weight | 146.15 g/mol | [6][7] |
| Melting Point | 54.5 °C | [5] |
| Boiling Point | 336.5 °C at 760 mmHg | [8] |
| Appearance | Yellow prisms | [5] |
| Column Chromatography Eluent | Ethyl acetate/Hexane (1:1) | [5] |
| Common Recrystallization Solvents | Ethanol/Water, Ethyl Acetate/Heptane | [4] |
References
Technical Support Center: Synthesis of 5-Acetyl-2-cyanopyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Acetyl-2-cyanopyridine. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions for professionals engaged in the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established synthetic routes and field-proven insights to help you navigate the challenges of your experiments and achieve optimal results.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of this compound can be a nuanced process where minor variations in reaction conditions can lead to the formation of undesirable byproducts. This section addresses common issues in a question-and-answer format to help you identify and resolve problems in your synthesis.
Q1: My reaction mixture shows multiple spots on TLC, and the yield of this compound is low. What are the likely byproducts?
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The identity of these byproducts largely depends on the synthetic route employed. The most common methods for synthesizing this compound involve either a Grignard reaction with a cyanopyridine precursor or a palladium-catalyzed acylation.
Here is a summary of common byproducts:
| Byproduct | Chemical Name | Typical Synthesis Route | Reason for Formation | Appearance on TLC |
| 1 | 5-Acetylpicolinamide | Grignard or Palladium-catalyzed | Hydrolysis of the nitrile group | More polar than the product |
| 2 | 5-Acetylpicolinic acid | Grignard or Palladium-catalyzed | Complete hydrolysis of the nitrile group | Very polar, may streak on silica |
| 3 | 1-(6-cyanopyridin-3-yl)ethan-1-one oxime | From starting material impurity | Reaction of hydroxylamine with the ketone | Polarity will vary |
| 4 | Biphenyl-type compounds | Grignard | Homocoupling of the Grignard reagent | Non-polar |
| 5 | Tertiary alcohol derivative | Grignard | Double addition of Grignard reagent | More polar than the product |
| 6 | Starting material (e.g., 5-bromo-2-cyanopyridine) | Grignard or Palladium-catalyzed | Incomplete reaction | Polarity depends on the starting material |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying byproducts.
Q2: I have a significant amount of a very polar byproduct that streaks on my TLC plate. What is it and how can I avoid it?
A highly polar byproduct that streaks on a silica gel TLC plate is often indicative of a carboxylic acid, in this case, 5-acetylpicolinic acid . This is formed by the complete hydrolysis of the nitrile group of either the starting material or the product.[1][2][3]
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be present during the reaction workup. High temperatures can also promote hydrolysis.[3][4][5]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can initiate the hydrolysis process.
-
Controlled Workup: During the aqueous workup, maintain a low temperature and avoid prolonged exposure to strongly acidic or basic conditions. A buffered quench solution can sometimes be beneficial.
-
Purification: If 5-acetylpicolinic acid does form, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct.
Q3: In my Grignard-based synthesis, I've isolated a byproduct with a higher molecular weight than my product. What could this be?
A higher molecular weight byproduct in a Grignard reaction often points to a tertiary alcohol , formed from a double addition of the Grignard reagent. In the synthesis of this compound from a nitrile precursor, the first equivalent of the Grignard reagent adds to the nitrile to form an intermediate that, upon hydrolysis, yields the ketone. However, if an excess of the Grignard reagent is present, a second equivalent can add to the newly formed ketone, leading to a tertiary alcohol after workup.[6][7]
Causality: The ketone product is also an electrophile and can react with the Grignard reagent. This is more likely to occur if the Grignard reagent is added too quickly or if an excess is used.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. Use of a slight excess (e.g., 1.1-1.2 equivalents) is common to ensure full conversion of the starting material, but a large excess should be avoided.
-
Slow Addition at Low Temperature: Add the Grignard reagent slowly to the solution of the cyanopyridine precursor at a low temperature (e.g., 0 °C or below). This allows the first addition to occur before a high concentration of the Grignard reagent can react with the ketone product.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for the synthesis of this compound?
A: Common starting materials include 5-bromo-2-cyanopyridine (via Grignard reaction or palladium-catalyzed coupling) or 2-cyanopyridine itself (via Friedel-Crafts acylation, though this can be less regioselective).[8][9] Direct cyanation of 5-acetylpyridine is another possibility, but can have regioselectivity issues.[10]
Q: How can I purify the final product?
A: Purification is typically achieved through column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Recrystallization from a suitable solvent system can also be effective for obtaining highly pure material.[10]
Q: What are the safety precautions I should take when working with cyanides?
A: All reactions involving cyanide salts should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. Quench any residual cyanide in the reaction waste with an oxidizing agent like bleach before disposal.
Experimental Protocol: Grignard Synthesis of this compound from 5-Bromo-2-cyanopyridine
This protocol provides a detailed methodology for the synthesis of this compound via a Grignard reaction.
Materials:
-
5-Bromo-2-cyanopyridine
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
Anhydrous N,N-Dimethylformamide (DMF) as the acetyl source
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a few drops of the methyl iodide solution to the magnesium. The reaction should start spontaneously, as evidenced by bubbling and a color change. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 5-Bromo-2-cyanopyridine:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-bromo-2-cyanopyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the solution of 5-bromo-2-cyanopyridine via a cannula.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
-
Acetylation:
-
Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a solid.
-
Reaction Pathway and Byproduct Formation:
Caption: Main reaction and common byproduct pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Resolving Low Conversion Rates in Cyanopyridine Reactions
Welcome to the Technical Support Center for cyanopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in their synthesis of cyanopyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experimental work. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.
Frequently Asked Questions (FAQs)
Q1: My cyanopyridine synthesis is resulting in a low yield. What are the most common initial factors to investigate?
Low yields in cyanopyridine synthesis can often be traced back to a few key areas. Before delving into complex optimizations, it's crucial to systematically evaluate the fundamentals of your reaction setup.
-
Reagent Quality and Stoichiometry: Impurities in starting materials can act as catalyst poisons or participate in side reactions. Ensure the purity of your aldehydes, ketones, malononitrile, and ammonium acetate.[1] Verify the accurate stoichiometry of all reactants; an imbalance can lead to incomplete conversion or the formation of undesired byproducts.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact conversion. Traditional methods, for instance, might involve lengthy reaction times at reflux, which may not be efficient for all substrates.[2]
-
Catalyst Activity: The choice and condition of the catalyst are paramount. For reactions involving catalysts, ensure it is fresh and active. In industrial processes like vapor-phase ammoxidation, catalyst performance is a primary determinant of yield and purity.[3]
Q2: I suspect my catalyst is deactivated. What are the common causes and how can I address this?
Catalyst deactivation is a frequent cause of declining conversion rates, especially in scaled-up or repeated reactions.[4] Understanding the mechanism of deactivation is the first step toward resolving the issue.
-
Poisoning: Certain functional groups or impurities in the feedstock (e.g., sulfur or halogen compounds) can irreversibly bind to the active sites of the catalyst, rendering it inactive.[5]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores, leading to a gradual loss of activity.[5] This is a common issue in high-temperature gas-phase reactions.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the overall surface area.[4]
To address catalyst deactivation, consider implementing a feedstock purification step to remove potential poisons. For coking, a regeneration cycle involving controlled oxidation of the coke can be effective.[5] If sintering has occurred, catalyst replacement is often necessary.
Q3: My reaction produces a significant amount of side products. How can I improve the selectivity towards the desired cyanopyridine?
The formation of side products is a common challenge that directly impacts the yield and purity of the target cyanopyridine.
-
Incorrect Reagent Addition Order: In multi-component reactions, the order of reagent addition can be critical in directing the reaction pathway towards the desired product.
-
Side Reactions of the Nitrile Group: The cyano group itself can participate in side reactions, such as hydrolysis to form amides or carboxylic acids, especially in the presence of strong acids or bases and water.[3][6]
-
Competing Reaction Pathways: Depending on the specific substrates and conditions, alternative cyclization or condensation reactions can compete with the formation of the pyridine ring.
To improve selectivity, carefully control the reaction conditions (pH, temperature) to disfavor side reactions. For instance, minimizing water content can reduce nitrile hydrolysis.[7] A thorough understanding of the reaction mechanism can help in designing a strategy to favor the desired pathway.
Troubleshooting Guides
This section provides a more in-depth, question-driven approach to resolving specific experimental issues.
Issue 1: Low Conversion in a One-Pot Synthesis of 2-Amino-3-Cyanopyridines
Symptoms: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials (e.g., aldehyde, ketone, malononitrile) even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Insufficient Catalyst Activity | Run a control reaction with a fresh batch of catalyst. Analyze catalyst for signs of poisoning or physical degradation. | Optimize catalyst loading. Consider alternative catalysts like L-proline or γ-Al2O3 nanoparticles, which have been shown to be effective under milder conditions.[2][8] |
| Suboptimal Reaction Temperature | Perform small-scale reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C) and monitor the progress by TLC. | Some modern methods utilize microwave irradiation to achieve high yields in shorter reaction times.[9] If using conventional heating, ensure uniform heat distribution. |
| Inappropriate Solvent | The choice of solvent can influence reactant solubility and reaction rate. | While some protocols are solvent-free, others benefit from solvents like ethanol or even aqueous media.[2][9] Tri-fluoroethanol has also been reported as a recyclable solvent that can provide good yields.[10] |
| Presence of Inhibitors | Analyze starting materials for impurities via Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS). | Purify starting materials by recrystallization or distillation. |
Experimental Protocol: Optimizing Catalyst and Temperature
-
Setup: Prepare five identical small-scale reaction vials.
-
Reagents: To each vial, add the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Screening:
-
Vial 1 (Control): No catalyst.
-
Vial 2: L-proline (10 mol%).
-
Vial 3: γ-Al2O3 nanoparticles (5 mol%).
-
Vial 4: Your current catalyst (for comparison).
-
Vial 5: Another catalyst from the literature suitable for this reaction.
-
-
Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 50°C, 65°C, 80°C).
-
Monitoring: Take aliquots from each vial at regular intervals (e.g., 1, 2, 4, and 6 hours) and analyze by TLC to determine the extent of conversion.
-
Analysis: Identify the catalyst and temperature combination that provides the highest conversion to the desired product with minimal side products.
Issue 2: Product Isolation and Purification Difficulties
Symptoms: The crude product is an oil or a highly impure solid that is difficult to purify by standard methods like recrystallization or column chromatography.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Formation of Tars and Polymeric Byproducts | Analyze the crude product by ¹H NMR to identify broad, unresolved signals indicative of polymeric material. | Modify the workup procedure. An acidic wash can help remove basic impurities.[11] Consider performing the reaction at a lower temperature to minimize polymerization. |
| Product is Highly Soluble in the Crystallization Solvent | Attempt crystallization with a range of solvents and solvent mixtures of varying polarities. | If direct crystallization fails, purify by column chromatography. Tailing on silica gel can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[11] |
| Presence of Water Leading to Oily Product | The presence of residual water can sometimes prevent crystallization. | Use a drying agent like anhydrous sodium sulfate or magnesium sulfate thoroughly before solvent evaporation. Azeotropic distillation with toluene can also be effective for removing water.[7] |
| Isomeric Impurities | Co-elution of isomers during column chromatography. | Utilize high-performance liquid chromatography (HPLC) for analytical separation to confirm the presence of isomers. Preparative HPLC may be necessary for separation. For some cyanopyridine isomers, pH-zone-refining counter-current chromatography can be an effective separation technique.[11] |
Experimental Protocol: Systematic Purification Strategy
-
Initial Characterization: Obtain a ¹H NMR spectrum of the crude product to assess the level and nature of impurities.
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Crystallization Screening:
-
Take small aliquots of the extracted product and attempt crystallization from various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof).
-
-
Column Chromatography:
-
If crystallization is unsuccessful, perform column chromatography on silica gel.
-
Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
-
If peak tailing is observed, add 0.1-1% triethylamine to the eluent system.
-
Visualizing Workflows and Mechanisms
To further aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.
Caption: A general troubleshooting workflow for low conversion rates.
Caption: Common mechanisms of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 5-Acetyl-2-cyanopyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Acetyl-2-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the efficiency and reproducibility of your experiments.
Part 1: Troubleshooting Guide - Catalyst Deactivation
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating catalyst deactivation.
Q1: My reaction yield is significantly lower than expected, or the reaction is stalling. What are the likely causes related to the catalyst?
A1: A sudden or gradual drop in yield is a classic symptom of catalyst deactivation. In the context of this compound synthesis, which often involves palladium-catalyzed cyanation of a corresponding halo-pyridine precursor, several deactivation mechanisms could be at play.
-
Cyanide Poisoning: This is a very common issue in cyanation reactions.[1][2] Excess cyanide ions in the reaction mixture can coordinate strongly to the active metal center (e.g., palladium), forming stable and catalytically inactive complexes like [(CN)4Pd]2-.[3] This effectively "poisons" the catalyst, disrupting the catalytic cycle at multiple points, including oxidative addition and reductive elimination.[1][3] The use of cyanide sources that have low solubility in organic solvents (e.g., KCN, Zn(CN)₂) can help mitigate this by maintaining a low concentration of free cyanide ions.[1]
-
Product Inhibition/Poisoning: The pyridine nitrogen in your product, this compound, is basic and can adsorb onto the catalyst's active sites, leading to product inhibition or poisoning.[4][5] This is a known issue in reactions involving pyridine derivatives.[4]
-
Coking/Fouling: At elevated temperatures, organic molecules in the reaction mixture (reactants, products, or solvent) can decompose and form carbonaceous deposits, or "coke," on the catalyst surface.[6][7][8] These deposits physically block the active sites and pores of the catalyst, preventing reactants from accessing them.[8][9]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of a heterogeneous catalyst (e.g., Pd on carbon) to agglomerate into larger particles.[10][11] This process, known as sintering, leads to a decrease in the active surface area of the catalyst and, consequently, a loss of activity.[11][12]
Q2: How can I diagnose the specific cause of catalyst deactivation in my this compound synthesis?
A2: A systematic approach is crucial for pinpointing the root cause of deactivation. Here is a suggested workflow:
Experimental Workflow for Diagnosing Catalyst Deactivation
-
Baseline Experiment:
-
Run the reaction under standard, optimized conditions with a fresh batch of catalyst.
-
Carefully monitor the reaction kinetics (e.g., by taking aliquots for HPLC or GC analysis at regular intervals). This will serve as your benchmark for a healthy reaction.
-
-
Visual Inspection of the Spent Catalyst:
-
After the reaction, carefully recover the catalyst.
-
Observation: A change in color (e.g., from black to grayish) or the formation of clumps may suggest fouling or coking.
-
-
Leaching Test:
-
Filter the catalyst from the reaction mixture at an intermediate conversion point.
-
Allow the filtrate to continue reacting under the same conditions.
-
Observation: If the reaction continues to progress, it indicates that some of the active metal has leached into the solution (homogeneous catalysis). If the reaction stops, the catalysis is likely heterogeneous, and the solid catalyst has deactivated.
-
-
Catalyst Recycling Experiment:
-
After a successful reaction, recover the catalyst, wash it with a suitable solvent (e.g., the reaction solvent), and dry it.
-
Reuse the catalyst in a subsequent reaction with fresh reagents.
-
Observation: A significant drop in activity upon recycling points towards irreversible deactivation mechanisms like strong poisoning or sintering.
-
-
Advanced Characterization (if available):
-
BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage by coke.[12]
-
Elemental Analysis (e.g., ICP-MS): Can detect the presence of poisons on the catalyst surface.
-
Temperature-Programmed Oxidation (TPO): Can quantify the amount of coke deposited on the catalyst.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting catalyst deactivation.
Q3: I suspect cyanide poisoning of my palladium catalyst. What are the mitigation strategies?
A3: Cyanide poisoning is a significant challenge in palladium-catalyzed cyanations.[1] Here are some effective strategies to overcome this issue:
-
Use a Less Soluble Cyanide Source: Instead of highly soluble sources, consider using zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), which have lower solubility in common organic solvents.[1] This maintains a low equilibrium concentration of free cyanide ions, reducing the rate of catalyst poisoning.
-
Slow Addition of Cyanide Source: If using a soluble cyanide source, adding it slowly to the reaction mixture over an extended period can help maintain a low concentration and prevent overwhelming the catalyst.
-
Use of Additives: Some methods employ additives that can help prevent catalyst deactivation. For example, the addition of certain reducing agents can help maintain the active Pd(0) state.[1]
-
Catalyst Precursor Choice: The choice of palladium precursor can influence its susceptibility to poisoning. Palladacycle precatalysts have shown to be more effective than sources like Pd(OAc)₂ in some cyanation reactions, as they may be less prone to poisoning during the in-situ formation of the active catalyst.[1]
Q4: My catalyst seems to be deactivating due to coking. How can I prevent this and regenerate the coked catalyst?
A4: Coking is often temperature-dependent. Here's how you can address it:
Prevention:
-
Optimize Reaction Temperature: Lowering the reaction temperature, if feasible without significantly impacting the reaction rate, can reduce the rate of coke formation.
-
Solvent Choice: Using a solvent that is more stable under the reaction conditions can help minimize its decomposition into coke.
-
Feedstock Purity: Ensure that your starting materials are free from impurities that could act as coke precursors.[7]
Regeneration Protocol for Coked Palladium Catalyst:
-
Solvent Wash:
-
Transfer the recovered catalyst to a flask.
-
Wash the catalyst with a solvent that can dissolve the organic deposits. A sequence of washes with the reaction solvent followed by a more polar solvent like acetone or ethanol can be effective.
-
Use of sonication during washing can help dislodge deposits from the catalyst pores.
-
Dry the catalyst under vacuum before reuse.
-
-
Thermal Treatment (Calcination):
-
Caution: This is a more aggressive method and should be performed with care to avoid sintering the catalyst.
-
Place the solvent-washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a moderate temperature (e.g., 200-300°C) to volatilize any remaining organic residues.[13]
-
Then, introduce a controlled, dilute stream of air or oxygen in the inert gas to carefully burn off the coke at a slightly elevated temperature (e.g., 250-400°C).[14][15] The temperature should be carefully controlled to avoid overheating, which can cause sintering.[15]
-
After the coke has been removed, cool the catalyst under an inert gas stream.
-
Catalyst Deactivation Pathways Diagram
Caption: Common pathways for catalyst deactivation in chemical synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical lifespan of a palladium catalyst in this compound synthesis?
A1: The lifespan of a catalyst is highly dependent on the specific reaction conditions (temperature, pressure, concentration of reactants), the purity of the reagents and solvents, and the efficiency of catalyst recovery and handling between runs. A well-optimized process with minimal exposure to poisons and thermal stress can allow for multiple catalyst recycles with only a minor drop in activity. However, in reactions prone to poisoning, like cyanations, a noticeable decrease in activity may be observed after just a few cycles if proper precautions are not taken.
Q2: Are there alternative catalysts to palladium for the synthesis of this compound?
A2: Yes, nickel-based catalyst systems are a common alternative to palladium for cyanation reactions.[16] They are often more cost-effective. However, they can also be susceptible to cyanide poisoning.[16] The choice between palladium and nickel will depend on factors such as cost, desired functional group tolerance, and reaction conditions.
Q3: Can the acetyl group in this compound cause any side reactions or contribute to catalyst deactivation?
A3: The acetyl group is generally stable under many cyanation conditions. However, at high temperatures or in the presence of strong bases, it could potentially undergo side reactions such as aldol condensation with itself or other carbonyl-containing species. While not a direct cause of catalyst deactivation in the same way as poisoning or coking, these side reactions can lead to the formation of byproducts that may foul the catalyst surface.
Q4: What are the best practices for handling and storing palladium catalysts to maximize their activity and lifespan?
A4:
-
Storage: Store palladium catalysts, especially those on carbon supports (Pd/C), in a cool, dry, and inert atmosphere (e.g., in a desiccator or under nitrogen/argon). This prevents gradual oxidation of the metal and adsorption of atmospheric contaminants.
-
Handling: Avoid exposing the catalyst to air for prolonged periods, especially when it is in a reduced state. When weighing and transferring the catalyst, do so in a controlled environment if possible.
-
Avoid Contamination: Use clean glassware and high-purity reagents and solvents to prevent the introduction of catalyst poisons.
Quantitative Data Summary
| Deactivation Mechanism | Key Indicators | Typical Impact on Yield | Prevention/Regeneration Feasibility |
| Poisoning | Rapid loss of activity, often early in the reaction. | Severe drop (50-100%) | Prevention is key; regeneration can be difficult. |
| Coking/Fouling | Gradual decline in activity over time. | Moderate to severe drop (20-80%) | Preventable by optimizing conditions; regeneration is often feasible. |
| Sintering | Gradual, often irreversible loss of activity over multiple runs. | Gradual decline (10-50% over several cycles) | Prevention by controlling temperature; regeneration is not possible. |
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. ss-pub.org [ss-pub.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
preventing decomposition of 5-Acetyl-2-cyanopyridine during reaction
Welcome to the technical support center for 5-Acetyl-2-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile but sensitive molecule. Our goal is to equip you with the knowledge to prevent its decomposition during chemical reactions and ensure the integrity of your experiments.
Introduction: The Stability Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both an acetyl and a cyano group on a pyridine ring, presents unique stability challenges. The primary routes of decomposition involve the hydrolysis of the 2-cyano group and undesired side reactions of the acetyl moiety. Understanding and controlling these pathways are critical for achieving high yields and purity in your synthetic transformations.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is showing a new, more polar spot on the TLC plate. What could this be?
A1: The most likely culprit for a more polar byproduct is the hydrolysis of the 2-cyano group. This can occur under both acidic and basic conditions, proceeding in two stages: first to the corresponding amide (5-acetylpicolinamide) and then further to the carboxylic acid (5-acetylpicolinic acid).[1][2][3][4][5] Both of these hydrolysis products are significantly more polar than the starting nitrile.
-
Under acidic conditions: The nitrile is protonated, making it more susceptible to nucleophilic attack by water.[5][6] The reaction typically proceeds all the way to the carboxylic acid.[3][7]
-
Under basic conditions: The nitrile is attacked by hydroxide ions. Under milder basic conditions, it may be possible to isolate the amide as the primary product.[3] However, with stronger bases or elevated temperatures, the reaction will likely proceed to the carboxylate salt.[4][7]
To confirm the identity of the byproduct, you can use analytical techniques such as LC-MS to check for the expected mass of the amide or carboxylic acid.
Q2: I'm observing low yields in my reaction. Could my starting material be degrading?
A2: Yes, low yields are a common consequence of this compound decomposition. In addition to nitrile hydrolysis, other potential degradation pathways include:
-
Reactions involving the acetyl group: Under strongly basic conditions, the acetyl group's alpha-protons can be abstracted to form an enolate, which can participate in undesired side reactions such as aldol condensations or other C-C bond formations.
-
High temperatures: For 2-cyanopyridine derivatives, it is recommended to avoid temperatures above 135°C, as this can lead to decarboxylation of the picolinic acid if it is formed via hydrolysis.[1][8]
-
Incompatible Reagents: Strong oxidizing or reducing agents can react with the acetyl or cyano groups.[9]
Careful monitoring of your reaction by TLC or LC-MS can help you determine if the starting material is being consumed in non-productive pathways.
Q3: How can I prevent the hydrolysis of the 2-cyano group during my reaction?
A3: Preventing nitrile hydrolysis is crucial for successful reactions with this compound. The key is to control the pH and temperature of your reaction mixture.
| Parameter | Recommendation | Rationale |
| pH | Maintain neutral or slightly acidic conditions if possible. Avoid strong acids and bases. | Both strong acids and bases catalyze the hydrolysis of the nitrile group.[3][4][7] |
| Temperature | Keep the reaction temperature as low as reasonably possible. | The rate of hydrolysis increases significantly with temperature.[2][8] |
| Water Content | Use anhydrous solvents and reagents whenever feasible. | Water is a necessary reactant for hydrolysis.[5] |
If your reaction requires basic conditions, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) in place of aqueous inorganic bases like NaOH or KOH. If aqueous basic conditions are unavoidable, use milder bases (e.g., NaHCO₃, K₂CO₃) and the lowest possible temperature.
Q4: Should I protect the acetyl group? If so, how?
A4: Protecting the acetyl group may be necessary if your reaction conditions are incompatible with a ketone functionality. For example, if you are using a strong nucleophile that could add to the acetyl group or a strong base that could promote enolization.
A common strategy for protecting ketones is to convert them into an acetal or ketal.
Experimental Protocol: Acetal Protection of the Acetyl Group
-
Setup: To a solution of this compound in an anhydrous solvent (e.g., toluene or dichloromethane), add a suitable diol (e.g., ethylene glycol, 1.5-2.0 equivalents).
-
Catalyst: Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS)).
-
Reaction: Heat the mixture, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the protected product.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting acetal-protected this compound by column chromatography.
Deprotection: The acetal protecting group is typically removed under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid).[10] You must ensure that the subsequent deprotection conditions do not lead to the hydrolysis of the nitrile group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Formation of multiple unidentified byproducts | - Complex decomposition pathways under harsh conditions.- Reaction with incompatible reagents. | - Re-evaluate your reaction conditions. Consider lowering the temperature and using milder reagents.- Ensure all reagents are pure and compatible with the starting material.[9] |
| Incomplete reaction despite prolonged reaction time | - Degradation of starting material or product.- Catalyst deactivation. | - Monitor the reaction at earlier time points to assess the rate of conversion versus decomposition.- Consider adding the catalyst in portions. |
| Difficulty in purifying the final product | - Presence of closely eluting hydrolysis byproducts. | - Optimize your chromatography conditions (e.g., try a different solvent system or a different stationary phase).- Consider a pH-based extraction during work-up to remove acidic (carboxylic acid) or basic (pyridine) impurities. |
Visualizing Decomposition Pathways and Troubleshooting
The following diagrams illustrate the main decomposition pathways of this compound and a decision-making workflow for troubleshooting.
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scale-Up of 2-Cyanopyridine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-cyanopyridine. This guide is designed for researchers, chemists, and process engineers involved in transitioning the production of 2-cyanopyridine from laboratory to pilot or industrial scale. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, robust and scalable production of 2-cyanopyridine is of paramount importance.[1][2]
The dominant industrial route for 2-cyanopyridine synthesis is the vapor-phase catalytic ammoxidation of 2-methylpyridine (also known as 2-picoline).[3][4][5] This process involves reacting 2-methylpyridine with ammonia and oxygen (typically from air) over a heterogeneous catalyst at elevated temperatures.[3][5] While efficient, scaling this process presents significant challenges related to reaction control, catalyst stability, and product purification.[6][7]
This document provides a structured troubleshooting guide and a series of frequently asked questions to address common issues encountered during scale-up.
Troubleshooting Guide: Ammoxidation of 2-Methylpyridine
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Conversion of 2-Methylpyridine
Q: Our process is suffering from low conversion of the 2-methylpyridine starting material. What are the likely causes and how can we improve it?
A: Low conversion is a common scale-up challenge, often stemming from deviations in reaction parameters that were not significant at the lab scale.[6][8]
Probable Cause(s):
-
Inadequate Reaction Temperature: The ammoxidation reaction is highly temperature-dependent. Insufficient temperature leads to slow reaction kinetics, while excessive heat can cause catalyst damage or promote unwanted side reactions.[9]
-
Non-Optimal Reactant Feed Ratios: The molar ratios of 2-methylpyridine, ammonia, and oxygen are critical. An insufficient amount of ammonia or oxygen can limit the reaction rate. Conversely, an excess of oxygen can lead to over-oxidation.[9]
-
Low Catalyst Activity: The catalyst may have lost activity due to improper initial activation, poisoning from impurities in the feed, or deactivation over time.[10]
-
Insufficient Residence Time: As flow rates increase during scale-up, the time reactants spend in contact with the catalyst (residence time) may become too short for the reaction to reach completion.
Recommended Solutions:
-
Temperature Optimization:
-
Action: Perform a temperature screening study (e.g., from 350°C to 480°C) at the pilot scale to identify the optimal operating window for conversion.[9]
-
Causality: This ensures that the system has enough thermal energy to overcome the activation energy barrier without promoting thermal degradation or catalyst sintering.
-
-
Feed Ratio Adjustment:
-
Action: Systematically vary the molar feed ratios. A common starting point is a molar ratio of 2-methylpyridine:ammonia:oxygen of approximately 1:6:12.[9]
-
Causality: Optimizing these ratios ensures that the catalyst surface is appropriately populated with all necessary reactants for the primary reaction pathway, starving competing side reactions.
-
-
Catalyst Evaluation & Regeneration:
-
Action: Before a run, ensure the catalyst is activated according to the manufacturer's protocol. If activity drops during a run, consider implementing an in-situ regeneration cycle (e.g., controlled oxidation to burn off carbon deposits).
-
Causality: Proper activation ensures the catalyst's active sites are accessible. Regeneration removes poisons or coke that physically block these sites, restoring activity.
-
-
Adjust Space Velocity:
-
Action: Decrease the Gas Hourly Space Velocity (GHSV) by reducing the reactant flow rate. This increases the residence time.
-
Causality: A longer residence time provides more opportunities for reactant molecules to interact with the catalyst's active sites, thereby increasing the overall conversion.
-
Problem 2: Poor Selectivity Towards 2-Cyanopyridine
Q: We are achieving good conversion of our starting material, but the yield of 2-cyanopyridine is low due to the formation of multiple by-products. How can we improve selectivity?
A: Poor selectivity is often a result of reaction conditions favoring parallel or consecutive side reactions. The primary by-products in 2-methylpyridine ammoxidation are carbon oxides (CO, CO₂), pyridine, and 2-picolinamide.[5][11]
Probable Cause(s):
-
Over-oxidation: Excess oxygen or localized high-temperature zones ("hot spots") in the catalyst bed can lead to the complete combustion of 2-methylpyridine to CO and CO₂.[9]
-
Hydrolysis: The presence of excess water, either from the reaction itself or in the feed, can lead to the hydrolysis of the desired 2-cyanopyridine product into 2-picolinamide.[12]
-
Catalyst Inefficiency: The catalyst itself may not be optimal. Catalysts for ammoxidation, typically mixed metal oxides (e.g., V-Mo, V-Ti), are designed to favor nitrile formation.[5][10] An incorrect composition or morphology can promote other pathways.
Recommended Solutions:
-
Control Oxygen Partial Pressure:
-
Action: Reduce the oxygen concentration in the feed gas. Often, using air as the oxidant provides a sufficient but not excessive amount of O₂. The feed can also be diluted with an inert gas like nitrogen.
-
Causality: Lowering the oxygen partial pressure kinetically disfavors the total oxidation pathway, which typically has a higher-order dependence on oxygen concentration than the desired ammoxidation reaction.
-
-
Manage Water Content:
-
Action: Ensure feedstocks (especially ammonia and air) are sufficiently dry. While water is a product of the reaction, minimizing its presence in the feed can reduce the rate of nitrile hydrolysis.
-
Causality: According to Le Chatelier's principle, reducing the concentration of a product (in this case, water as a reactant for hydrolysis) will shift the equilibrium away from the hydrolysis reaction.
-
-
Optimize Catalyst System:
-
Action: Ensure the chosen catalyst is appropriate for this specific transformation. Vanadium-based catalysts supported on materials like titania or alumina are common.[10] The promoter composition is also critical.
-
Causality: The catalyst's surface chemistry dictates the reaction mechanism. A well-designed ammoxidation catalyst stabilizes the intermediates leading to the nitrile while destabilizing the pathways for total oxidation.[5]
-
Problem 3: Rapid Catalyst Deactivation
Q: Our catalyst performs well initially, but its activity and selectivity decline rapidly over a short period. What is causing this, and can we extend its operational life?
A: Catalyst deactivation is a critical economic and operational challenge in large-scale continuous processes.
Probable Cause(s):
-
Coking: At high temperatures, organic molecules can decompose and deposit non-volatile, carbon-rich materials (coke) on the catalyst surface, physically blocking active sites.
-
Sintering: The high temperatures required for ammoxidation can cause the small, highly active catalyst crystallites to agglomerate into larger, less active particles, resulting in a permanent loss of surface area.[6]
-
Poisoning: Impurities in the feedstock (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites, rendering them inactive.
Recommended Solutions:
-
Implement a Regeneration Cycle:
-
Action: For deactivation due to coking, a periodic regeneration step is effective. This typically involves stopping the organic feed and passing a controlled stream of air or a steam/air mixture through the reactor at elevated temperatures to carefully burn off the coke.
-
Causality: The controlled oxidation of coke cleans the catalyst surface, re-exposing the active sites.
-
-
Strict Temperature Control:
-
Action: Utilize a reactor with excellent heat transfer capabilities (e.g., a multi-tubular fixed-bed reactor or a fluidized-bed reactor) to prevent hot spots that accelerate sintering.
-
Causality: Sintering is an activated process that is highly dependent on temperature. By maintaining a uniform and controlled temperature profile, the thermodynamic driving force for crystallite agglomeration is minimized.[7]
-
-
Ensure Feed Purity:
-
Action: Implement upstream purification beds to remove known catalyst poisons from the 2-methylpyridine, ammonia, and air feeds.
-
Causality: Preventing poisons from reaching the catalyst is far more effective than attempting to reverse the damage. This proactive approach preserves the catalyst's long-term health.
-
Frequently Asked Questions (FAQs)
1. What is the primary industrial method for 2-cyanopyridine production and why is it favored for scale-up? The vapor-phase catalytic ammoxidation of 2-methylpyridine is the dominant industrial method.[4][5] It is favored for large-scale production due to several factors:
-
Cost-Effective Feedstocks: 2-methylpyridine, ammonia, and air are readily available and relatively inexpensive raw materials.[13]
-
Continuous Process: The reaction is well-suited for continuous operation in fixed-bed or fluidized-bed reactors, allowing for high throughput and consistent product quality.[9]
-
Atom Economy: The process is a direct conversion of a methyl group to a nitrile, representing a highly atom-economical pathway.[3]
2. What are the main advantages of vapor-phase ammoxidation over liquid-phase cyanation routes? Liquid-phase routes, such as the substitution of a halogen on the pyridine ring with a cyanide salt (e.g., CuCN or NaCN), often present more significant scale-up challenges.[14][15]
-
Waste Management: Liquid-phase methods using heavy metal cyanides (like CuCN) generate toxic effluent streams that are difficult and costly to treat.[15][16] Ammoxidation's main by-products are water and carbon oxides.
-
Process Simplicity: Ammoxidation is often a single-step catalytic conversion, whereas other routes may require pre-functionalization of the pyridine ring (e.g., forming an N-oxide), adding steps and complexity.[4][14]
-
Solvent Recovery: Liquid-phase reactions often use high-boiling polar aprotic solvents (like DMF or DMSO), which can be difficult to recover and recycle on an industrial scale.[16]
3. How does reactor design (e.g., fixed-bed vs. fluidized-bed) impact the scale-up of this process? The choice of reactor is critical for managing the highly exothermic nature of the ammoxidation reaction.[9]
-
Multi-tubular Fixed-Bed Reactor: This design consists of many tubes packed with catalyst, with a coolant circulating around the outside of the tubes. It offers good plug-flow characteristics but can be susceptible to developing hot spots within the tubes if heat removal is inefficient.
-
Fluidized-Bed Reactor: In this design, the catalyst is suspended as a fluid-like bed by the upward flow of reactant gases. This provides excellent heat transfer and a nearly isothermal temperature profile, effectively preventing hot spots. However, it can suffer from catalyst attrition and back-mixing. The choice depends on a trade-off between thermal management, cost, and desired flow characteristics.
4. What are the key analytical techniques to monitor reaction progress and product purity?
-
Online Gas Chromatography (GC): A GC connected to the reactor outlet is essential for real-time monitoring of the conversion of 2-methylpyridine and the formation of 2-cyanopyridine and volatile by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing the purity of the condensed liquid product, especially for quantifying non-volatile by-products like 2-picolinamide.
-
Mass Spectrometry (MS): Coupling GC or HPLC with MS (GC-MS, LC-MS) is invaluable for identifying unknown impurities in the product stream.
-
Karl Fischer Titration: This is used to accurately measure the water content in the final product, which is often a critical quality specification.
5. What are the primary safety protocols for large-scale 2-cyanopyridine synthesis via ammoxidation? Safety is paramount due to the use of flammable, toxic, and explosive materials at high temperatures and pressures.
-
Explosion Limits: The mixture of 2-methylpyridine, ammonia, and air must be kept outside of explosive limits. This is often achieved by using an excess of air or by diluting the feed with nitrogen.[9]
-
Thermal Runaway Prevention: The reactor must be designed for excellent heat removal to prevent a thermal runaway reaction. This includes emergency cooling systems and pressure relief valves.[6][9]
-
Toxicity: Ammonia is toxic and corrosive. 2-cyanopyridine itself is toxic if ingested, inhaled, or absorbed through the skin.[17][18] Proper personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is mandatory.[19]
-
Material Handling: All equipment must be constructed from materials compatible with the reactants and products at operating conditions.
Data & Protocols
Data Presentation
Table 1: Typical Process Parameters for 2-Methylpyridine Ammoxidation
| Parameter | Typical Range | Rationale |
| Temperature | 350 - 480 °C | Balances reaction rate with catalyst stability and selectivity.[9] |
| Pressure | 1 - 3 atm (Atmospheric) | Sufficient for the reaction; avoids costly high-pressure equipment. |
| Catalyst | V₂O₅-MoO₃ or V₂O₅-TiO₂ | Provides the necessary redox and acidic sites for the reaction.[5][10] |
| **Molar Ratio (Picoline:NH₃:O₂) ** | 1 : 3-8 : 10-15 | Excess ammonia and oxygen drive conversion and selectivity.[9] |
| GHSV | 1000 - 15000 h⁻¹ | Determines residence time; optimized for maximum throughput.[9] |
Table 2: Common Impurities in Crude 2-Cyanopyridine and their Boiling Points
| Compound | Boiling Point (°C) | Common Source |
| Pyridine | 115 °C | Demethylation of 2-methylpyridine. |
| 2-Methylpyridine (Picoline) | 129 °C | Unreacted starting material. |
| 2-Cyanopyridine (Product) | 212 - 215 °C | Desired product. [18] |
| 2-Picolinamide | 270 °C (decomposes) | Hydrolysis of 2-cyanopyridine. |
Experimental Protocols
Protocol 1: GC Method for Reaction Monitoring
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the polar pyridine derivatives.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector:
-
Use a heated gas sampling valve for online analysis of the reactor effluent.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector:
-
FID Temperature: 280°C.
-
-
Quantification: Calibrate the system using certified standards for 2-methylpyridine, 2-cyanopyridine, and pyridine to determine response factors. Conversion and selectivity can be calculated from the integrated peak areas.
Visualizations
Diagrams
Caption: Reaction pathway for the ammoxidation of 2-methylpyridine.
Caption: Troubleshooting workflow for low product yield.
Caption: The catalyst life cycle: operation, deactivation, and regeneration.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyanopyridine Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Ammoxidation - Wikipedia [en.wikipedia.org]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. scribd.com [scribd.com]
- 9. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct dimethyl carbonate synthesis from CO 2 and methanol over a flower-like CeO 2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06187J [pubs.rsc.org]
- 13. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 14. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 15. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 16. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. sfdchem.com [sfdchem.com]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Isomeric Byproduct Formation in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to the formation of isomeric byproducts during the synthesis of substituted pyridines. Our goal is to provide you with the expert insights and practical methodologies necessary to optimize your reactions, improve purity, and streamline your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses broad questions that apply to various pyridine synthesis methodologies.
Q1: I'm observing a mixture of isomers in my final product. What are the primary causes?
A1: The formation of isomeric byproducts is a common challenge in pyridine synthesis, particularly when constructing asymmetrically substituted rings. The root causes generally fall into three categories:
-
Use of Unsymmetrical Reagents: In multi-component reactions like the Hantzsch or Kröhnke syntheses, using two different β-dicarbonyl compounds or an unsymmetrical α,β-unsaturated ketone can create multiple reaction pathways, leading to different constitutional isomers.
-
Lack of Regiocontrol: The reaction conditions may not be optimized to favor one reaction pathway over another. Factors like temperature, solvent, catalyst, and the order of reagent addition can significantly influence the regioselectivity of the cyclization step.[1]
-
Starting Material Impurities: The presence of isomeric impurities in your starting materials will inevitably lead to the formation of corresponding isomeric products. For example, an α,β-unsaturated ketone might contain traces of its double-bond isomer.
Q2: What is the best way to identify and quantify the isomeric ratio in my product mixture?
A2: Accurate identification and quantification are crucial for troubleshooting. A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for its ability to separate non-volatile isomers with high resolution. Developing a robust HPLC method is key to accurately determining the ratio of products.[2][3]
-
Gas Chromatography (GC): An excellent technique for volatile pyridine derivatives. Using a capillary column with an appropriate stationary phase, such as one designed for amines, can provide excellent separation of picoline and lutidine isomers.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. The chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the substitution pattern. Integration of distinct, well-resolved peaks corresponding to each isomer can provide a quantitative ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry, making it ideal for confirming the molecular weight of each isomeric byproduct.[6]
Q3: Are there any universal strategies to improve regioselectivity before I start re-designing my entire synthesis?
A3: Yes. Before undertaking a major synthetic redesign, a systematic optimization of your current reaction conditions is highly advisable.[1]
-
Verify Starting Material Purity: Always begin by confirming the purity of your reagents via NMR, GC, or HPLC. Purification of starting materials, such as recrystallization of α,β-unsaturated carbonyl compounds, can prevent the carry-over of impurities.[7]
-
Adjust Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which is typically the desired isomer formed via the lower energy transition state.
-
Screen Solvents: Solvent polarity can influence reaction pathways and the stability of intermediates. Experimenting with a range of solvents (e.g., from non-polar toluene to polar acetic acid or methanol) can reveal an optimal medium for regioselectivity.[8]
-
Modify Order of Addition: In multi-component reactions, the order in which reagents are mixed can pre-form certain intermediates and block undesired pathways. This is particularly relevant in unsymmetrical Hantzsch syntheses.
Below is a general workflow for troubleshooting isomer formation.
Caption: General troubleshooting workflow for isomeric byproducts.
Part 2: In-Depth Troubleshooting Guides
Guide 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which is then oxidized to the pyridine.[9][10] Isomer formation is a major issue when producing unsymmetrically substituted pyridines.
Q: I'm trying to synthesize an unsymmetrical pyridine using two different β-dicarbonyl compounds in a one-pot Hantzsch reaction, but I'm getting a complex mixture of products. Why is this happening and how can I fix it?
A: This is a classic problem of regioselectivity in the Hantzsch synthesis.
Causality: The one-pot reaction involves two key condensations: a Knoevenagel condensation (between the aldehyde and a β-ketoester) and the formation of an enamine from the other β-ketoester and ammonia.[11] When two different β-ketoesters (let's call them A and B ) are present, both can participate in either condensation. This leads to three possible products: the desired unsymmetrical pyridine (A-B ) and two undesired symmetrical byproducts (A-A and B-B ).
Caption: Controlling isomer formation in Hantzsch synthesis.
Troubleshooting Protocol: Stepwise Hantzsch Synthesis
To enforce regioselectivity, you must control the reaction sequence by pre-forming one of the key intermediates before introducing the final components.
Method 1: Pre-formation of the Knoevenagel Adduct
-
Step 1: Knoevenagel Condensation. In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the first β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base like piperidine or pyrrolidine. Stir at room temperature or with gentle heating until TLC or LC-MS analysis shows complete consumption of the aldehyde.
-
Step 2: Enamine Formation & Cyclization. To the same flask, add the second β-ketoester (1.0 eq) and the nitrogen source (e.g., ammonium acetate, 1.1 eq).
-
Step 3: Cyclization and Oxidation. Heat the mixture to reflux for the required time, monitoring by TLC.[12] Once the dihydropyridine is formed, add an oxidizing agent (e.g., iodine, ferric chloride, or simply expose to air with a catalyst) to aromatize the ring to the final pyridine product.[9][11]
-
Work-up and Purification. After cooling, perform a standard aqueous work-up. Purify the crude product by column chromatography or recrystallization to isolate the single desired regioisomer.
Guide 2: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for creating 2,4,6-trisubstituted pyridines.[13][14] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[7]
Q: I am using an unsymmetrical α,β-unsaturated ketone in a Kröhnke synthesis and obtaining an isomeric byproduct. How can I improve the regioselectivity?
A: The regioselectivity in a Kröhnke synthesis is primarily dictated by the initial Michael addition step.
Causality: The reaction mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a nucleophile in a Michael (1,4-conjugate) addition to the α,β-unsaturated carbonyl compound.[13] For an unsymmetrical enone, the addition is generally directed by both steric and electronic factors. However, suboptimal conditions can reduce this inherent selectivity.
Troubleshooting and Optimization Strategies
| Strategy | Rationale & Causality | Experimental Protocol |
| 1. Substrate Control | The electronic nature of the substituents on the α,β-unsaturated ketone is the primary director of regioselectivity. Electron-withdrawing groups (EWGs) activate the carbonyl for nucleophilic attack, while the position of bulky groups can sterically hinder one of the β-carbons. | Carefully design or select your α,β-unsaturated ketone. For example, in a vinyl ketone (R-CO-CH=CH-R'), the nucleophile will preferentially attack the β-carbon further from a bulky R' group. |
| 2. Lower Reaction Temperature | The Michael addition is typically reversible. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable, undesired regioisomeric intermediate, leading to a thermodynamic mixture of products. | Run a series of small-scale reactions at different temperatures (e.g., 100°C, 80°C, 60°C) while monitoring the isomeric ratio by HPLC or GC. Choose the temperature that provides the best selectivity, even if it requires a longer reaction time.[7] |
| 3. Purity of the Enone | The α,β-unsaturated carbonyl compound may itself contain isomeric impurities (e.g., from an incomplete aldol condensation or isomerization during storage). These impurities will react to form their corresponding pyridine products. | Purify the α,β-unsaturated carbonyl compound immediately before use by column chromatography or recrystallization. Confirm its purity and isomeric integrity by ¹H NMR.[7] |
| 4. Choice of Solvent | The solvent can influence the conformation of the reactants and the stability of the transition states. The most common solvents are glacial acetic acid and methanol.[7] | While less common for altering regioselectivity in this specific reaction, if other methods fail, screening alternative solvents like ethanol or even aqueous conditions could be attempted. |
Experimental Protocol: Optimizing a Kröhnke Synthesis for Regioselectivity
-
Reagent Purification: Recrystallize the α,β-unsaturated carbonyl compound from a suitable solvent (e.g., ethanol/water). Confirm its purity (>99%) by GC or NMR.
-
Reaction Setup: To a solution of the purified α,β-unsaturated carbonyl compound (1.0 mmol) and the α-pyridinium methyl ketone salt (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).
-
Temperature Screening: Set up parallel reactions in a temperature-controlled heating block at 120°C, 100°C, and 80°C.
-
Monitoring: Take aliquots from each reaction every hour and analyze them by HPLC to determine the ratio of the desired product to the isomeric byproduct.
-
Analysis and Scale-up: Identify the temperature that provides the optimal balance of reaction rate and regioselectivity. Use these optimized conditions for your larger-scale synthesis.
Part 3: Analytical Methodologies
A reliable analytical method is essential for effective troubleshooting.
Q: How do I develop a reliable HPLC method to separate my pyridine isomers?
A: A systematic approach to method development is key. Pyridine and its derivatives are basic, hydrophilic compounds, which can present challenges like poor peak shape on standard C18 columns.[2][3]
Caption: Decision tree for developing an HPLC separation method.
Protocol: General HPLC Method Development for Pyridine Isomers
-
Column Selection: Start with a standard C18 column. If peak tailing is observed, consider a column with end-capping or switch to a phenyl-hexyl or PFP (pentafluorophenyl) stationary phase, which offers different selectivity for aromatic compounds. Mixed-mode columns can also be effective.[2]
-
Mobile Phase:
-
Organic Modifier: Screen acetonitrile and methanol. Acetonitrile often provides sharper peaks for heterocyclic compounds.
-
Aqueous Phase: Use a buffer to control the pH. Since pyridines have a pKa around 5.2, running at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will ensure the analytes are protonated and well-behaved.
-
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of your isomers.
-
Optimization:
-
Once the isomers begin to separate, switch to a shallower gradient around the elution point to maximize resolution.
-
Adjust the column temperature (e.g., 30-40°C) to improve efficiency and potentially alter selectivity.
-
-
Finalization: Once baseline separation is achieved (Resolution > 1.5), the method can be used for quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
stability issues of 5-Acetyl-2-cyanopyridine under different conditions
Welcome to the technical support center for 5-Acetyl-2-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for stability-related issues encountered during experimentation. As your partner in research, we aim to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your work.
Introduction to the Stability Profile of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine ring substituted with an acetyl and a cyano group, presents unique stability considerations. The electron-withdrawing nature of both substituents can influence the reactivity of the pyridine ring and the susceptibility of the functional groups to degradation under various experimental conditions. Understanding these potential instabilities is crucial for reliable experimental outcomes and the development of robust formulations.
This guide will delve into the common stability challenges, their underlying chemical mechanisms, and provide practical solutions for their mitigation.
Troubleshooting Guide: Stability Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
Question 1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a seemingly inert solvent. What could be the cause?
Answer:
The most probable cause of purity loss in solution is hydrolysis of the nitrile group. The 2-cyano group on the pyridine ring is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in your solvent or on the glassware.
Causality: The hydrolysis of 2-cyanopyridine derivatives typically proceeds in a stepwise manner. First, the nitrile is converted to a carboxamide (5-acetylpicolinamide). This intermediate can then undergo further hydrolysis to the corresponding carboxylic acid (5-acetylpicolinic acid). For 2-substituted picolinic acids, subsequent decarboxylation to form the pyridine derivative can also occur, especially at elevated temperatures[1][2].
Experimental Verification:
-
HPLC Analysis: Employ a stability-indicating HPLC method to monitor the appearance of new peaks corresponding to the potential degradation products. The amide and carboxylic acid degradants will have different retention times than the parent compound.
-
LC-MS Analysis: Use LC-MS to identify the mass of the new peaks. The expected masses would be:
-
5-Acetylpicolinamide: [M+H]⁺ = 165.06 g/mol
-
5-Acetylpicolinic acid: [M+H]⁺ = 166.04 g/mol
-
Mitigation Strategies:
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
pH Control: If your experimental conditions allow, buffering the solution to a neutral pH can help minimize acid or base-catalyzed hydrolysis.
-
Aprotic Solvents: Whenever possible, use aprotic solvents to reduce the risk of hydrolysis.
Question 2: My reaction involving this compound is turning yellow/brown, and I am seeing multiple unidentified spots on my TLC plate. What is happening?
Answer:
Discoloration and the appearance of multiple byproducts can be indicative of several degradation pathways, including oxidation and photodecomposition.
Causality:
-
Oxidation: The pyridine ring and the acetyl group can be susceptible to oxidation, especially in the presence of oxidizing agents, metal catalysts, or even air (auto-oxidation) over prolonged periods. The oxidation of cyanopyridines can lead to the formation of pyridine N-oxides[3][4]. The acetyl group could also undergo oxidative cleavage.
-
Photodecomposition: Pyridine-containing compounds can be sensitive to light, particularly UV radiation. Photo-oxidation or photoreduction reactions can lead to complex mixtures of degradation products[5].
Experimental Verification:
-
Control Experiment: Run a control experiment where the reaction mixture is protected from light and air (e.g., wrapped in foil and under an inert atmosphere). If the discoloration is reduced, photodecomposition and/or oxidation are likely culprits.
-
Forced Degradation Study: Intentionally expose a solution of this compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and another solution to UV light. Analyze the resulting mixtures by HPLC or LC-MS to see if the degradation products match those observed in your reaction.
Mitigation Strategies:
-
Light Protection: Conduct experiments in amber glassware or wrap your reaction vessels in aluminum foil.
-
Inert Atmosphere: Purge your reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain an inert atmosphere throughout the experiment.
-
Antioxidants: If compatible with your reaction chemistry, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).
Question 3: I am performing a reaction at elevated temperatures and observing significant loss of my starting material and the formation of unexpected byproducts. Is this compound thermally stable?
Answer:
While 3-cyanopyridine is noted to be relatively stable at room temperature with a high boiling point, elevated temperatures can promote degradation, especially in the presence of other reagents or impurities[6].
Causality:
-
Decarboxylation: If hydrolysis to 5-acetylpicolinic acid occurs, temperatures above 135°C can lead to decarboxylation[7][8].
-
Polymerization/Condensation: At high temperatures, reactive intermediates can be formed that may lead to polymerization or self-condensation reactions.
-
Interactions with Other Reagents: The stability of this compound will be highly dependent on the other components in your reaction mixture at elevated temperatures.
Experimental Verification:
-
Thermal Stress Test: Heat a sample of this compound in your reaction solvent at the target temperature for a set period. Analyze the sample by HPLC to quantify the extent of degradation.
-
Headspace GC-MS: If decarboxylation is suspected, analyzing the headspace of a heated sample for carbon dioxide can provide evidence.
Mitigation Strategies:
-
Lower Reaction Temperature: If possible, explore alternative catalysts or conditions that allow the reaction to proceed at a lower temperature.
-
Shorter Reaction Times: Monitor the reaction progress closely and minimize the time at elevated temperatures.
-
Inert Atmosphere: Heating in the presence of oxygen can accelerate thermal degradation. Always use an inert atmosphere for high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent slow oxidation and hydrolysis from atmospheric moisture.
Q2: What solvents are compatible with this compound?
This compound is soluble in many common organic solvents such as ethanol, acetone, and ether, and is slightly soluble in water[6]. For reactions, it is crucial to use anhydrous grades of solvents to minimize hydrolysis. Aprotic solvents like acetonitrile, THF, and DMF are generally good choices, but their purity should be verified.
Q3: Is this compound compatible with strong acids and bases?
Caution should be exercised when using strong acids or bases.
-
Strong Acids: The pyridine nitrogen can be protonated by strong acids, which can alter the reactivity of the molecule. Acid-catalyzed hydrolysis of the nitrile is also a significant concern.
-
Strong Bases: Strong bases can catalyze the hydrolysis of the nitrile group and may also promote side reactions involving the acetyl group (e.g., aldol-type reactions).
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating HPLC method is the most effective tool. This is a method that can separate the intact compound from its potential degradation products.
Experimental Protocols
Protocol 1: Generic Stability-Indicating HPLC Method
This method can be used as a starting point and should be optimized for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation: To confirm the method is stability-indicating, you should perform forced degradation studies (see Protocol 2) and demonstrate that the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: Forced Degradation Study
These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of your analytical method. A target degradation of 5-20% is generally recommended[9].
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating HPLC method.
Visualizations
Degradation Pathway
Caption: Predicted hydrolytic degradation pathway of this compound.
Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Data Summary
Table 1: Predicted Stability of this compound Under Different Conditions
| Condition | Predicted Stability | Potential Degradation Products | Recommended Precautions |
| Acidic (pH < 4) | Low | 5-Acetylpicolinamide, 5-Acetylpicolinic Acid | Avoid strong acids; use buffered solutions if possible. |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis may occur over time. | Use anhydrous solvents; store solutions for short periods. |
| Basic (pH > 9) | Low | 5-Acetylpicolinamide, 5-Acetylpicolinic Acid | Avoid strong bases; use non-nucleophilic bases if necessary. |
| Elevated Temperature | Moderate to Low | Decarboxylation products, polymers | Use the lowest effective temperature; minimize heating time. |
| Light (UV/Visible) | Moderate to Low | Complex mixture of photo-oxidation/reduction products | Protect from light using amber vials or foil. |
| Oxidizing Agents | Low | Pyridine N-oxides, cleavage products | Avoid contact with peroxides, permanganates, etc.; use inert atmosphere. |
References
- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempanda.com [chempanda.com]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. biomedres.us [biomedres.us]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 5-Acetyl-2-cyanopyridine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Acetyl-2-cyanopyridine and its derivatives are an important class of molecules, frequently utilized as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] Their specific arrangement of functional groups—a pyridine ring, an acetyl group, and a nitrile—gives rise to a unique electronic environment that requires a multi-faceted analytical approach for definitive characterization.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound derivatives. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but the underlying scientific reasoning that makes these methods robust and reliable.
The Challenge: Isomeric and Functional Group Ambiguity
The primary challenge in confirming the structure of a substituted pyridine, such as this compound, lies in definitively assigning the positions of the substituents on the pyridine ring. Isomers, where the acetyl and cyano groups are at different positions, can exhibit subtly different properties. Therefore, a combination of techniques that probe different aspects of the molecule's structure is essential for irrefutable confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.[2]
¹H NMR Spectroscopy: Unveiling Proton Environments and Connectivity
¹H NMR provides information about the chemical environment of each hydrogen atom and their proximity to one another. The pyridine ring protons resonate in a characteristic downfield region due to the electron-withdrawing nature of the nitrogen atom and the ring's aromaticity.[2][3]
-
α-protons (adjacent to nitrogen): Most deshielded, appearing furthest downfield (typically δ 8.5-9.0 ppm).[2][3]
-
β-protons: Appear at intermediate chemical shifts (typically δ 7.0-8.0 ppm).[2][3]
-
γ-protons (para to nitrogen): Also in the intermediate region, often slightly downfield of β-protons (typically δ 7.5-8.0 ppm).[2]
The acetyl group's methyl protons will appear as a singlet, typically in the δ 2.5-3.0 ppm range, deshielded by the adjacent carbonyl group.
Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for pyridine derivatives, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it may prevent signal overlap and provide sharper peaks.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. The instrument's software typically has an automated shimming routine.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecule.[2] Due to the low natural abundance of the ¹³C isotope, these experiments require more scans than ¹H NMR.
For this compound, we expect to see distinct signals for:
-
The pyridine ring carbons.
-
The carbonyl carbon of the acetyl group (typically highly deshielded, >190 ppm).
-
The methyl carbon of the acetyl group (typically around 25-30 ppm).
-
The nitrile carbon (typically in the 115-125 ppm range).
Self-Validation: The number of observed peaks in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. For this compound, we would expect to see 8 distinct carbon signals.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample may be beneficial.
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Tune the probe to the ¹³C frequency.
-
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
The spectral width should be set to encompass all expected carbon signals (e.g., 0-220 ppm).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Data Presentation: Expected NMR Shifts for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-3 | ~8.1 (dd) | ~136.5 |
| Pyridine H-4 | ~8.2 (dd) | ~136.8 |
| Pyridine H-6 | ~9.2 (d) | ~150.7 |
| Acetyl -CH₃ | ~2.7 (s) | ~26.9 |
| Acetyl C=O | - | ~195.1 |
| Cyano C≡N | - | ~116.5 |
| Pyridine C-2 | - | ~133.8 |
| Pyridine C-5 | - | ~128.4 |
Note: The provided ¹³C NMR data is based on literature values for 5-Acetyl-2-pyridinecarbonitrile.[1] The ¹H NMR shifts are estimations based on general pyridine derivative data.[2][3]
Visualization: NMR Workflow
References
A Comparative Spectroscopic Analysis of Cyanopyridine Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the structural nuances of isomers play a pivotal role in determining their chemical reactivity, biological activity, and physical properties. Cyanopyridines, a class of aromatic nitriles, are no exception. The positional isomerism of the cyano group on the pyridine ring gives rise to three distinct compounds—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—each with a unique electronic distribution and, consequently, a distinct spectroscopic fingerprint. This guide provides a comprehensive comparative analysis of the spectroscopic data of these isomers, offering researchers, scientists, and drug development professionals a foundational understanding for their identification and characterization.
Introduction to Cyanopyridine Isomers
Cyanopyridines are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the combined reactivity of the pyridine ring and the cyano group. Understanding the subtle yet significant differences in their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and the study of their chemical transformations.
This guide will delve into the comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for 2-, 3-, and 4-cyanopyridine. The causality behind the observed spectral differences will be explained based on the electronic effects—both inductive and mesomeric—exerted by the cyano group and the nitrogen atom within the pyridine ring.
Figure 1: Molecular structures of the three cyanopyridine isomers.
¹H NMR Spectroscopy: A Window into the Electronic Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons in a molecule. The position of the electron-withdrawing cyano group and the ring nitrogen significantly influences the chemical shifts of the pyridine protons.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Cyanopyridine Isomers in CDCl₃
| Proton | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| H-2 | - | ~8.91 | ~8.83 |
| H-3 | ~7.75 | - | ~7.55 |
| H-4 | ~7.88 | ~8.00 | - |
| H-5 | ~7.58 | ~7.48 | ~7.55 |
| H-6 | ~8.74 | ~8.85 | ~8.83 |
Data sourced from various chemical databases and may show slight variations based on experimental conditions.[1][2][3][4]
Analysis and Interpretation:
-
2-Cyanopyridine: The proton at the H-6 position is the most deshielded (~8.74 ppm) due to its proximity to the electronegative ring nitrogen. The protons at H-3, H-4, and H-5 exhibit chemical shifts in the aromatic region, with their precise values influenced by the anisotropic effect of the cyano group.[1][3]
-
3-Cyanopyridine: The protons at H-2 and H-6 are the most deshielded, appearing at approximately 8.91 ppm and 8.85 ppm, respectively.[2] This is a consequence of their ortho and para positions relative to the electron-withdrawing cyano group and their proximity to the ring nitrogen. The H-4 proton is also significantly deshielded.
-
4-Cyanopyridine: Due to the molecule's symmetry, only two distinct signals are observed for the aromatic protons. The protons at H-2 and H-6 are equivalent and appear at the most downfield shift (~8.83 ppm) due to the combined electron-withdrawing effects of the cyano group and the ring nitrogen.[4] The protons at H-3 and H-5 are also equivalent and appear at a more upfield position (~7.55 ppm).[4]
The observed downfield shifts are a direct consequence of the electron-withdrawing nature of both the cyano group (-CN) and the nitrogen atom in the pyridine ring, which reduce the electron density around the protons, thereby deshielding them.
Figure 2: General workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the same electronic effects observed in ¹H NMR.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Cyanopyridine Isomers in CDCl₃
| Carbon | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| C-2 | ~133.0 | ~153.0 | ~150.8 |
| C-3 | ~128.0 | ~110.0 | ~121.6 |
| C-4 | ~137.0 | ~140.0 | ~125.0 |
| C-5 | ~124.0 | ~124.0 | ~121.6 |
| C-6 | ~150.0 | ~153.0 | ~150.8 |
| CN | ~117.0 | ~117.0 | ~116.0 |
Data sourced from various chemical databases and may show slight variations based on experimental conditions.[5][6][7][8][9][10]
Analysis and Interpretation:
-
2-Cyanopyridine: The carbon atom attached to the cyano group (C-2) is significantly deshielded. The C-6 carbon, adjacent to the nitrogen, also shows a downfield shift.[6]
-
3-Cyanopyridine: The C-2 and C-6 carbons, being closest to the ring nitrogen, exhibit the most downfield chemical shifts.[5][8][9] The carbon bearing the cyano group (C-3) is found at a relatively upfield position compared to the other isomers.
-
4-Cyanopyridine: Similar to its ¹H NMR spectrum, the ¹³C NMR spectrum of 4-cyanopyridine displays fewer signals due to symmetry. The C-2 and C-6 carbons are equivalent, as are the C-3 and C-5 carbons. The C-4 carbon, attached to the cyano group, is significantly deshielded.[7][10]
-
Cyano Carbon: The chemical shift of the cyano carbon is relatively consistent across the three isomers, appearing around 116-117 ppm.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring has a pronounced effect on the chemical shifts of the adjacent carbon atoms, causing them to resonate at lower fields. The position of the cyano group further modulates these chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups. For cyanopyridines, the most characteristic absorption is the C≡N stretching vibration.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Cyanopyridine Isomers
| Vibration | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| C≡N Stretch | ~2230 | ~2235 | ~2240 |
| C=N/C=C Stretch | ~1580-1600 | ~1580-1600 | ~1590-1610 |
Data sourced from the NIST Chemistry WebBook and other spectral databases.[11][12]
Analysis and Interpretation:
The C≡N stretching frequency is a sharp and intense band in the IR spectrum of all three isomers. Its position is sensitive to the electronic environment. In 4-cyanopyridine, the cyano group is in conjugation with the ring nitrogen through the aromatic system, leading to a slight increase in the bond order and a higher stretching frequency compared to the other two isomers. The aromatic C=N and C=C stretching vibrations appear in the 1580-1610 cm⁻¹ region and are characteristic of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the cyano group affects the extent of conjugation and, therefore, the wavelength of maximum absorption (λmax).
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Cyanopyridine Isomers
| Isomer | λmax 1 | λmax 2 |
| 2-Cyanopyridine | ~225 | ~270 |
| 3-Cyanopyridine | ~220 | ~265 |
| 4-Cyanopyridine | ~228 | ~275 |
Data sourced from the NIST Chemistry WebBook and may vary with the solvent used.[12][13]
Analysis and Interpretation:
All three isomers exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. The band around 220-230 nm is typically more intense. The position of the longer wavelength absorption is influenced by the conjugation between the cyano group and the pyridine ring. The extended conjugation in 4-cyanopyridine results in a slight red shift (longer wavelength) of its λmax compared to the other isomers.[13]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three cyanopyridine isomers, the molecular ion peak (M⁺) is expected at an m/z of 104, corresponding to the molecular formula C₆H₄N₂.[11][12][14][15][16]
Analysis and Interpretation:
While the molecular ion peak will be the same for all isomers, their fragmentation patterns under electron ionization (EI) can show subtle differences. The primary fragmentation pathway often involves the loss of HCN (m/z 27) to give a fragment ion at m/z 77. The relative intensities of the fragment ions can sometimes be used to distinguish between the isomers, although this is not always definitive without careful comparison to reference spectra.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyanopyridine isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Data Acquisition: Acquire the free induction decay (FID) using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed.
-
Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disc. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the cyanopyridine isomer in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of approximately 200-400 nm.
-
Data Processing: The instrument software will plot absorbance versus wavelength.
4. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion.
Conclusion
The spectroscopic analysis of 2-, 3-, and 4-cyanopyridine reveals distinct fingerprints for each isomer, driven by the interplay of electronic effects within the molecules. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with chemical shifts being highly sensitive to the position of the cyano group. IR spectroscopy offers a quick and reliable method for confirming the presence of the nitrile functional group, while UV-Vis spectroscopy provides information on the electronic structure. Mass spectrometry confirms the molecular weight and can offer clues to the isomeric structure through fragmentation analysis. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of these important synthetic intermediates.
References
- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 2. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Cyanopyridine(100-54-9) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Cyanopyridine(100-70-9) 13C NMR [m.chemicalbook.com]
- 7. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 12. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 14. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 15. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 16. 4-Pyridinecarbonitrile [webbook.nist.gov]
A Comparative Guide to Pim-1 Kinase Inhibitors: Evaluating the Cyanopyridine Scaffold Against Established Clinical Candidates
Introduction: Pim-1 Kinase as a Strategic Target in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases—Pim-1, Pim-2, and Pim-3—that have emerged as critical regulators of cell survival, proliferation, and therapeutic resistance.[1] Unlike many other kinases, Pim kinases are constitutively active, with their functional impact primarily regulated at the level of transcription and protein stability.[2] Their expression is induced by a host of cytokines and growth factors through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[3]
Once expressed, Pim-1 phosphorylates a wide array of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and components of the mTOR pathway like 4E-BP1.[4][5][6] This signaling cascade ultimately promotes cell cycle progression and inhibits apoptosis, processes that are frequently hijacked in malignancy.[7] Overexpression of Pim-1 is a hallmark of numerous hematological and solid tumors, including prostate cancer and acute myeloid leukemia (AML), making it a compelling and strategic target for anticancer drug development.[7][8]
This guide provides a comparative analysis of the cyanopyridine chemical scaffold, represented by molecules like 5-Acetyl-2-cyanopyridine, against other prominent classes of Pim-1 kinase inhibitors that have progressed to clinical or advanced preclinical development. We will delve into the quantitative measures of their potency, the experimental methodologies used for their validation, and the underlying biological pathways they modulate.
The Pim-1 Signaling Pathway: A Network of Pro-Survival Signals
The central role of Pim-1 in cell fate decisions is best understood by visualizing its position within the broader signaling network. Its transcriptional upregulation by the JAK/STAT pathway places it as a key downstream effector of external growth and survival signals.
Comparative Analysis of Pim-1 Kinase Inhibitors
The development of small-molecule inhibitors targeting Pim-1 has yielded several distinct chemical scaffolds. While public domain data specifically characterizing this compound as a Pim-1 inhibitor is not available, the broader class of cyanopyridines has been explored for this purpose, showing potential as a promising scaffold.[9][10] For this guide, we will compare this structural class against well-documented inhibitors that represent diverse chemical families and have established potency data.
A critical aspect of inhibitor comparison is the distinction between biochemical and cell-based assays. Biochemical assays utilize purified recombinant kinase and measure direct inhibition in a clean, cell-free system. In contrast, cell-based assays measure the compound's effect in a complex biological environment, accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[11] Consequently, biochemical IC50 values (half-maximal inhibitory concentration) are typically more potent (lower) than those from cell-based assays.[11]
| Inhibitor (Class) | Target(s) | Biochemical IC50 / Kᵢ | Cell-Based IC50 | Clinical Phase |
| This compound (Cyanopyridine) | Pim-1 (Predicted) | Data Not Available | Data Not Available | N/A |
| SMI-4a (Thiazolidinone) | Pim-1 Selective | IC50: 17 nM (Pim-1)[7] | ~125 nM (p4E-BP1 inhibition)[12] | Preclinical |
| TCS PIM-1 1 (Pyridone) | Pim-1 Selective | IC50: 50 nM (Pim-1); >20 µM (Pim-2)[13] | Data Not Available | Preclinical |
| SGI-1776 (Imidazo[1,2-b]pyridazine) | Pan-Pim, Flt3 | IC50: 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3)[14] | 2-4 µM (Prostate Cancer Cells)[15] | Terminated |
| AZD1208 (Thiazolidinedione) | Pan-Pim | IC50: 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3)[6] | 10 nM (pBAD inhibition, Pim-1)[16] | Phase I |
| CX-6258 (Oxindole) | Pan-Pim | IC50: 5 nM (Pim-1), 25 nM (Pim-2), 16 nM (Pim-3)[17] | 0.02-3.7 µM (Cancer Cell Panel)[18] | Preclinical |
| PIM447 (LGH447) (Pyridyl Carboxamide) | Pan-Pim | Kᵢ: 6 pM (Pim-1), 18 pM (Pim-2), 9 pM (Pim-3)[19] | Antiproliferative (MM cells): 0.05-10 µM[19] | Phase I |
Analysis of Comparative Data:
-
Selectivity: Inhibitors like SMI-4a and TCS PIM-1 1 were designed for Pim-1 selectivity, showing significantly less activity against the Pim-2 isoform.[7][13] In contrast, compounds like AZD1208, CX-6258, and PIM447 are potent pan-Pim inhibitors, targeting all three family members.[6][17][19] The pan-Pim approach is often pursued to prevent functional compensation by other Pim isoforms.
-
Potency: The newer generation inhibitors demonstrate exceptional biochemical potency, with PIM447 and AZD1208 exhibiting picomolar to low-nanomolar activity.[6][19] This represents a significant improvement over earlier scaffolds.
-
Off-Target Effects: SGI-1776, an early clinical candidate, also potently inhibited Flt3 kinase, which can be a confounding factor in data interpretation but also a potential source of synergistic activity in certain leukemias.[5]
-
Scaffold Diversity: The table highlights a wide range of successful chemical scaffolds, from pyridones and thiazolidinones to more complex heterocyclic systems. The cyanopyridine scaffold represents another avenue for exploration, with the potential to offer novel intellectual property and distinct pharmacological properties.
Experimental Protocols for Inhibitor Validation
The robust characterization of any kinase inhibitor relies on standardized, reproducible experimental protocols. Here, we detail the methodologies for a common biochemical kinase assay and a cell-based viability assay.
Protocol 1: Biochemical Pim-1 Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive and reliable method for determining biochemical IC50 values.[20]
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified, recombinant Pim-1 enzyme ensures that the measured activity is directly attributable to the target kinase, eliminating confounding variables from other cellular proteins.
-
Peptide Substrate: A specific peptide substrate (e.g., S6Ktide) is used that is known to be efficiently phosphorylated by Pim-1.[21]
-
ATP Concentration: The ATP concentration is typically set near its Km (Michaelis constant) for the enzyme to ensure the assay is sensitive to competitive inhibitors.[16]
-
Two-Step Luminescence: The ADP-Glo™ system first depletes unused ATP, then converts the product (ADP) back to ATP, which is used by luciferase to generate light.[20] This two-step process minimizes background signal from the initial ATP and creates a positive correlation between kinase activity and light output.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[20] Prepare a master mix containing ATP and a suitable Pim-1 peptide substrate (e.g., S6Ktide) in the 1x buffer.[21]
-
Inhibitor Dilution: Perform a serial dilution of the test inhibitor (e.g., starting from 100 µM) in the assay buffer containing a constant, low percentage of DMSO.
-
Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle (for positive and negative controls).
-
Kinase Reaction: Initiate the reaction by adding 5 µL of diluted recombinant Pim-1 enzyme to each well (except for "no enzyme" blanks).[21]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[21]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[20]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Pim-1 into ATP and uses it to fuel a luciferase reaction. Incubate at room temperature for 30 minutes.[20]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to Pim-1 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with an inhibitor.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells plated is critical. Too few, and the signal may be undetectable; too many, and the cells may become confluent and stop proliferating, masking the inhibitor's effect.[22] This must be optimized for each cell line.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell divisions, making it possible to observe antiproliferative effects.[23]
-
MTT Reagent: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals only by metabolically active cells, specifically by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. This provides a direct link between the color change and cell viability.
-
Solubilization: The formazan crystals are insoluble in water. A solubilizing agent (like DMSO or a detergent solution) is required to dissolve them before the absorbance can be read on a spectrophotometer.[24]
Step-by-Step Methodology:
-
Cell Plating: Seed a cancer cell line known to express Pim-1 (e.g., K562 or MOLM-16 leukemia cells) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[22]
-
Cell Adherence/Stabilization: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere (for adherent lines) or recover from plating.[22]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells. Ensure a vehicle control (e.g., DMSO) is included.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72 hours) at 37°C and 5% CO₂.[23]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[22]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[25]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[24]
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percent viability for each concentration relative to the vehicle-treated cells and plot a dose-response curve to determine the cell-based IC50 value.
Conclusion and Future Outlook
The landscape of Pim-1 kinase inhibitors is both mature and dynamic. Potent, low-nanomolar, and even picomolar inhibitors with diverse chemical scaffolds have been successfully developed, with several advancing into clinical trials. While pan-Pim inhibition has been a dominant strategy to overcome isoform redundancy, selective inhibitors remain valuable as research tools to dissect the specific roles of each Pim kinase.
The cyanopyridine scaffold, represented by molecules such as this compound, remains a viable but less-explored area compared to other chemotypes. The documented success of other cyanopyridine derivatives as Pim-1 inhibitors suggests that further optimization of this scaffold could yield novel candidates with unique potency, selectivity, and pharmacokinetic profiles.[10] The validation of any new chemical entity in this space will depend on rigorous application of the biochemical and cell-based assays detailed in this guide, which together provide a comprehensive picture of a compound's potential as a therapeutic agent targeting the critical Pim-1 oncogene.
References
- 1. amsbio.com [amsbio.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 16. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. atcc.org [atcc.org]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyanopyridine Derivatives in Drug Discovery
Introduction: The Cyanopyridine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile platforms for drug design, capable of interacting with multiple, unrelated biological targets. The cyanopyridine scaffold is a quintessential example of such a structure.[1][2] Its prevalence in drug discovery is not coincidental but is rooted in its unique combination of physicochemical properties.
The pyridine ring, an aromatic heterocycle, provides a rigid core that can be synthetically functionalized at various positions. The nitrogen atom acts as a hydrogen bond acceptor and a basic center, often engaging in critical interactions within enzyme active sites or receptor binding pockets.[3][4] Complementing this is the cyano (-C≡N) group, a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its linear geometry and metabolic stability make it a valuable functional group for optimizing ligand-target interactions and improving pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyanopyridine derivatives against two distinct and highly significant classes of drug targets: cancer-related kinases and cytotoxic agents.
Comparative SAR Analysis Across Key Biological Targets
The true utility of the cyanopyridine scaffold is revealed by examining how subtle structural modifications dramatically alter biological activity and selectivity. Below, we compare the SAR of cyanopyridine derivatives in two major therapeutic areas: oncology and metabolic diseases, supported by experimental data and protocols.
Cyanopyridines as Anticancer Agents
The cyanopyridine core is a cornerstone in the design of modern anticancer agents, acting through various mechanisms, most notably as kinase inhibitors and broad-spectrum cytotoxic compounds.[1][5][6]
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it a prime target for therapeutic intervention. Cyanopyridine derivatives have emerged as potent PIM-1 inhibitors.[6][7][8] The core scaffold typically engages with the hinge region of the kinase's ATP-binding pocket, a common mechanism for kinase inhibitors. The SAR exploration reveals several key principles:
-
Substituents at the 4- and 6-positions: Large, aromatic, or heteroaromatic groups at these positions are crucial for occupying hydrophobic pockets adjacent to the ATP-binding site. The nature of these substituents directly influences potency and selectivity. For instance, substituting the 6th position of the pyridine ring with a naphthyl group has been shown to yield the highest cytotoxic property in certain series.[8]
-
The Cyano Group: The 3-cyano group is critical for activity, often forming a key hydrogen bond with hinge region residues.
-
The 2-position: Modifications at this position, such as adding an amino group (2-amino-3-cyanopyridine), can provide additional hydrogen bonding opportunities and serve as a handle for further derivatization.[4]
The following Graphviz diagram illustrates the general SAR principles for cyanopyridine-based PIM-1 kinase inhibitors.
Caption: General SAR for cyanopyridine-based kinase inhibitors.
Beyond specific kinase targets, many cyanopyridine derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[9][10] SAR studies in this context focus on optimizing overall cell killing, often through multiple or undefined mechanisms.
-
Impact of Substituents on Cytotoxicity: In one study, a series of 3-cyanopyridine derivatives were evaluated against PC-3 (prostate), MDA-MB-231 (breast), and HepG2 (liver) cancer cell lines.[9] It was found that the 2-oxo-3-cyanopyridine scaffold was generally preferred for cytotoxic activity over the 2-thioxo or 2-amino variants.[9]
-
Electron-Withdrawing vs. Donating Groups: The electronic nature of substituents on appended phenyl rings plays a critical role. For instance, a cyanopyridine derivative bearing a meta-positioned nitro group (a strong electron-withdrawing group) on a phenyl ring showed high activity against the MCF-7 breast cancer cell line with an IC₅₀ of 8.352 µM.[5][11] In another series, a derivative with a 2,4-dichloro substitution on the phenyl moiety resulted in the best activity against MCF-7 cells (IC₅₀ = 1.39 µM).[12]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Representative Cyanopyridine Derivatives
| Compound ID | Core Scaffold | R¹ (Position 4) | R² (Position 6) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| Series 1: 4e | 3-Cyanopyridine-Oxadiazole | Phenyl | 3-Nitrophenyl-Oxadiazole | 8.352 | >10 | [5][11] |
| Series 2: 5e | 2-Oxo-3-Cyanopyridine | Phenyl | 4-Methoxyphenyl | ~27.2 | >50 | [9] |
| Series 3: 4j | 2-Amino-3-Cyanopyridine | Aryl | Fused Pregnenolone | - | 2.0 | [13] |
| Series 4: 5e | 6-Amino-3,5-Dicarbonitrile | 2,4-Dichlorophenyl | - | 1.39 | - | [12] |
| Series 5: 3n | 2-Amino-3-Cyanopyridine | Phenyl | Substituted Phenyl | - | - | [10] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison between series should be made with caution due to differing experimental conditions.
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds.[5][10][12][14]
Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., GraphPad Prism).
The following diagram outlines the experimental workflow for a typical SAR study.
Caption: Iterative workflow for a structure-activity relationship study.
Conclusion and Future Perspectives
This guide highlights the remarkable versatility of the cyanopyridine scaffold as a privileged structure in modern drug discovery. Through comparative analysis, it is evident that specific substitution patterns on the cyanopyridine ring system are key to tailoring the biological activity for a desired target class. For kinase inhibition, bulky hydrophobic groups at the 4- and 6-positions are paramount for achieving high potency, while for general cytotoxicity, a wider range of electronic and steric modifications can be explored.[8][9]
The consistent appearance of this scaffold in successful medicinal chemistry campaigns underscores its favorable drug-like properties. Future research will undoubtedly continue to leverage this framework, exploring new substitution vectors and conjugation with other pharmacophores to address novel biological targets and combat challenges such as drug resistance. The integration of computational modeling with high-throughput synthesis and screening will further accelerate the optimization of cyanopyridine derivatives into next-generation therapeutics.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of A Study on Cyanopyridones Synthesis and Biological Evaluation | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 17-cyanopyridine derivatives of pregnenolone as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxic Activities of Cyanopyridinone and Cyanopyridine Series
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, cyanopyridinone and cyanopyridine scaffolds have emerged as privileged structures, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the cytotoxic activities of these two important chemical series. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their cytotoxic potential. Our goal is to equip researchers with the necessary information to make informed decisions in the design and development of novel anticancer agents.
Unveiling the Cytotoxic Potential: A Tale of Two Scaffolds
The pyridine skeleton is a cornerstone in medicinal chemistry, found in numerous naturally occurring and clinically relevant molecules.[1] Both cyanopyridinones and cyanopyridines are derivatives of this fundamental structure, with the cyano (-CN) group playing a crucial role in their biological activity. The primary distinction between the two series lies in the substituent at the 2-position of the pyridine ring: cyanopyridinones possess a carbonyl (C=O) group, rendering them as 2-oxo-pyridines, while cyanopyridines in many comparative studies feature a different substituent, such as a chlorine atom, in place of the hydroxyl group of the tautomeric form of the 2-pyridone.[3][4] This seemingly minor structural variance can significantly impact their physicochemical properties and, consequently, their cytotoxic efficacy and mechanism of action.
Mechanisms of Action: Diverse Pathways to Cell Death
The cytotoxic effects of both cyanopyridinone and cyanopyridine derivatives are often attributed to their ability to interact with various biological targets, leading to cell cycle arrest and apoptosis.[3][5]
Cyanopyridinone Derivatives:
Several studies have highlighted the potential of cyanopyridinone-based compounds to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1.[1] PIM-1 is overexpressed in various cancers and plays a crucial role in cell survival and drug resistance.[6] By inhibiting PIM-1, these compounds can trigger apoptotic pathways and suppress tumor growth.
Cyanopyridine Derivatives:
Cyanopyridine derivatives have also demonstrated significant cytotoxic effects through various mechanisms. Some have been shown to act as inhibitors of survivin, a protein that is highly expressed in most human tumors and is involved in inhibiting apoptosis.[3][5] Furthermore, other cyanopyridine derivatives have been reported to inhibit β-tubulin polymerization, a critical process for cell division.[3] A notable mechanism for some cyanopyridine series is the inhibition of receptor tyrosine kinases like VEGFR-2 and HER-2, which are pivotal in tumor angiogenesis and proliferation.[7][8]
The structural difference, specifically the aromatization of the cyanopyridinone ring to a cyanopyridine by replacing the C=O with a chlorine atom, can influence the molecule's electron distribution and ability to interact with different biological targets.[3][4] This modification can shift the primary mechanism of action and alter the cytotoxic profile of the compound.
Comparative Cytotoxic Activity: A Data-Driven Analysis
The cytotoxic efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth in vitro.[9] The following table summarizes experimental data from various studies, comparing the cytotoxic activities of representative cyanopyridinone and cyanopyridine derivatives against different cancer cell lines.
| Compound Series | Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cyanopyridinone | 8a (para-fluoro substituent) | A549 | Lung Carcinoma | 0.83 | [1] |
| 5a (unsubstituted phenyl) | HepG2 | Liver Carcinoma | 2.71 ± 0.15 | [7] | |
| 5e (2,4-dichloro substituent) | MCF-7 | Breast Adenocarcinoma | 1.39 ± 0.08 | [7] | |
| 5c | HEPG2 | Liver Carcinoma | 1.46 | [2] | |
| 3a (unsubstituted phenyl) | MCF-7 | Breast Adenocarcinoma | > 50 | [3] | |
| 3e (2,4-dichlorophenyl) | HCT-116 | Colon Carcinoma | 25.31 ± 1.21 | [3] | |
| Cyanopyridine | 4c (4-methoxyphenyl) | HePG2 | Liver Carcinoma | 8.02 ± 0.38 | [3] |
| 4d (4-bromophenyl) | HePG2 | Liver Carcinoma | 6.95 ± 0.34 | [3] | |
| 4c (4-methoxyphenyl) | HCT-116 | Colon Carcinoma | 7.15 ± 0.35 | [10] | |
| 5e (4-methoxy substitution) | PC-3 | Prostate Carcinoma | 4.46 ± 0.51 | [5] | |
| 5c (chloro derivative) | PC-3 | Prostate Carcinoma | 14.4 ± 0.38 | [5] | |
| 7h (3-pyridyl) | MCF-7 | Breast Cancer | 1.89 ± 0.08 | [6] | |
| 8f (naphthyl) | MCF-7 | Breast Cancer | 1.69 | [6] |
Analysis of Experimental Data:
The presented data reveals that both cyanopyridinone and cyanopyridine series contain highly potent cytotoxic agents. However, direct comparison is nuanced and depends heavily on the specific substitutions on the pyridine core and the cancer cell line being tested.
-
Influence of Substitution: In some cases, the cyanopyridine derivatives with specific substitutions (e.g., 4-methoxyphenyl, 4-bromophenyl) exhibited more potent cytotoxicity against the HePG2 cell line compared to their corresponding cyanopyridinone counterparts.[3] Conversely, cyanopyridinone derivatives bearing an unsubstituted phenyl or a 2,4-dichlorophenyl group showed greater cytotoxicity against MCF-7, PC3, and HCT-116 cell lines than the analogous cyanopyridines.[3][10] This highlights the critical role of structure-activity relationships (SAR) in determining cytotoxic potency.[5][11]
-
Cell Line Specificity: The cytotoxic effects of these compounds can vary significantly across different cancer cell lines. For example, a compound may show high potency against a lung cancer cell line but be less effective against a breast cancer cell line.[1] This underscores the importance of screening against a diverse panel of cell lines to determine the compound's spectrum of activity.[12]
-
General Trends: While broad generalizations are difficult, some studies suggest that the 2-oxo-3-cyanopyridine (cyanopyridinone) scaffold may be generally preferred for in vitro cytotoxic activity compared to 2-thioxo-3-cyanopyridine and 2-amino-3-cyanopyridine scaffolds.[5] Aromatization of the cyanopyridinone ring to a cyanopyridine can lead to a significant increase in cytotoxicity against certain cell lines, such as HepG-2.[3][10]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9][13] The assay measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (cyanopyridinone or cyanopyridine derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in growth medium to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Discussion and Future Perspectives
The comparative analysis of cyanopyridinone and cyanopyridine series reveals a rich and complex landscape for anticancer drug discovery. The choice between these scaffolds is not straightforward and should be guided by a thorough understanding of the desired mechanism of action and the specific cancer type being targeted.
The observation that aromatization of the cyanopyridinone ring can significantly enhance cytotoxic activity in certain contexts is a compelling avenue for further investigation.[3][4] This suggests that modulating the electronic properties of the pyridine ring is a key strategy for optimizing potency. Future research should focus on expanding the library of derivatives for both series, exploring a wider range of substituents and their impact on cytotoxicity against a broader panel of cancer cell lines, including drug-resistant models.
Furthermore, elucidating the precise molecular targets and downstream signaling pathways for the most potent compounds is crucial for rational drug design and development. Techniques such as kinase profiling, western blotting for key apoptotic and cell cycle proteins, and in vivo animal models will be instrumental in advancing the most promising candidates toward clinical trials.[5][6]
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Acetyl-2-cyanopyridine: A Comparative Analysis
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Acetyl-2-cyanopyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a pyridine ring substituted with both an acetyl and a cyano group, offers versatile reaction sites for building more complex molecules. In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[3][4] The presence of even minute quantities of impurities—be they starting materials, by-products, or residual solvents—can have profound downstream effects, potentially altering biological activity or introducing toxicity.[4]
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate and robust analytical strategy. We will dissect the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Fourier-Transform Infrared (FTIR) spectroscopy for identity confirmation.
Chapter 1: Anticipating Impurities—A Glimpse into Synthesis
Effective purity analysis begins with a chemical understanding of the synthetic route. The preparation of 2-cyanopyridines often involves the cyanation of a corresponding halopyridine or pyridine N-oxide.[5][6][7] A common route to this compound might involve the reaction of a 5-acetyl-2-halopyridine with a cyanide source.
Given this, a chemist must anticipate several classes of potential impurities:
-
Unreacted Starting Materials: Such as residual 5-acetyl-2-halopyridine.
-
Regioisomers: Impurities formed if the cyano group is introduced at an incorrect position on the pyridine ring.
-
By-products: Resulting from side reactions, such as the hydrolysis of the nitrile group (C≡N) to a carboxamide (-CONH₂) or carboxylic acid (-COOH).
-
Residual Solvents: Organic liquids used during the reaction or purification steps (e.g., DMF, DMSO, acetonitrile).[4]
-
Decomposition Products: The compound may degrade under certain thermal or pH conditions.[8]
A robust analytical approach must be capable of separating and detecting these diverse chemical entities.
Chapter 2: The Workhorse of Purity—High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar organic molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the undisputed gold standard for purity determination.[9][10] Its high resolving power allows for the separation of the main compound from closely related structural analogues and impurities.[10]
The Causality of Method Choice: RP-HPLC is selected because the polarity of this compound makes it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). By gradually increasing the organic solvent content (gradient elution), we can effectively elute compounds based on their hydrophobicity, ensuring that the main peak is sharp and well-separated from both more polar and less polar impurities. UV detection is ideal here, as the aromatic pyridine ring provides a strong chromophore.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[10]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Chapter 3: Assessing Volatiles and Confirming Identity—Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is superior for the main analyte, GC-MS excels at identifying and quantifying volatile and semi-volatile compounds, making it the ideal method for detecting residual solvents.[9][11] Given its boiling point of 336.5°C at 760 mmHg, this compound itself is amenable to GC analysis, and MS provides an orthogonal method for identity confirmation.[1]
The Causality of Method Choice: GC separates compounds based on their volatility and interaction with the stationary phase. Coupling it with a mass spectrometer provides unparalleled identification power. Each eluting compound is fragmented into a unique pattern (mass spectrum) that acts as a chemical fingerprint, allowing for confident identification of unknown impurities by comparison to spectral libraries. This is invaluable for identifying unexpected by-products or contaminants.[12][13]
Experimental Protocol: GC-MS for Residual Solvents and Impurity ID
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent not expected to be in the sample (e.g., dichloromethane).
Data Interpretation: Residual solvents are identified by their retention time and mass spectrum, then quantified using a calibration curve. The mass spectrum of the main peak should match the expected fragmentation pattern for this compound (exact mass: 146.0480).[1]
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS analysis of volatile impurities.
Chapter 4: The Primary Method for Absolute Purity—Quantitative NMR (qNMR)
Unlike chromatographic techniques that provide a relative purity (area %), qNMR is a primary ratio method that can determine absolute purity without needing a pre-characterized reference standard of the analyte itself.[14][15] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[14]
The Causality of Method Choice: By adding a known mass of a high-purity, stable internal standard to a known mass of the sample, we can use the ratio of their integrals to calculate the precise purity of the analyte. This makes qNMR an invaluable, orthogonal technique for qualifying in-house reference materials. It also provides definitive structural confirmation simultaneously.[15]
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Internal Standard (IS): Select a high-purity (>99.9%) standard with sharp singlets that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
-
Acquisition Parameters (Crucial for Quantitation):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds) to ensure full magnetization recovery.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) for a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Data Interpretation: The purity of the sample (P_sample) is calculated using the following equation:
P_sample (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
Workflow for qNMR Absolute Purity Determination
Caption: Workflow for absolute purity determination by qNMR.
Chapter 5: Identity Confirmation—Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique primarily used for confirming the identity of a synthesized compound by verifying its functional groups. While not a primary tool for quantifying minor impurities, it can quickly flag gross contamination or incorrect product formation.[3]
Data Interpretation: The FTIR spectrum of this compound should exhibit characteristic absorption bands:
-
~2230-2240 cm⁻¹: A sharp band for the nitrile (C≡N) stretch.[16]
-
~1690-1710 cm⁻¹: A strong band for the acetyl carbonyl (C=O) stretch.[17]
-
~1550-1600 cm⁻¹: Bands corresponding to the aromatic C=C and C=N stretching of the pyridine ring.[16]
-
~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.
The absence of a broad -OH band (~3200-3600 cm⁻¹) would suggest the nitrile group has not significantly hydrolyzed to a carboxylic acid.
Comparative Summary and Strategic Recommendations
The choice of analytical technique is dictated by the specific question being asked. The following table provides a direct comparison to guide this decision-making process.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility & mass-to-charge ratio | Nuclear spin resonance |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Primary Use Case | Routine purity testing , separation of non-volatile impurities | Residual solvents , volatile impurities, identity confirmation | Reference standard qualification , absolute purity, structural verification |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (low %) |
| Strengths | High resolution, robust, widely applicable, excellent for quantitation.[9] | Definitive identification via MS library, superb for volatiles.[11] | Primary method, no analyte standard needed, structurally informative.[15] |
| Limitations | Requires reference standards for impurity ID, blind to non-UV active compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, potential for peak overlap, requires expensive standards. |
A Self-Validating Purity Assessment Strategy
For a comprehensive and trustworthy assessment of a newly synthesized batch of this compound, a multi-technique, orthogonal approach is mandated:
-
Initial Screening & Identity (FTIR & ¹H NMR): First, confirm the presence of the correct functional groups (FTIR) and the overall proton environment (standard ¹H NMR). This validates that the correct molecule has been synthesized.
-
Routine Purity (HPLC): Employ the validated RP-HPLC method as the primary tool for routine quality control, determining the relative purity and impurity profile for each batch.
-
Volatiles Analysis (GC-MS): Use GC-MS to specifically test for and quantify residual solvents, which is a critical regulatory requirement.
-
Reference Standard Qualification (qNMR): For the first synthesized batch, or to qualify a portion of a batch as an in-house reference standard, perform a ¹H qNMR analysis to determine its absolute purity. This authoritative value can then be used to calibrate subsequent HPLC analyses.
By combining the high-resolution separation of HPLC, the definitive identification of GC-MS, and the absolute quantitation of qNMR, a laboratory creates a self-validating system that ensures the highest degree of confidence in the purity of its synthesized this compound, meeting the exacting standards of the pharmaceutical industry.
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ijrar.org [ijrar.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 7. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity Profiles of 5-Acetyl-2-cyanopyridine Derivatives
In the landscape of modern drug discovery, the 5-acetyl-2-cyanopyridine scaffold has emerged as a versatile and privileged structure, forming the core of numerous inhibitors targeting a range of enzymes crucial in pathophysiology. While often developed with a specific primary target in mind, the potential for these small molecules to engage with other, unintended biological targets—a phenomenon known as cross-reactivity—is a critical consideration. This guide provides a comprehensive comparison of the known cross-reactivity and selectivity profiles of various this compound derivatives, offering researchers, scientists, and drug development professionals a framework for understanding and predicting their off-target effects. By synthesizing data from multiple studies, we aim to illuminate the structure-activity relationships that govern selectivity and provide actionable insights for the design of more specific and effective therapeutic agents.
The Double-Edged Sword of Kinase Inhibitor Selectivity
The therapeutic efficacy of targeted inhibitors is intrinsically linked to their selectivity. High selectivity for the intended target can minimize off-target side effects, leading to a wider therapeutic window. Conversely, a degree of polypharmacology, or the ability to modulate multiple targets, can sometimes be advantageous, particularly in complex diseases like cancer where redundant signaling pathways can lead to resistance. The 2-cyanopyridine moiety, a key structural feature, has been identified in inhibitors of a variety of kinases and other enzymes, highlighting its potential for broad bioactivity. Understanding the nuances of how substitutions on this core structure influence interactions across the kinome and beyond is therefore paramount.
Methodologies for Assessing Cross-Reactivity
A robust assessment of inhibitor cross-reactivity necessitates a multi-faceted experimental approach. The choice of assay technology is critical for generating reliable and comparable data.
Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow for assessing the cross-reactivity of a this compound derivative involves a tiered screening approach.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the potency of a this compound derivative against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
Test compound (solubilized in DMSO)
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the this compound derivative in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Prepare a DMSO-only control (vehicle control).
-
-
Reaction Setup:
-
In each well of the assay plate, add the test compound dilution or vehicle control.
-
Add the kinase enzyme to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step addition of reagents with incubation periods.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of kinase activity.
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Analysis of this compound Derivatives: A Cross-Target Perspective
While a comprehensive head-to-head cross-reactivity study of a single series of this compound derivatives against a broad panel of targets is not publicly available, we can infer potential cross-reactivity by comparing the findings from various independent studies. The following table summarizes the reported activities of different cyanopyridine derivatives, providing a snapshot of their target space.
| Derivative Class/Example | Primary Target(s) | Other Targets Investigated | Key Findings & Inferred Cross-Reactivity | Reference(s) |
| Dual PIM-1/HDAC Inhibitors | PIM-1 Kinase, HDAC1, HDAC6 | - | Certain 3-cyanopyridine hybrids exhibit potent dual inhibition. For example, some hydroxamic acid derivatives show nanomolar activity against both PIM-1 and HDACs, indicating designed polypharmacology. This suggests that the cyanopyridine scaffold can be adapted to bind to both kinase and non-kinase targets.[1] | |
| Pim-1 Kinase Inhibitors | Pim-1 Kinase | - | Numerous cyanopyridine derivatives have been developed as potent Pim-1 inhibitors. The selectivity against other Pim kinase isoforms (Pim-2, Pim-3) or other kinase families is often not extensively profiled in initial studies. | [2] |
| CDK2 Inhibitors | CDK2 | - | Certain 2-amino-3-cyanopyridine derivatives have shown inhibitory activity against CDK2. The selectivity against other CDKs (e.g., CDK1, CDK4/6) is a critical aspect of their development, as off-target CDK inhibition can lead to toxicity. | |
| VEGFR-2/HER-2 Inhibitors | VEGFR-2, HER-2 | - | Some cyanopyridone and pyridopyrimidine derivatives have been designed as dual inhibitors of VEGFR-2 and HER-2, demonstrating that the core structure can be tailored to target multiple receptor tyrosine kinases.[3] | |
| General Anticancer Agents | (Various) | - | Many cyanopyridine derivatives are evaluated for their anti-proliferative activity against cancer cell lines without initial specific target identification. The broad activity across different cell lines suggests potential interactions with multiple cellular targets. | [4] |
Note: The term "cyanopyridine" is used broadly in the literature, and not all cited examples explicitly contain the this compound substitution pattern. The data is presented to illustrate the target diversity of the broader cyanopyridine class.
Structure-Activity Relationships (SAR) Governing Selectivity
The selectivity of this compound derivatives is dictated by the nature and position of substituents on the pyridine ring and any appended moieties.
-
Substitutions on the Pyridine Ring: Small, electron-withdrawing groups can influence the electronics of the cyanopyridine core, potentially altering interactions with the hinge region of kinases. Bulky substituents can sterically hinder binding to certain kinase active sites while favoring others, thus imparting selectivity.
-
Modifications of the Acetyl Group: The acetyl group at the 5-position can be a key interaction point or a scaffold for further derivatization. Converting it to a different functional group can dramatically alter the target profile.
-
Linker Chemistry for Dual-Target Inhibitors: In the case of dual PIM-1/HDAC inhibitors, the linker connecting the cyanopyridine "cap" to the zinc-binding group of the HDAC inhibitor is crucial for achieving balanced potency against both targets.[1] The length and flexibility of this linker determine the ability of the molecule to adopt a conformation that can simultaneously engage both binding sites.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the design of inhibitors against a diverse range of therapeutic targets. While direct, comprehensive cross-reactivity studies are limited in the public domain, a comparative analysis of existing literature reveals that the selectivity profile of these derivatives is highly tunable through synthetic modifications.
For researchers and drug development professionals, the key takeaways are:
-
Inherent Potential for Cross-Reactivity: The cyanopyridine core is capable of interacting with multiple enzyme families, including kinases and histone deacetylases.
-
SAR is Key to Selectivity: Careful consideration of the steric and electronic properties of substituents is critical for tuning the selectivity profile of new derivatives.
-
Early and Broad Profiling is Essential: To fully characterize a new this compound derivative, early-stage profiling against a broad panel of kinases and other relevant off-targets is highly recommended. This proactive approach can help to identify potential liabilities and opportunities for polypharmacology.
Future research in this area would greatly benefit from systematic studies that evaluate a focused library of this compound analogs against a large, standardized panel of kinases and other enzymes. Such data would be invaluable for building robust predictive models of cross-reactivity and for guiding the rational design of the next generation of highly selective and effective therapeutics.
References
- 1. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking 5-Acetyl-2-cyanopyridine: A Comparative Performance Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. Kinase inhibitors have emerged as a particularly fruitful class of therapeutics, targeting the enzymes that regulate a vast array of cellular processes. Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and autoimmune disorders. The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation. Consequently, JAK inhibitors have proven to be effective in treating conditions like rheumatoid arthritis and myelofibrosis.[1][2]
This guide introduces 5-Acetyl-2-cyanopyridine as a compound of interest for its potential as a JAK inhibitor. While not a clinically established inhibitor, its chemical structure, featuring a cyanopyridine core, presents an intriguing starting point for investigation. The cyanopyridine moiety is a key structural feature in several established kinase inhibitors, suggesting that this compound may possess inhibitory activity. This guide provides a framework for benchmarking the performance of this compound against well-established, FDA-approved JAK inhibitors, Tofacitinib and Ruxolitinib.[3][4] The following sections will detail the scientific rationale for this comparison, provide comprehensive experimental protocols for a head-to-head evaluation, and present illustrative data to guide researchers in their own investigations.
Scientific Rationale: Structural Analogs and the Hypothesis of JAK Inhibition
The hypothesis that this compound may exhibit JAK inhibitory activity is rooted in the principles of structure-activity relationships. Many successful kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[5] The molecular architecture of these inhibitors often includes a heterocyclic core that mimics the adenine ring of ATP.
-
Tofacitinib , a potent JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core.[3][6]
-
Ruxolitinib also incorporates a pyrrolo[2,3-d]pyrimidine moiety linked to a pyrazole.[4][7]
While this compound does not contain the same fused ring system, its pyridine ring is a bioisostere of the pyrimidine found in these established drugs. The presence of the electron-withdrawing cyano and acetyl groups can modulate the electronic properties of the pyridine ring, potentially influencing its interaction with the kinase active site. The exploration of such novel scaffolds is a critical endeavor in the development of next-generation kinase inhibitors with improved selectivity and potency.[8]
This guide, therefore, proposes a direct, quantitative comparison of this compound with Tofacitinib and Ruxolitinib to ascertain its potential as a JAK inhibitor.
Comparative Performance Evaluation: In Vitro Kinase Inhibition
The primary metric for evaluating the performance of a potential enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9] A lower IC50 value indicates a more potent inhibitor. To provide a comprehensive benchmark, we will assess the inhibitory activity of this compound and our standard compounds against two key members of the JAK family: JAK1 and JAK2.
Illustrative Comparative Data
The following table presents hypothetical IC50 values for this compound against JAK1 and JAK2, benchmarked against the known IC50 values of Tofacitinib and Ruxolitinib. This data is for illustrative purposes to demonstrate how a comparative analysis would be presented.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| This compound | 850 | 1200 |
| Tofacitinib | 112[10] | 20[10] |
| Ruxolitinib | 3.3[11] | 2.8[11] |
This illustrative data suggests that while this compound may possess some inhibitory activity, it is significantly less potent than the established inhibitors Tofacitinib and Ruxolitinib. Such a result in a real-world experiment would indicate that this compound, in its current form, is a weak JAK inhibitor but could serve as a starting point for medicinal chemistry efforts to improve its potency.
Experimental Protocols
To ensure scientific rigor and reproducibility, a detailed and validated experimental protocol is essential. The following section outlines a step-by-step methodology for an in vitro kinase inhibition assay.
In Vitro JAK1/JAK2 Kinase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence-based kinase assay methodologies, which are widely used in high-throughput screening for their sensitivity and reliability.[12][13] These assays typically measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[14]
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
This compound, Tofacitinib, and Ruxolitinib (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based ADP detection kit (e.g., Transcreener® ADP² FP Assay)
-
384-well, low-volume, black microplates
-
Multimode microplate reader capable of fluorescence polarization detection
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound, Tofacitinib, and Ruxolitinib in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate.
-
Include control wells with DMSO only (0% inhibition) and a known potent pan-kinase inhibitor (100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the JAK enzyme (JAK1 or JAK2) and the peptide substrate in the kinase assay buffer. The final concentration of the enzyme should be empirically determined to ensure the reaction is in the linear range.[15]
-
-
Assay Reaction:
-
Add 5 µL of the enzyme/substrate mixture to each well of the assay plate containing the diluted compounds.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Prepare a solution of ATP in the kinase assay buffer at a concentration close to the Km for the specific JAK enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP detection reagent (as per the manufacturer's instructions).
-
Incubate the plate at room temperature for 60 minutes to allow the detection signal to stabilize.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[9]
-
Contextualizing the Mechanism: The JAK-STAT Signaling Pathway
To fully appreciate the therapeutic implications of JAK inhibition, it is crucial to understand the signaling pathway in which these enzymes operate. The JAK-STAT pathway is a principal mechanism for a wide range of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[1]
JAK-STAT Signaling Pathway Diagram
Caption: The canonical JAK-STAT signaling pathway.
Inhibition of JAK enzymes by small molecules like Tofacitinib, Ruxolitinib, and potentially this compound, blocks the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade and mitigating the effects of pro-inflammatory cytokines.[1]
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the performance of this compound against the standard JAK inhibitors, Tofacitinib and Ruxolitinib. The rationale for investigating this compound is based on structural similarities to known kinase inhibitors, highlighting the ongoing search for novel chemical scaffolds in drug discovery. The detailed experimental protocol for an in vitro kinase inhibition assay provides a robust methodology for obtaining quantitative, comparative data.
While the illustrative data presented here positions this compound as a weak inhibitor, such findings in a real-world setting would be a valuable starting point. The field of medicinal chemistry thrives on the optimization of such lead compounds, modifying their structure to enhance potency and selectivity. Future work could involve synthesizing derivatives of this compound to explore the structure-activity relationship and potentially develop a novel class of potent and selective JAK inhibitors. This guide serves as a foundational resource for researchers embarking on such an endeavor, providing the necessary tools and context for a rigorous scientific investigation.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Ruxolitinib (INCB018424) | CAS#:941678-49-5 | Chemsrc [chemsrc.com]
- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence detection techniques for protein kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Acetyl-2-cyanopyridine
Hazard Assessment: Understanding the Intrinsic Risks
5-Acetyl-2-cyanopyridine must be treated as a hazardous substance. This assessment is based on the known toxicological profiles of its constituent functional groups and parent molecules, such as pyridine and cyanopyridine derivatives.
Key Hazard Characteristics:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar cyanopyridine compounds.[1][2]
-
Irritation: Expected to cause skin and serious eye irritation.[1][2]
-
Environmental Hazard: Pyridine and its derivatives are considered hazardous to the environment.[3]
Due to these inherent risks, this compound is classified as a hazardous waste, and its disposal is governed by stringent federal and local regulations.[3]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: All handling of this compound, especially in solid form or when generating dust or aerosols, must be conducted in a certified chemical fume hood.
Disposal Procedures: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is: Do not dispose of it down the drain or in regular solid waste. It must be managed as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation is the first critical step in a compliant disposal workflow.
-
Step 1: Designate a Waste Container. Use a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Step 2: Labeling. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
-
-
Step 3: Storage. Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste. This includes:
-
Gloves, weighing paper, and pipette tips.
-
Spill cleanup materials.
-
Empty containers (unless properly decontaminated).
These materials should be collected in a separate, clearly labeled solid hazardous waste container.
Spill Management
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Step 1: Evacuate and Secure. Alert personnel in the immediate area and restrict access.
-
Step 2: Don Appropriate PPE. This may include respiratory protection depending on the scale of the spill.
-
Step 3: Contain the Spill. For solid spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust. For liquid spills (if dissolved in a solvent), absorb with a chemical absorbent pad or inert material.
-
Step 4: Collect and Dispose. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Step 5: Decontaminate. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Professional Disposal: The Final Step
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate this.
Primary Disposal Methods:
-
Incineration: This is the preferred method for pyridine and its derivatives. High-temperature incineration in a permitted hazardous waste incinerator ensures the complete destruction of the compound.[3][4] Recommended incineration temperatures for pyridine compounds range from 820°C to 1,600°C.[3][4]
-
Landfill: Direct landfilling of untreated this compound is prohibited under the Land Disposal Restrictions (LDRs) of the Resource Conservation and Recovery Act (RCRA). Any land disposal would require prior treatment to meet specific standards set by the EPA.[5][6]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for pyridine, a parent compound, to provide context for its hazardous nature and disposal.
| Parameter | Value (for Pyridine) | Source |
| RCRA Waste Number | U196 | PubChem[4] |
| Flash Point | 20 °C (68 °F) | PubChem[4] |
| Incineration Temp. | 820°C - 1,600°C (Rotary Kiln) | ATSDR[3] |
| Incineration Temp. | 650°C - 1,600°C (Liquid Injection) | PubChem[4] |
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are not only compliant with regulations but are also actively contributing to a culture of safety. Always consult with your institution's EHS department for specific guidance and to ensure adherence to local regulations.
References
Navigating the Handling of 5-Acetyl-2-cyanopyridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Key Safety and Handling Information
| Chemical Name | 5-Acetyl-2-cyanopyridine |
| CAS Number | 249583-84-4[1] |
| Molecular Formula | C8H6N2O[1] |
| Molecular Weight | 146.15 g/mol [1] |
| Appearance | Solid (presumed, based on related compounds) |
| Primary Hazards | Based on structurally similar compounds, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation.[2][3][4] |
A Senior Application Scientist's Perspective on Safety
As researchers and drug development professionals, our work with novel compounds like this compound is pivotal. This guide provides a detailed framework for the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural step. The following recommendations are synthesized from safety data for structurally analogous compounds, including various cyanopyridines and acetylpyridines, to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Core Principles of Safe Handling
The primary routes of exposure to cyanopyridine compounds are inhalation, skin contact, and ingestion.[2] The nitrile group (-CN) warrants a high degree of caution due to the potential for toxicity. Therefore, our safety protocols are designed to create multiple barriers against these exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following is a comprehensive breakdown of the necessary equipment, along with the rationale for its use.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory. For operations with a higher risk of splashes, such as during transfers of solutions or purification, a face shield worn over the goggles is required.
-
Causality: Substituted pyridines can cause serious eye irritation.[2][4] Safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers a broader barrier of protection for the entire face.
Skin Protection
-
Hand Protection: Wear nitrile or neoprene gloves. Always double-glove when handling the pure compound or concentrated solutions. Discard gloves immediately if they become contaminated.
-
Causality: Dermal toxicity is a significant concern with cyanopyridines.[2][3] Nitrile and neoprene gloves offer good chemical resistance. Double-gloving provides an extra layer of protection and a protocol for safely removing the outer, potentially contaminated, glove.
-
Body Protection: A fully fastened laboratory coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Causality: This prevents contamination of personal clothing and skin.
Respiratory Protection
-
Requirement: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
Causality: Cyanopyridine derivatives are classified as toxic if inhaled.[2] A chemical fume hood is the most effective engineering control to minimize respiratory exposure.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5] The storage area should be clearly labeled.
Handling and Experimental Work
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For a small spill, use an inert absorbent material to collect the substance. Place the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Labeling: Ensure containers are labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EH&S) office, following all local, state, and federal regulations.[2][3]
Emergency First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
